D-Fructose-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2+1 |
InChI Key |
BJHIKXHVCXFQLS-WEOUYLKASA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to D-Fructose-¹³C and its Role in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of D-Fructose-¹³C, a stable isotope tracer, and its application in dissecting the intricate pathways of fructose (B13574) metabolism. By leveraging the power of Carbon-13 (¹³C) labeling, researchers can precisely track the journey of fructose-derived carbon atoms through cellular processes, offering invaluable insights into bioenergetics, disease pathogenesis, and therapeutic development.
The Principle of ¹³C-Fructose Metabolic Tracing
Stable isotope tracing is a powerful technique that utilizes non-radioactive, heavy isotopes of elements to follow the metabolic fate of molecules within a biological system.[1] D-Fructose-¹³C is a form of fructose where one or more of the standard carbon-12 (¹²C) atoms are replaced with the heavier ¹³C isotope. When introduced to cells, tissues, or whole organisms, this labeled fructose is metabolized through the same enzymatic pathways as its unlabeled counterpart.[2]
The core principle involves:
-
Introduction of the Tracer : A ¹³C-labeled fructose substrate is introduced into the biological system.
-
Metabolic Conversion : As the cells metabolize the tracer, the ¹³C atoms are incorporated into a variety of downstream metabolites, such as glycolytic intermediates, TCA cycle acids, amino acids, and fatty acids.[2]
-
Analytical Detection : Sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, are used to detect and quantify the ¹³C enrichment in these metabolites.[1][3]
-
Flux Calculation : The specific pattern and degree of ¹³C labeling, known as the Mass Isotopologue Distribution (MID), are then used in computational models to calculate the rate of metabolic reactions, or "fluxes," through specific pathways.[2]
The choice of the ¹³C labeling pattern on the fructose molecule is critical and depends on the specific metabolic pathway under investigation.
Data Presentation: Comparison of D-Fructose-¹³C Isotopologues
The selection of a specific D-Fructose-¹³C isotopologue is dictated by the research question. The labeling pattern determines which carbon atoms are tracked and, consequently, which pathway fluxes can be most accurately resolved.[1]
| Isotopologue | Primary Applications | Key Insights | Analytical Techniques |
| [U-¹³C₆]-D-Fructose | Global metabolic fate analysis, ¹³C-Metabolic Flux Analysis (¹³C-MFA).[1] | Provides a comprehensive overview of fructose carbon distribution throughout central carbon metabolism by tracing all six carbon atoms.[1] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] |
| [1-¹³C]-D-Fructose | Pentose Phosphate (B84403) Pathway (PPP) flux analysis.[1] | The ¹³C label at the C1 position is lost as ¹³CO₂ in the oxidative phase of the PPP, providing a direct measure of pathway activity.[1] | MS (measurement of ¹³CO₂), NMR.[1] |
| [2-¹³C]-D-Fructose | Glycolysis and TCA cycle analysis.[1] | Traces the entry of fructose-derived carbons into the TCA cycle via pyruvate (B1213749). | MS, NMR. |
| [6-¹³C]-D-Fructose | Glycolysis and gluconeogenesis.[1] | The ¹³C label at the C6 position is readily incorporated into pyruvate and lactate (B86563) via glycolysis.[1] | MS, NMR. |
| [1,3,6-¹³C₃]-D-Fructose | Fructolysis, Glycolysis, TCA Cycle Anaplerosis.[4] | The specific labeling pattern can help distinguish between different routes of triose phosphate metabolism.[4] | MS, NMR. |
Visualizing Fructose Metabolism and Experimental Workflows
Understanding the flow of carbons from fructose into central metabolism is key to interpreting tracer data. Unlike glucose, fructose metabolism can bypass the main regulatory step of glycolysis, leading to a more rapid flux of carbons into downstream pathways.[4]
Caption: Overview of D-Fructose metabolism and its entry into central carbon pathways.
A typical metabolic tracing experiment follows a structured workflow from cell culture to data analysis.
Caption: A generalized experimental workflow for ¹³C-Metabolic Flux Analysis.
Quantitative Insights from Tracer Studies
¹³C-Fructose tracing has provided critical quantitative data on the fate of fructose in various biological contexts.
Data Presentation: Metabolic Fate of Fructose in Human Adipocytes
A study using [U-¹³C₆]-D-fructose in cultured human adipocytes revealed that fructose robustly stimulates anabolic processes.[5]
| Metabolic Process | Observation | Quantitative Finding |
| Anabolic Synthesis | Fructose stimulated the synthesis of glutamate (B1630785) and de novo fatty acids.[5] | A dose-dependent increase in tracer-labeled products was observed.[5] |
| Acetyl-CoA Formation | Fructose-derived pyruvate is converted to acetyl-CoA via Pyruvate Dehydrogenase (PDH).[5] | The ¹³C M+2 isotopologue of glutamate (a surrogate for acetyl-CoA entry into the TCA cycle) increased with fructose concentration.[5] |
| TCA Cycle Anaplerosis | Fructose-derived pyruvate enters the TCA cycle via Pyruvate Carboxylase (PC).[5] | The ¹³C M+4 glutamate isotopologue, a measure of anaplerosis, was modulated by fructose concentration.[5] |
| Fatty Acid Synthesis | Fructose carbons are incorporated into newly synthesized fatty acids.[5] | Isotopomer analysis of palmitate and oleate (B1233923) showed significant labeling from the ¹³C-fructose tracer.[5] |
Data Presentation: Fructose Conversion to Glucose and Oxidation in Humans
In vivo studies have quantified the conversion of ingested fructose into glucose and its oxidation to CO₂.
| Parameter | Fructose Load: 0.5 g/kg | Fructose Load: 1.0 g/kg | Source |
| Glucose Synthesized from Fructose | 0.27 ± 0.04 g/kg | 0.51 ± 0.03 g/kg | [3][6] |
| Contribution to Glucose Appearance | 31% | 57% | [3][6] |
| Fructose Oxidation | 0.28 ± 0.03 g/kg (56% of load) | 0.59 ± 0.07 g/kg (59% of load) | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate metabolic tracing studies.
Protocol 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA) in Cultured Adherent Cells
This protocol provides a typical workflow for quantifying metabolic fluxes in vitro using [U-¹³C₆]-D-fructose.[1][2]
-
Cell Culture and Seeding :
-
Culture adherent cells (e.g., human adipocytes) to the desired confluency in standard growth medium in multi-well plates (e.g., 6-well plates).
-
-
Isotopic Labeling :
-
Prepare an isotopic labeling medium. For example, a medium containing 5 mM glucose, varying concentrations of unlabeled D-fructose (e.g., 0.1 mM to 10 mM), and a fixed percentage (e.g., 10%) of [U-¹³C₆]-D-fructose.[5]
-
Aspirate the standard medium from the cells and replace it with the prepared ¹³C-fructose labeling medium.
-
Incubate the cells for a duration sufficient to approach isotopic steady state. This time should be determined empirically but often ranges from several hours to 24 hours.[2]
-
-
Metabolic Quenching and Extraction :
-
To obtain a precise snapshot of intracellular metabolism, all enzymatic activity must be halted instantaneously.[7]
-
Place the cell culture plate on a bed of dry ice to rapidly cool the plate and arrest metabolism.
-
Aspirate the labeling medium.
-
Quickly wash the cell monolayer twice with an ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.[7]
-
Immediately add a sufficient volume of pre-chilled (-80°C) methanol (B129727) (LC-MS grade) to each well to cover the cells (e.g., 1 mL for a 6-well plate).[7]
-
Using a pre-chilled cell scraper, scrape the cells in the methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[7]
-
-
Sample Clarification :
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at high speed (>13,000 x g) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.[7]
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube. The metabolite extracts can be stored at -80°C until analysis.[7]
-
Protocol 2: Analysis of ¹³C-Labeled Metabolites by GC-MS
This protocol outlines the steps for analyzing the labeling of key metabolites like amino acids and fatty acids.[2][5]
-
Sample Preparation :
-
Dry the metabolite extract from Protocol 1 using a vacuum concentrator.
-
For analysis of amino acids (as surrogates for TCA cycle intermediates), perform chemical derivatization. A common method is converting them to their N-trifluoroacetyl-n-butyl (TAB) derivatives.[2][5]
-
For fatty acids, saponify and methylate them to form fatty acid methyl esters (FAMEs) for GC-MS analysis.[3]
-
-
GC-MS Data Acquisition :
-
Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the individual metabolites, which are then ionized and analyzed by the mass spectrometer to determine their mass-to-charge ratio and abundance.
-
-
Data Analysis :
-
Process the raw data to obtain the mass spectra for each metabolite.
-
Correct the raw Mass Isotopologue Distributions (MIDs) for the natural abundance of ¹³C and other heavy isotopes.
-
The corrected MIDs represent the extent of ¹³C incorporation from the fructose tracer into each downstream metabolite. This data is the primary input for computational flux modeling.[2]
-
Caption: Logical flow of data and modeling in ¹³C-Metabolic Flux Analysis.
Conclusion
D-Fructose-¹³C tracers are indispensable tools in modern metabolic research. They enable the precise quantification of metabolic pathway activity, offering a dynamic view of cellular function that is unattainable with traditional endpoint measurements.[1][2] For researchers and drug development professionals, understanding the principles and application of ¹³C-fructose tracing is paramount for elucidating the metabolic consequences of fructose consumption, identifying novel therapeutic targets in metabolic diseases, and assessing the metabolic effects of candidate drugs. The continued refinement of analytical platforms and computational models will further enhance the power of this technology to unravel the complexities of cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The contribution of naturally labelled 13C fructose to glucose appearance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to D-Fructose-¹³C: Physicochemical Properties and Experimental Design for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of D-Fructose labeled with Carbon-13 (D-Fructose-¹³C) and its application in experimental design, particularly in metabolic tracing studies. The use of stable, non-radioactive isotopes like ¹³C has become an indispensable tool for elucidating the intricate pathways of cellular metabolism. D-Fructose, a key dietary monosaccharide, and its isotopologues are crucial for understanding its role in bioenergetics and the pathophysiology of various diseases.[1]
Core Physicochemical Properties of D-Fructose-¹³C Isotopologues
The primary distinction between different D-Fructose-¹³C isotopologues and unlabeled D-Fructose is their molecular weight, a direct result of the incorporation of the heavier ¹³C isotope. Other physicochemical properties such as melting point and solubility are generally comparable to the unlabeled compound.[2] The specific positioning of the ¹³C label(s) is the critical factor that dictates the utility of each isotopologue in different experimental contexts.[1]
| Property | D-Fructose-1-¹³C | D-Fructose-2-¹³C | D-Fructose-¹³C₆ (U-¹³C₆) | Unlabeled D-Fructose |
| Molecular Formula | ¹³CC₅H₁₂O₆ | ¹³CC₅H₁₂O₆ | ¹³C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molecular Weight | ~181.15 g/mol [3][4] | ~181.15 g/mol [3][4] | ~186.11 g/mol [5] | 180.16 g/mol |
| Appearance | White to off-white solid[6] | White powder[3] | White powder | White crystalline solid |
| Melting Point | 119-122 °C (decomposes)[3][6] | 119-122 °C (decomposes)[3] | 119-122 °C (decomposes) | 103-105 °C (decomposes)[7] |
| Solubility | Good in water, soluble in ethanol, insoluble in ether.[2] | Good in water, soluble in ethanol, insoluble in ether.[2] | Soluble in DMSO (1 mg/ml) and PBS (pH 7.2, 10 mg/ml).[8] | Good in water (~800 g/L at 20 °C).[7][9] |
| Optical Activity | [α]20/D -93.5° (c = 2 in H₂O with trace NH₄OH)[3][6] | [α]20/D -93.5° (c = 2 in H₂O with trace NH₄OH)[3] | [α]20/D -93.5° (c = 2 in H₂O with trace NH₄OH) | |
| Isotopic Purity | Typically ≥99 atom % ¹³C[3] | Typically ≥99 atom % ¹³C[3] | Typically ≥99 atom % ¹³C | Not Applicable |
Spectroscopic Data
The incorporation of ¹³C atoms into the D-fructose molecule results in distinct spectroscopic signatures compared to the unlabeled compound, which is the basis for its use in tracer studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹³C NMR spectra, the signals corresponding to the labeled carbon positions are significantly enhanced.[2] The presence of adjacent ¹³C atoms will also lead to ¹³C-¹³C coupling, providing additional structural information.[2] In ¹H NMR spectra, protons attached to or near the ¹³C-labeled carbons will exhibit ¹H-¹³C coupling, leading to more complex spectra.[2] When dissolved in solvents like D₂O, D-fructose exists as an equilibrium mixture of tautomers (α- and β-pyranose, α- and β-furanose, and a minor open-chain keto form), which can be distinguished by NMR.[10]
-
Mass Spectrometry (MS) : The mass spectrum of a ¹³C-labeled fructose (B13574) molecule will show a molecular ion peak corresponding to its increased molecular weight.[2] The fragmentation patterns in the mass spectrum will also be altered by the position of the heavy carbon atoms, which is fundamental for mass isotopomer distribution (MID) analysis in metabolic flux studies.[11]
Experimental Protocols
The strategic selection of a D-Fructose-¹³C isotopologue is paramount for designing rigorous metabolic studies.[1] The choice of tracer depends on the specific metabolic pathway being investigated.[1]
Protocol 1: ¹³C-Metabolic Flux Analysis (MFA) using [U-¹³C₆]-D-Fructose
This protocol provides a general workflow for quantifying metabolic fluxes in cultured cells.[1]
1. Cell Culture and Isotopic Labeling:
- Culture cells to the desired confluency in standard growth medium.
- Prepare an isotopic labeling medium containing a specific concentration of D-fructose, with a known percentage (e.g., 10-50%) being [U-¹³C₆]-D-fructose.[1][11]
- Replace the standard medium with the pre-warmed isotopic labeling medium.
- Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow the ¹³C label to incorporate into downstream metabolites and reach a metabolic steady state.[11][12]
2. Metabolite Extraction:
- To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).[11]
- Immediately add ice-cold 80% methanol (B129727) to the cells and place the culture dish on dry ice to quench metabolism.[11]
- Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.[11]
- Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris.[11]
- Transfer the supernatant containing the extracted metabolites to a new tube and dry it using a vacuum concentrator.[11]
3. Sample Analysis:
- For GC-MS analysis: The dried metabolite extract is typically derivatized to increase volatility, for example, by methoximation followed by silylation.[11]
- For LC-MS/MS analysis: The dried extract is reconstituted in a suitable solvent for direct analysis.[11]
- For NMR analysis: The extract is reconstituted in a deuterated solvent.[11]
4. Data Analysis:
- Determine the mass isotopomer distributions (MIDs) for key metabolites by integrating the peak areas for each fragment.[1]
- Correct the raw data for the natural abundance of ¹³C.[1]
- Utilize flux analysis software to calculate intracellular metabolic fluxes by fitting the experimental MIDs to a metabolic model.[1]
Protocol 2: Pentose Phosphate Pathway (PPP) Flux Analysis using [1-¹³C]-D-Fructose
This protocol is designed to measure the flux through the oxidative arm of the PPP.[1]
1. Cell Culture and Labeling:
- Follow the cell culture and labeling steps as described in Protocol 1, but use [1-¹³C]-D-Fructose as the tracer.[1]
2. ¹³CO₂ Collection:
- The ¹³C label at the C1 position of fructose is lost as ¹³CO₂ during the oxidative phase of the PPP.[1] This ¹³CO₂ can be captured and measured. For adherent cells, specialized multi-well plates with gas-tight lids can be used, and the headspace gas is sampled for analysis.
3. Analysis:
- The amount of ¹³CO₂ produced is a direct measure of the activity of the oxidative PPP.[1] This can be quantified using techniques like isotope ratio mass spectrometry (IRMS).
Metabolic Pathways and Experimental Workflows
The diagrams below, generated using the DOT language, illustrate the central fructose metabolic pathway and a typical experimental workflow for metabolic tracing.
Caption: Primary metabolic pathway of fructose and its entry into central carbon metabolism.
Caption: Standard experimental workflow for metabolic tracing using stable isotopes.
Conclusion
D-Fructose-¹³C isotopologues are powerful tools for researchers in the fields of metabolism, nutrition, and drug development. A thorough understanding of their physicochemical properties and the appropriate selection of labeled positions are critical for designing experiments that can accurately probe the complexities of fructose metabolism. The detailed protocols and workflows provided in this guide serve as a foundational resource for the effective application of D-Fructose-¹³C in metabolic research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. D -Fructose-2-13C 13C 99atom 117013-19-1 [sigmaaldrich.com]
- 4. D-Fructose (2-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1527-1 [isotope.com]
- 5. D-Fructose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1553-0.5 [isotope.com]
- 6. D-FRUCTOSE-1-13C | 108311-21-3 [amp.chemicalbook.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. caymanchem.com [caymanchem.com]
- 9. acs.org [acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Purification of High-Purity D-Fructose-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for synthesizing and purifying high-purity, isotopically labeled D-Fructose-¹³C. This document details both the enzymatic synthesis from ¹³C-labeled D-Glucose and subsequent purification techniques, including preparative high-performance liquid chromatography (HPLC) and crystallization. The information is intended to provide researchers, scientists, and drug development professionals with the necessary details to produce high-quality D-Fructose-¹³C for use in metabolic research, drug development, and other advanced applications.
Synthesis of D-Fructose-¹³C via Enzymatic Isomerization
The most common and efficient method for the synthesis of D-Fructose-¹³C is the enzymatic isomerization of D-Glucose-¹³C. This reaction is catalyzed by glucose isomerase, an enzyme that facilitates the reversible conversion of glucose to fructose (B13574). The use of ¹³C-labeled glucose as the starting material directly results in the corresponding ¹³C-labeled fructose.
Experimental Protocol: Enzymatic Isomerization
This protocol outlines the general steps for the enzymatic conversion of D-Glucose-¹³C to D-Fructose-¹³C.
Materials:
-
D-Glucose-¹³C (uniformly labeled, ¹³C₆, or specifically labeled)
-
Immobilized glucose isomerase (e.g., from Streptomyces murinus or a commercial preparation like Sweetzyme®)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Cobalt chloride (CoCl₂) (optional, but can enhance enzyme activity)
-
Phosphate (B84403) buffer (pH 7.0-8.0)
-
Deionized water
-
Reaction vessel with temperature and pH control
Procedure:
-
Substrate Preparation: Prepare a solution of D-Glucose-¹³C in deionized water. The concentration can range from 10% to 40% (w/v).
-
Buffer and Cofactor Addition: Add phosphate buffer to the glucose solution to maintain a pH between 7.0 and 8.0. Add MgSO₄ to a final concentration of approximately 20 mM and, if used, CoCl₂ to a final concentration of 1 mM to activate the glucose isomerase.
-
Enzyme Addition: Introduce the immobilized glucose isomerase to the substrate solution. The enzyme loading can be around 1% (w/w) of the glucose amount.
-
Reaction Conditions: Maintain the reaction mixture at a temperature between 50°C and 70°C with gentle agitation. The optimal temperature will depend on the specific enzyme used.
-
Monitoring the Reaction: The progress of the isomerization can be monitored by taking aliquots at different time points and analyzing the ratio of fructose to glucose using HPLC.
-
Reaction Termination: The reaction is typically allowed to proceed for several hours until equilibrium is reached, which is usually a mixture of approximately 50-55% glucose and 45-50% fructose. The reaction is terminated by separating the immobilized enzyme from the solution by filtration.
Quantitative Data for Enzymatic Isomerization
The yield of D-Fructose-¹³C from the enzymatic isomerization of D-Glucose-¹³C is primarily limited by the thermodynamic equilibrium of the reaction.
| Parameter | Value | Conditions | Citation |
| Fructose Yield | ~30% (wt) | Spermine catalyzed, 100°C for 15 min | [1] |
| 42-46% | Enzyme-assisted catalysis (glucose isomerase) | [1] | |
| 24.59% | From sweet potato-cereal flour blends, 60°C, pH 8.2 for 43 hours | [2] | |
| Fructose Selectivity | 74% | Spermine catalyzed, 100°C for 15 min | [1] |
| 90% | Cation-exchanged zeolites catalyzed, low glucose conversion | [3] | |
| Fructose Concentration | >55% | Using immobilized glucose isomerase mutant, after 10 cycles of reuse | [4] |
| 229.3 g/L | From sweet potato-cereal flour blends | [2] |
Purification of High-Purity D-Fructose-¹³C
Following the enzymatic isomerization, the resulting mixture contains D-Fructose-¹³C, unreacted D-Glucose-¹³C, and minor byproducts. High-purity D-Fructose-¹³C can be obtained through a combination of chromatographic separation and crystallization.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for separating fructose from glucose due to their different affinities for specific stationary phases.
Equipment and Materials:
-
Preparative HPLC system with a suitable detector (e.g., refractive index detector)
-
Amino (NH₂) or cation-exchange resin (e.g., AmberLite™ CR99) preparative column[5]
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (HPLC grade)
-
Reaction mixture from the enzymatic isomerization
Procedure:
-
Sample Preparation: Filter the reaction mixture to remove any particulate matter. The concentration may need to be adjusted depending on the column loading capacity.
-
Mobile Phase: For an amino column, a typical mobile phase is a mixture of acetonitrile and water (e.g., 75:25 v/v). For cation-exchange columns, water is used as the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: The flow rate will depend on the column dimensions, typically in the range of several mL/min for preparative columns.
-
Temperature: The separation is usually performed at ambient or slightly elevated temperatures (e.g., 23°C).
-
Injection Volume: The injection volume will depend on the sample concentration and the column size.
-
-
Fraction Collection: Collect the fractions corresponding to the D-Fructose-¹³C peak. The elution order will depend on the column type; on an amino column, fructose typically elutes before glucose.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified D-Fructose-¹³C.
Crystallization
Crystallization from a mixed solvent system is an effective final step to achieve high purity.
Materials:
-
Purified D-Fructose-¹³C (from HPLC or directly from the reaction mixture if initial purity is high)
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Crystallization vessel with controlled cooling
-
Seed crystals of pure fructose (optional)
Procedure:
-
Solution Preparation: Dissolve the D-Fructose-¹³C in a minimal amount of a water-ethanol mixture. A higher ethanol content generally leads to lower solubility and higher yield[6][7].
-
Supersaturation: Concentrate the solution by evaporating the solvent or by cooling to achieve a supersaturated state. A controlled cooling rate is crucial for obtaining well-defined crystals[8].
-
Seeding: If desired, add a small amount of pure fructose seed crystals to initiate crystallization and control crystal size[9].
-
Crystallization: Allow the solution to cool slowly over several hours to promote crystal growth. Gentle agitation can improve the crystallization process.
-
Crystal Harvesting: Separate the fructose crystals from the mother liquor by filtration or centrifugation.
-
Washing: Wash the crystals with cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain high-purity crystalline D-Fructose-¹³C.
Quantitative Data for Purification
| Parameter | Value | Method | Conditions | Citation |
| Purity | >99% | Crystallization | From water-ethanol mixed solvent | [6] |
| Substantially 100% | Crystallization | From ethanol-water, followed by centrifugation | [10] | |
| Yield | >78.2% | Crystallization | From water-ethanol mixed solvent | [6] |
| 67% | Crystallization | From ethanol-water, followed by centrifugation | [10] |
Visualized Workflows
Synthesis of D-Fructose-¹³C
Purification of D-Fructose-¹³C
References
- 1. Efficient Conversion of Glucose into Fructose via Extraction-Assisted Isomerization Catalyzed by Endogenous Polyamine Spermine in the Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcea.org [ijcea.org]
- 4. Immobilization of Recombinant Glucose Isomerase for Efficient Production of High Fructose Corn Syrup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dupont.com [dupont.com]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. WO2003016577A1 - Process for the production of crystalline fructose of high purity utilizing fructose syrup having a low content of fructose made from sucrose and product obtained - Google Patents [patents.google.com]
- 9. US5047088A - Method for crystallization of fructose - Google Patents [patents.google.com]
- 10. EP0293680A2 - A method for the crystallization of fructose - Google Patents [patents.google.com]
D-Fructose-¹³C Tracing: A Technical Guide to Interrogating Glycolysis and the Pentose Phosphate Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of using D-fructose labeled with carbon-13 (¹³C) as a tracer to delineate the metabolic flux through glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). The distinct entry points and metabolic fates of fructose (B13574) compared to glucose offer a unique lens to investigate cellular carbon metabolism, particularly in pathologies like cancer and metabolic syndrome where these pathways are often dysregulated.[1][2][3] This document outlines the core principles, detailed experimental protocols, quantitative data presentation, and visual workflows to empower researchers in designing and interpreting ¹³C-fructose tracing experiments.
Core Principles of D-Fructose-¹³C Tracing
Stable isotope tracers, such as ¹³C-labeled fructose, are invaluable for quantifying the rates (fluxes) of intracellular metabolic pathways.[1][4] The fundamental principle involves introducing a ¹³C-labeled fructose substrate into a biological system and tracking the incorporation of the heavy carbon isotope into downstream metabolites.[4] Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is then used to analyze the mass isotopomer distributions (MIDs) of these metabolites, revealing the pathways through which the fructose-derived carbons have trafficked.[1][3]
Fructose metabolism primarily occurs in the liver, intestine, and kidneys.[1][2] Unlike glucose, which is phosphorylated to glucose-6-phosphate and is subject to tight regulation at the phosphofructokinase step, fructose is primarily phosphorylated to fructose-1-phosphate (B91348) by fructokinase.[2][3] This bypasses the key regulatory checkpoint of glycolysis, leading to a more rapid and unregulated flow of carbons into the glycolytic pathway.[1][3] This fundamental difference makes ¹³C-fructose a powerful tool to probe the lower part of glycolysis and its branch points.
The choice of the specific ¹³C-fructose isotopomer is critical for resolving fluxes through different pathways. For instance:
-
[U-¹³C₆]fructose , where all six carbons are labeled, provides a comprehensive view of fructose's metabolic fate.[1]
-
Positionally labeled tracers , such as [1,2,3-¹³C₃]fructose , are designed to provide detailed insights into the upper part of glycolysis and its interface with the PPP.[4] By tracking the fate of the first three carbons, researchers can distinguish between the canonical glycolytic cleavage of fructose-1,6-bisphosphate and the carbon rearrangements that occur in the non-oxidative PPP.
Experimental Protocols
The successful execution of a D-fructose-¹³C tracing experiment requires meticulous attention to detail in each step, from cell culture to data analysis. Below are detailed methodologies for key experiments.
In Vitro ¹³C-Fructose Labeling in Cultured Cells
This protocol outlines the general workflow for tracing the metabolism of ¹³C-fructose in adherent cell cultures.
Objective: To determine the metabolic fate of fructose-derived carbons by analyzing the ¹³C-enrichment in intracellular metabolites.
Materials:
-
Adherent cells of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free and pyruvate-free DMEM
-
Dialyzed fetal bovine serum (dFBS)
-
D-[¹³C]fructose tracer (e.g., [U-¹³C₆]fructose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching and extraction solvent: 80% methanol (B129727), ice-cold (-80°C)
-
Cell scrapers
-
Centrifuge
Methodology:
-
Cell Seeding and Growth:
-
Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Culture cells in their standard growth medium until they reach the desired confluency (typically 70-80%).
-
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing glucose-free DMEM with the desired concentration of D-[¹³C]fructose (e.g., 10 mM) and other necessary components like dFBS and amino acids.[5]
-
Pre-warm the labeling medium to 37°C.
-
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed, sterile PBS to remove any residual unlabeled medium.[5]
-
Add the pre-warmed ¹³C-labeling medium to the cells.[4][5] This marks the beginning of the labeling period.
-
Incubate the cells for a predetermined duration to achieve isotopic steady state. This time can range from a few hours to 24 hours and should be determined empirically with a time-course experiment.[5]
-
-
Quenching Metabolism and Metabolite Extraction:
-
To halt all enzymatic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.[4]
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.[5]
-
Place the plates on dry ice or in a -80°C freezer for at least 15 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.[5]
-
-
Sample Analysis:
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for MS or NMR analysis.
-
Analyze the samples to determine the mass isotopomer distribution of key metabolites.
-
Determination of Optimal Labeling Time
Objective: To empirically determine the minimum time required for key intracellular metabolites to reach isotopic steady state.[5]
Methodology:
-
Follow the protocol for In Vitro ¹³C-Fructose Labeling in Cultured Cells as described above.
-
Instead of a single time point, collect samples at multiple time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).[5]
-
Analyze the fractional ¹³C enrichment of key downstream metabolites (e.g., lactate, citrate, malate) at each time point.[5]
-
Plot the fractional enrichment for each metabolite against time. The optimal labeling time is the point at which the enrichment curves plateau, indicating that isotopic steady state has been reached.[5]
Data Presentation
Quantitative data from ¹³C-fructose tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Mass Isotopomer Distributions (MIDs) of Key Metabolites
The following table illustrates how to present the MIDs of key metabolites in the glycolysis and PPP pathways after labeling with a specific ¹³C-fructose tracer. The data presented here is hypothetical but representative of what might be observed.
| Metabolite | Isotopologue | [U-¹³C₆]Fructose Labeling | [1,2,3-¹³C₃]Fructose Labeling | Interpretation |
| Glycolysis | ||||
| Dihydroxyacetone Phosphate (DHAP) | M+3 | 95% | 95% | Directly derived from the labeled fructose backbone. |
| Glyceraldehyde-3-Phosphate (G3P) | M+3 | 95% | 0% | With [1,2,3-¹³C₃]fructose, the label is lost in G3P from the aldolase (B8822740) reaction. |
| Pyruvate | M+3 | 85% | 0% | Reflects the contribution from glycolysis. |
| M+2 | 5% | 10% | Can indicate contributions from the PPP or other pathways. | |
| M+1 | 5% | 5% | May arise from anaplerotic reactions. | |
| Lactate | M+3 | 80% | 0% | Primarily reflects glycolytic flux. |
| Pentose Phosphate Pathway | ||||
| Ribose-5-Phosphate (R5P) | M+5 | 70% | 15% | Indicates flux through the oxidative and non-oxidative PPP. |
| M+2 | 10% | 40% | The M+2 isotopologue of R5P is a strong indicator of PPP activity from [1,2,3-¹³C₃]fructose. | |
| Sedoheptulose-7-Phosphate (S7P) | M+7 | 60% | 10% | Reflects carbon shuffling in the non-oxidative PPP. |
| M+2 | 15% | 35% | Another key indicator of PPP flux. |
Relative Flux Ratios
Metabolic flux analysis software can be used to calculate the relative fluxes through different pathways.
| Flux Ratio | Control Condition | Treated Condition | Fold Change | p-value |
| PPP / Glycolysis | 0.20 ± 0.02 | 0.40 ± 0.03 | 2.0 | < 0.01 |
| Oxidative PPP / Non-oxidative PPP | 1.5 ± 0.1 | 0.8 ± 0.1 | -0.7 | < 0.05 |
| Pyruvate Dehydrogenase / Pyruvate Carboxylase | 3.0 ± 0.3 | 1.5 ± 0.2 | -1.5 | < 0.01 |
Mandatory Visualizations
Diagrams created using the DOT language for Graphviz are provided below to illustrate key pathways and workflows.
Caption: Metabolic pathways of fructose metabolism via glycolysis and the PPP.
Caption: Experimental workflow for D-fructose-¹³C tracing in cultured cells.
Conclusion
D-fructose-¹³C tracing is a robust methodology for dissecting the complexities of central carbon metabolism. By leveraging the unique metabolic properties of fructose, researchers can gain valuable insights into the relative activities of glycolysis and the pentose phosphate pathway. The detailed protocols, data presentation formats, and visual guides provided herein serve as a comprehensive resource for the successful implementation and interpretation of these powerful techniques in both basic and translational research. Careful experimental design, particularly in the choice of tracer and labeling duration, is paramount to obtaining high-quality, reproducible data that can significantly advance our understanding of cellular metabolism in health and disease.
References
Unraveling Fructose Metabolism: A Technical Guide to D-Fructose-¹³C Isotopologues in Research
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic diseases has intensified the focus on the metabolic fate of dietary components, with fructose (B13574) emerging as a key area of investigation. Stable isotope labeling using D-fructose-¹³C isotopologues has become an indispensable tool for precisely tracing the journey of fructose carbon through intricate biochemical networks. This technical guide provides an in-depth comparison of commonly utilized D-fructose-¹³C isotopologues, complete with quantitative data, detailed experimental protocols, and visualizations of key metabolic pathways and workflows to empower researchers in designing and interpreting sophisticated metabolic studies.
Core Concepts: The Power of Position-Specific Labeling
The strategic choice of a D-fructose-¹³C isotopologue is paramount and is dictated by the specific research question and the metabolic pathways of interest. The position of the ¹³C label within the fructose molecule determines which carbon atoms are tracked, thereby enabling the precise measurement of enzymatic activities and metabolic fluxes.
| Isotopologue | Primary Research Applications | Key Insights Provided | Analytical Techniques |
| [U-¹³C₆]-D-Fructose | Global metabolic fate analysis, ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Provides a comprehensive overview of fructose carbon distribution throughout central carbon metabolism. Enables the tracing of all six carbon atoms.[1] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| [1-¹³C]-D-Fructose | Pentose Phosphate Pathway (PPP) flux analysis | The ¹³C label at the C1 position is lost as ¹³CO₂ in the oxidative phase of the PPP, offering a direct measure of pathway activity.[1] | MS (measurement of ¹³CO₂), NMR |
| [6-¹³C]-D-Fructose | Glycolysis and gluconeogenesis analysis | The ¹³C label at the C6 position is readily incorporated into pyruvate (B1213749) and lactate (B86563) via glycolysis. Its fate can be tracked to assess glycolytic flux and its contribution to gluconeogenic precursors.[1] | MS, NMR |
| [1,2-¹³C₂]-D-Fructose | Glycolysis, Pentose Phosphate Pathway (PPP) | Allows for the detailed study of the upper part of glycolysis and the entry of fructose into the PPP. | MS, NMR |
Quantitative Insights from Isotopologue Tracing Studies
The use of D-fructose-¹³C isotopologues has generated valuable quantitative data, offering a deeper understanding of fructose metabolism in various biological contexts.
Metabolic Fate of [U-¹³C₆]-D-Fructose in Human Adipocytes
A study utilizing a stable isotope-based dynamic profiling method in human adipocytes revealed the dose-dependent effects of fructose on key metabolic pathways.[2][3]
| Fructose Concentration | Tracer Contribution to [1,2-¹³C₂]-acetyl-CoA Pool | Key Observation |
| 0.1 mM | ~15% | Baseline contribution of fructose to the acetyl-CoA pool. |
| Dose-dependent increase | 35-40% | Fructose robustly stimulates anabolic processes, including fatty acid synthesis.[2] |
Comparative Metabolism of Fructose Isotopologues in Rat Hepatocytes
A direct comparison of the metabolism of singly labeled fructose isotopologues in rat liver cells highlighted significant differences in the production of key metabolites, suggesting isotopic discrimination at the level of certain enzymes.[1]
| Isotopologue | Relative ¹³C Enrichment in Lactate | Relative ¹³C Enrichment in Glucose |
| D-[1-¹³C]fructose | 1.00 (Reference) | 1.00 (Reference) |
| D-[2-¹³C]fructose | 0.85 | 1.15 |
| D-[6-¹³C]fructose | 1.20 | 0.90 |
Experimental Protocols: A Step-by-Step Guide
The following are detailed methodologies for key experiments utilizing D-fructose-¹³C isotopologues.
Protocol 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA) using [U-¹³C₆]-D-Fructose
This protocol outlines a generalized workflow for conducting a ¹³C-MFA experiment to gain a global view of fructose metabolism.[4][5]
1. Cell Culture and Isotope Labeling:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80% in the exponential growth phase).[4][5]
-
Prepare a defined culture medium where standard fructose is replaced with [U-¹³C₆]-D-fructose at the desired concentration.[4] Ensure other carbon sources are unlabeled.
-
To begin labeling, remove the growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the ¹³C-labeled medium.[4]
-
Incubate the cells for a duration sufficient to achieve isotopic steady state, where the labeling enrichment of intracellular metabolites becomes constant.[4] This is often determined empirically but is typically at least two to three cell doubling times.[5]
2. Metabolic Quenching and Metabolite Extraction:
-
To halt all enzymatic activity instantly, rapidly aspirate the medium and wash the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).[5]
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.[5]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.[5]
-
Collect the supernatant containing the intracellular metabolites.
3. Sample Preparation for GC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[6]
-
To increase volatility for GC-MS analysis, derivatize the dried metabolites. A common method is a two-step process of methoxyamination followed by silylation.[6]
-
Methoxyamination: Add methoxyamine hydrochloride in anhydrous pyridine (B92270) to the dried sample and incubate. This step "locks" the sugar in its open-chain form.[6]
-
Silylation: Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.[6]
-
4. Data Acquisition and Analysis:
-
Analyze the derivatized samples using a GC-MS system to obtain the mass spectra of the metabolites.[4]
-
Process the raw data to correct for the natural abundance of ¹³C and determine the Mass Isotopomer Distributions (MIDs) for each measured metabolite.[4]
-
Use computational modeling to estimate metabolic fluxes based on the measured MIDs.[4]
Protocol 2: Measuring Pentose Phosphate Pathway (PPP) Activity using [1-¹³C]-D-Fructose
This protocol focuses on quantifying the flux through the oxidative PPP.[1]
1. Cell Culture and Labeling:
-
Follow the cell culture and labeling steps as in Protocol 1, but use [1-¹³C]-D-Fructose as the tracer.
2. ¹³CO₂ Collection:
-
Culture cells in a sealed flask equipped with a center well containing a CO₂ trapping solution (e.g., NaOH).
-
At the end of the incubation period, inject a strong acid (e.g., perchloric acid) into the medium to stop metabolism and liberate dissolved CO₂.
-
Allow the evolved ¹³CO₂ to be trapped in the NaOH solution.
3. Quantification of ¹³CO₂:
-
The amount of trapped ¹³CO₂ can be quantified using techniques such as isotope ratio mass spectrometry (IRMS) or by scintillation counting if ¹⁴C is used as a parallel tracer.
Visualizing Fructose Metabolism and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.
References
A Technical Guide to Stable Isotope Labeling with 13C-Fructose
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable technique in metabolic research, offering a powerful lens through which to view the intricate network of biochemical reactions that sustain life.[1][2] Among the various tracers employed, carbon-13 (¹³C)-labeled fructose (B13574) has emerged as a crucial tool for investigating the unique metabolic fate of this prevalent monosaccharide.[1] Unlike glucose, fructose metabolism is primarily initiated in the liver, small intestine, and kidneys, bypassing key regulatory steps in glycolysis and leading to distinct metabolic consequences.[3][4] This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of ¹³C-fructose in elucidating metabolic pathways, quantifying fluxes, and understanding its role in various physiological and pathological states, including obesity, metabolic syndrome, and cancer.[5][6]
The core principle of ¹³C metabolic flux analysis (MFA) involves introducing a ¹³C-labeled substrate, such as uniformly labeled [U-¹³C₆]-fructose, into a biological system.[7] As cells metabolize the labeled fructose, the ¹³C atoms are incorporated into downstream metabolites.[7] The resulting mass isotopomer distributions (MIDs) are then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing a detailed snapshot of metabolic activity.[7][8]
Core Metabolic Pathways of Fructose
Fructose enters cellular metabolism through a series of steps that are distinct from glucose metabolism.[4]
-
Phosphorylation: Fructose is first phosphorylated to fructose-1-phosphate (B91348) (F1P) by the enzyme fructokinase (ketohexokinase, KHK).[4] This reaction traps fructose within the cell.
-
Cleavage: Aldolase B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[4]
From here, these three-carbon units can enter various central metabolic pathways, including glycolysis, gluconeogenesis, the pentose (B10789219) phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Quantitative Data from ¹³C-Fructose Labeling Studies
The use of ¹³C-fructose has enabled the quantification of its contribution to various metabolic processes. The following tables summarize key findings from studies utilizing ¹³C-labeled fructose.
Table 1: Metabolic Fate of [U-¹³C₆]-d-fructose in Human Adipocytes [9]
| Metabolite | Tracer Contribution (at 0.1 mM Fructose) | Tracer Contribution (Dose-Dependent Increase) |
| [1,2-¹³C₂]-acetyl-CoA | ~15% of total pool | 35-40% of total pool |
Table 2: Oxidation of Ingested ¹³C-Fructose in Humans [9]
| Condition | Mean Oxidation Rate |
| Non-exercising subjects (3-hour period) | ~45% of ingested dose |
| Exercising subjects | Significantly higher than at rest |
Table 3: Conversion of Fructose to Glucose in Normal Children [8]
| Fructose Load | Glucose Synthesized from Fructose (g/kg) | Percentage of Overall Glucose Appearance |
| 0.5 g/kg | 0.27 ± 0.04 | 31% |
| 1.0 g/kg | 0.51 ± 0.03 | 57% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate stable isotope tracing studies. The following sections provide generalized protocols for in vitro and in vivo experiments using ¹³C-fructose.
In Vitro ¹³C-Fructose Labeling in Cultured Cells
This protocol outlines a typical workflow for a stable isotope tracing experiment in cultured cells.[1][4]
1. Cell Culture and Isotopic Labeling:
-
Culture cells to the desired confluency in standard medium.
-
Prepare an isotopic labeling medium. A common approach is to replace the unlabeled fructose with a specific concentration of [U-¹³C₆]-D-fructose. For example, to achieve a 10% labeling at a total fructose concentration of 5 mM, use 4.5 mM unlabeled fructose and 0.5 mM [U-¹³C₆]-D-fructose.[4][5]
-
Aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed isotopic labeling medium.[4]
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.[4]
2. Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.[4]
-
Immediately add an ice-cold extraction solvent, such as 80% methanol (B129727), and place the plate on dry ice to flash-freeze the cells.[4][5]
-
Incubate at -80°C for at least 15 minutes.[5]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.[5]
-
Collect the supernatant containing the extracted metabolites.[5]
3. Sample Preparation and Analysis:
-
Dry the metabolite extract using a vacuum concentrator or under a stream of nitrogen.[4]
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the dried extract is typically derivatized to increase volatility (e.g., methoximation followed by silylation).[4]
-
For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, the dried extract is reconstituted in a suitable solvent.[4]
-
For NMR analysis, the extract is reconstituted in a deuterated solvent.[4]
-
Analyze the samples using the appropriate instrument to determine the mass isotopomer distributions of target metabolites.
In Vivo ¹³C-Fructose Infusion in Rodent Models
This protocol provides a general framework for an in vivo study to trace the metabolism of labeled fructose in mice.[10]
1. Animal Preparation and Tracer Administration:
-
Fast the animals overnight to establish a baseline metabolic state.[11]
-
Prepare a sterile solution of D-Fructose-¹³C₆ for infusion in 0.9% saline.[10]
-
For intravenous (IV) infusion, insert a catheter into a suitable vein (e.g., tail vein).[10][11]
-
Administer the tracer as a bolus injection followed by a continuous infusion to achieve steady-state labeling of plasma metabolites. A nasogastric infusion rate for [U-¹³C]fructose in children has been reported as 0.26-0.5 mg/kg per minute, which can be a reference for dose adjustments.[10][12]
2. Sample Collection:
-
Collect blood samples at regular intervals via the catheter or another sampling site.[8]
-
At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest.
-
Immediately freeze tissues in liquid nitrogen to quench metabolic activity.[5]
3. Metabolite Extraction from Plasma and Tissues:
-
For plasma, perform protein precipitation and metabolite extraction using a cold solvent like methanol or acetonitrile.[10]
-
For tissues, homogenize the frozen tissue powder in a cold extraction solvent.[10]
-
Centrifuge the extracts to pellet proteins and cellular debris and collect the supernatant.[10]
4. Sample Analysis:
-
Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify ¹³C-labeled metabolites.[10] NMR spectroscopy can also be used for detailed positional isotopomer analysis.[10]
Data Analysis and Interpretation
The raw data from MS or NMR analysis consists of the distribution of mass isotopomers for various metabolites. This data needs to be corrected for the natural abundance of ¹³C.[7] Computational flux analysis software is then used to calculate the intracellular fluxes by fitting the measured MIDs to a metabolic network model.[7]
Applications in Drug Development
Understanding the metabolic reprogramming in diseases like cancer is crucial for developing targeted therapies.[6] ¹³C-fructose labeling can be employed to:
-
Identify metabolic vulnerabilities: By tracing how cancer cells utilize fructose, researchers can identify key enzymes or pathways that are essential for their growth and survival.
-
Elucidate drug mechanisms of action: This technique can be used to assess how a drug that targets a specific metabolic pathway alters fructose metabolism and impacts downstream cellular processes.[5]
-
Screen for metabolic drugs: ¹³C-fructose tracing can be used in high-throughput screens to identify compounds that modulate fructose metabolism.
Conclusion
Stable isotope labeling with ¹³C-fructose is a powerful and versatile technique for dissecting the complexities of fructose metabolism.[1] By providing quantitative data on metabolic fluxes and pathway activities, this approach offers invaluable insights into both normal physiology and the metabolic dysregulation that underlies many diseases.[1][7] The detailed protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of ¹³C-fructose to advance their understanding of cellular metabolism and develop novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to D-Fructose-¹³C as a Tool for Investigating Fructose-Driven Anabolic Processes
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The rising consumption of fructose (B13574) has been linked to an increased prevalence of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance. Unlike glucose, fructose is metabolized in a largely unregulated manner, primarily within the liver, making it a potent substrate for anabolic processes such as de novo lipogenesis (DNL) and non-essential amino acid synthesis. Stable isotope tracing using D-Fructose labeled with Carbon-13 (¹³C) has become an indispensable technique for quantitatively tracking its metabolic fate. This guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation for using D-Fructose-¹³C to investigate and quantify fructose-driven anabolism, offering a critical resource for professionals in metabolic research and therapeutic development.
Foundational Principles of ¹³C-Fructose Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of intracellular reactions.[1] When combined with stable isotope tracers like ¹³C, it allows for the precise tracking of carbon atoms through complex metabolic networks.[1][2]
The core principle involves introducing a ¹³C-labeled substrate, such as uniformly labeled [U-¹³C₆]-D-fructose, into a biological system (e.g., cell culture or in vivo). As cells metabolize the tracer, the ¹³C atoms are incorporated into downstream metabolites.[1] The specific pattern and extent of this ¹³C enrichment, known as the Mass Isotopomer Distribution (MID), are measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] These MIDs are a direct result of the active metabolic pathways and their respective fluxes, which can then be calculated using computational models.[1]
Fructose metabolism is of particular interest because it bypasses the primary rate-limiting step of glycolysis (phosphofructokinase), leading to a rapid influx of triose phosphates that can fuel anabolic pathways.[3][4] Studies have shown that fructose robustly stimulates the synthesis of fatty acids and non-essential amino acids like glutamate.[5]
Core Fructose Metabolic Pathways and Anabolism
Fructose metabolism is primarily initiated in the liver, small intestine, and kidneys.[2] The key steps are distinct from glucose metabolism:
-
Phosphorylation: Fructokinase (KHK) phosphorylates fructose to fructose-1-phosphate (B91348) (F1P), trapping it inside the cell.[2] This step is rapid and not subject to feedback inhibition, unlike the phosphorylation of glucose by hexokinase.
-
Cleavage: Aldolase B cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[2]
-
Entry into Glycolysis: Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P then enter the glycolytic pathway downstream of the main regulatory checkpoint, phosphofructokinase-1 (PFK-1).[3][4]
This unregulated influx provides a large pool of 3-carbon units that can be directed towards various anabolic fates:
-
De Novo Lipogenesis (DNL): The triose phosphates are converted to pyruvate (B1213749) and then to acetyl-CoA in the mitochondria. Excess citrate (B86180) is shuttled to the cytosol, where it is converted back to acetyl-CoA, the primary building block for the synthesis of fatty acids like palmitate.[3][5]
-
TCA Cycle and Amino Acid Synthesis: Acetyl-CoA enters the Tricarboxylic Acid (TCA) cycle. Intermediates from the TCA cycle, such as α-ketoglutarate, can be used for the synthesis of non-essential amino acids like glutamate.[5]
Fructose consumption also activates key transcription factors like Carbohydrate Response Element-Binding Protein (ChREBP), which upregulates the expression of genes involved in both fructolysis and lipogenesis, further promoting the conversion of fructose to fat.[2][3]
Quantitative Data on Fructose Metabolism
The following tables summarize quantitative data from studies using ¹³C-fructose tracers to delineate the metabolic fate of fructose.
Table 1: Metabolic Fate of Ingested Fructose in Humans Data summarizes findings from stable isotope tracer studies and may vary based on experimental conditions.
| Parameter | Condition | Mean Value (± SD) | Study Duration |
| Fructose Oxidation Rate | Non-exercising subjects | 45.0% ± 10.7% of ingested dose | 3-6 hours |
| Exercising subjects | 45.8% ± 7.3% of ingested dose | 2-3 hours | |
| Mixed with glucose (exercising) | 66.0% ± 8.2% of ingested dose | Not Specified | |
| Conversion to Glucose | Non-exercising subjects | 41.0% ± 10.5% of ingested dose | 3-6 hours |
| 0.5 g/kg fructose load (children) | 31% of total glucose appearance | Not Specified | |
| 1.0 g/kg fructose load (children) | 57% of total glucose appearance | Not Specified | |
| Source:[8][9][10] |
Table 2: Fructose-Driven Anabolic Flux in Human Adipocytes Data from a study using [U-¹³C₆]-D-fructose tracer in cultured human adipocytes, demonstrating a dose-dependent stimulation of anabolic processes.
| Fructose Concentration | ¹³C Enrichment in Glutamate (Fold Change vs. Control) | ¹³C Enrichment in Palmitate (Fold Change vs. Control) |
| 0 mM (Control) | 1.0 | 1.0 |
| 5 mM | ~7.2 | Significant Increase |
| Source:[5] |
Table 3: Predicted ¹³C Labeling in Metabolites from [1,3,6-¹³C₃]Fructose This table illustrates the expected mass isotopomers (M+) in key metabolites following the metabolism of a specifically labeled fructose tracer, which is crucial for validating pathway activity.
| Metabolite | Pathway | Expected Mass Isotopomers (M+) | Rationale |
| Pyruvate / Lactate | Glycolysis | M+1, M+2 | [3-¹³C₁]DHAP produces M+1 pyruvate. [1,3-¹³C₂]G3P produces M+2 pyruvate. |
| Citrate / α-Ketoglutarate | TCA Cycle (via PDH) | M+2 | Acetyl-CoA from M+2 pyruvate will be M+2, leading to M+2 citrate. |
| Malate / Aspartate | TCA Cycle (via PC) | M+1, M+2 | Anaplerotic entry of M+1 pyruvate via pyruvate carboxylase (PC) yields M+1 oxaloacetate. |
| Source:[11] |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible ¹³C-MFA studies.
Protocol 1: Cell Culture and Isotopic Labeling
This protocol outlines the procedure for labeling cultured cells with D-Fructose-¹³C.
-
Cell Seeding: Plate cells (e.g., human adipocytes, hepatocytes) at a desired density and allow them to adhere and grow in standard culture medium.[5]
-
Medium Preparation: Prepare a defined isotopic labeling medium. Replace the standard unlabeled fructose with the desired concentration of ¹³C-labeled fructose (e.g., [U-¹³C₆]-D-fructose).[1] Often, a partial labeling (e.g., 10%) is used, where the medium contains 90% unlabeled fructose and 10% labeled fructose to trace its fate under more physiological conditions.[2][5]
-
Labeling Incubation: Aspirate the standard medium, wash cells once with PBS, and add the pre-warmed isotopic labeling medium.[2]
-
Time Course: Incubate the cells for a predetermined duration. To achieve an isotopic steady state, a longer incubation (e.g., 24 hours) is often required.[1] For dynamic analyses, multiple time points (e.g., 0, 1, 4, 8, 24 hours) can be collected.[8]
Protocol 2: Metabolite Quenching and Extraction
This step is critical to halt all enzymatic activity instantly and preserve the metabolic state of the cells.
-
Quenching: Place the cell culture plate on ice. Rapidly aspirate the labeling medium.[6]
-
Washing: Immediately wash the cells with an ice-cold 0.9% NaCl solution to remove any remaining extracellular metabolites.[6]
-
Halting Metabolism: Add liquid nitrogen directly to the plate to flash-freeze the cells.[6] Alternatively, add an ice-cold extraction solvent like 80% methanol (B129727) (-80°C) directly to the plate.[2]
-
Extraction: Scrape the frozen cells in the cold extraction solvent (e.g., 80% methanol) and transfer the lysate to a microcentrifuge tube.[2]
-
Pellet Debris: Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.[2][6]
-
Collection: Collect the supernatant, which contains the extracted metabolites. The extract can be dried under nitrogen or using a vacuum concentrator and stored at -80°C until analysis.[2][6]
Protocol 3: Sample Analysis via Mass Spectrometry
Mass spectrometry is the primary analytical technique for measuring mass isotopomer distributions.
-
Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[6] For GC-MS, a derivatization step (e.g., methoximation followed by silylation) is required to make the metabolites volatile.[2]
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (LC-MS/MS) or a gas chromatograph coupled to a mass spectrometer (GC-MS).[6]
-
Data Acquisition: Inject the sample and acquire data. For LC-MS/MS, a scheduled Multiple Reaction Monitoring (MRM) method is often used to monitor specific mass transitions for the different isotopologues of each target metabolite.[6] For GC-MS, the instrument scans a range of mass-to-charge ratios to detect derivatized metabolite fragments.
-
Data Processing: Process the raw data to obtain the peak areas for each mass isotopomer of a given metabolite.[1]
Protocol 4: Data Analysis and Flux Calculation
-
Correction for Natural Abundance: The raw mass isotopomer distributions must be corrected for the natural abundance of ¹³C and other heavy isotopes.[1]
-
MID Determination: Calculate the corrected Mass Isotopomer Distributions (MIDs) for each measured metabolite.
-
Flux Calculation: Use computational flux analysis software (e.g., INCA, Metran) to calculate intracellular fluxes. This is achieved by fitting the experimentally measured MIDs to a metabolic network model, which simulates the flow of ¹³C atoms through the pathways.[1][7] The software estimates the flux values that minimize the difference between the measured and simulated MIDs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Preliminary investigation of D-Fructose-13C incorporation into biomass
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and applications for tracing the metabolic fate of D-fructose using carbon-13 (¹³C) stable isotopes. Understanding how fructose-derived carbons are incorporated into cellular biomass is crucial for research in metabolic diseases, oncology, and drug development. Stable isotope tracing with ¹³C-labeled fructose (B13574) allows for the precise quantification of metabolic fluxes through various biochemical pathways.[1]
Core Metabolic Pathways of Fructose
Unlike glucose, which is taken up by most cells, fructose is primarily metabolized in the liver, small intestine, and kidneys.[2] Its entry into glycolysis bypasses the key regulatory step catalyzed by phosphofructokinase, leading to a rapid and unregulated influx of carbon into downstream pathways.[1][3]
The initial steps involve:
-
Phosphorylation: The enzyme fructokinase (KHK) phosphorylates fructose to fructose-1-phosphate (B91348) (F1P).[2]
-
Cleavage: Aldolase B cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[2]
-
Glycolytic Entry: DHAP enters glycolysis directly, while glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P) by triose kinase.[3]
From here, the ¹³C-labeled carbons can be traced through glycolysis, the tricarboxylic acid (TCA) cycle, the pentose (B10789219) phosphate pathway (PPP), and into various biomass components, including fatty acids, amino acids, and nucleic acids.[1][4]
Experimental Protocols
Stable isotope tracing experiments follow a general workflow, from administering the labeled substrate to analyzing the resulting labeled metabolites. The choice of protocol depends on the biological system being studied (in vitro vs. in vivo).
In Vitro Protocol: Cultured Cells
This protocol outlines a typical experiment for tracing ¹³C-fructose in cell cultures.[2]
-
Cell Culture: Plate cells and grow to the desired confluency in standard medium.
-
Isotopic Labeling:
-
Aspirate the standard medium and wash cells once with phosphate-buffered saline (PBS).
-
Add pre-warmed isotopic labeling medium. A common strategy is to use a medium where a fraction (e.g., 10%) of the fructose is uniformly labeled [U-¹³C₆]-D-fructose.[2][5] For instance, for a total fructose concentration of 5 mM, the medium would contain 4.5 mM unlabeled fructose and 0.5 mM [U-¹³C₆]-D-fructose.[2]
-
Incubate cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor label incorporation.[2]
-
-
Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add an ice-cold extraction solvent, such as 80% methanol, and place the culture dish on dry ice.[2]
-
Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris and proteins.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
-
Sample Analysis:
-
Dry the metabolite extract using a vacuum concentrator.
-
Prepare the sample for analysis. For Gas Chromatography-Mass Spectrometry (GC-MS), this often involves derivatization to increase metabolite volatility.[2][5] For Liquid Chromatography-Mass Spectrometry (LC-MS), the extract is typically reconstituted in a suitable solvent.[2]
-
In Vivo Protocol: Human and Animal Studies
This protocol provides a general framework for in vivo studies.
-
Subject Preparation: Subjects are typically fasted overnight to achieve a metabolic baseline.
-
Tracer Administration:
-
Sample Collection:
-
Blood: Blood samples are collected at regular intervals via a catheter.[1] Plasma is separated by centrifugation for metabolite analysis.
-
Expired Air: Breath samples are collected in bags to measure the ¹³CO₂/¹²CO₂ ratio, which indicates the oxidation rate of the fructose tracer.[1]
-
Tissues: In animal studies, tissues can be collected and flash-frozen in liquid nitrogen at the end of the experiment to halt metabolic activity.
-
-
Sample Preparation & Analysis:
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on D-fructose-¹³C incorporation.
Table 1: Conversion of Ingested ¹³C-Fructose to Plasma Glucose
| Study Population | Fructose Load | Amount of Glucose from Fructose | Percentage of Glucose Appearance | Analytical Method | Reference |
| Normal Children | 0.5 g/kg | 0.27 ± 0.04 g/kg | 31% | ¹³C NMR | [1] |
| Normal Children | 1.0 g/kg | 0.51 ± 0.03 g/kg | 57% | ¹³C NMR | [1] |
| HFI Patients vs. Controls | 0.26-0.5 mg/kg/min infusion | ~3-fold lower conversion in HFI | - | ¹³C NMR | [6] |
HFI: Hereditary Fructose Intolerance
Table 2: Metabolic Fate of [U-¹³C₆]-Fructose in Differentiated Human Adipocytes
| Metabolite/Process | Fold Increase (vs. Control) | Condition | Analytical Method | Reference |
| Fatty Acid Synthase | 4.33-fold | 5 mM Fructose | GC-MS | [5] |
| Palmitate Synthesis | 4.8-fold | 5 mM Fructose | GC-MS | [5] |
| Oleate Synthesis | 2.56-fold | 5 mM Fructose | GC-MS | [5] |
| Palmitate Release | 1.67-fold | 5 mM Fructose | GC-MS | [5] |
Table 3: Endogenous Fructose Production from ¹³C-Glucose in Cancer Cell Lines
| Cell Line | Cancer Type | ¹³C-Fructose Production | Key Observation | Reference |
| A549 | Lung Adenocarcinoma | Highest among tested lines | Saturated after 4h of ¹³C-glucose treatment | [7] |
| Various (11 of 12 tested) | Multiple | Significant | Active endogenous fructose production from glucose | [7][8] |
| HPDE6c7, MCF-10A | Control Cell Lines | Low | Low basal conversion of glucose to fructose | [7][8] |
Applications in Research and Drug Development
-
Metabolic Diseases: Tracing fructose metabolism is vital for understanding its role in conditions like non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance.[2] Studies have shown that fructose carbon is robustly directed towards de novo lipogenesis (fatty acid synthesis).[4][5]
-
Oncology: Many cancer cells exhibit altered metabolism, often upregulating fructose transporters like GLUT5 and utilizing fructose to support proliferation.[4][9] ¹³C-fructose tracing has revealed that some cancer cells, such as pancreatic cancer cells, preferentially use fructose to synthesize nucleic acids via the non-oxidative pentose phosphate pathway.[4][9] Furthermore, some cancer cells can endogenously produce fructose from glucose via the polyol pathway, creating a self-sufficient supply.[7][8]
-
Drug Development: By quantifying the flux through specific metabolic pathways, researchers can identify potential enzymatic targets for therapeutic intervention. For example, inhibiting fructokinase or other key enzymes in the fructose metabolic pathway could be a strategy to curb tumor growth or mitigate the metabolic effects of high fructose consumption.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AKR1B1-dependent fructose metabolism enhances malignancy of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Fructose-induced metabolic reprogramming of cancer cells [frontiersin.org]
Methodological & Application
Application Notes and Protocols for D-Fructose-¹³C Metabolic Flux Analysis in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[1] The use of stable isotope tracers, such as ¹³C-labeled substrates, allows for the precise tracking of carbon atoms as they are metabolized by cells.[1][2] While glucose is a common tracer, investigating fructose (B13574) metabolism is crucial for understanding various conditions, including obesity, metabolic syndrome, and cancer, as its metabolic fate can differ significantly from that of glucose.[3][4]
Unlike glucose, fructose is primarily metabolized in the liver by fructokinase to fructose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[4][5] This pathway bypasses the main regulatory step of glycolysis, phosphofructokinase, leading to a rapid influx of carbons.[4] In other tissues, hexokinase can phosphorylate fructose to fructose-6-phosphate, directly entering glycolysis.[1][4] These application notes provide a comprehensive protocol for conducting D-Fructose-¹³C metabolic flux analysis in mammalian cells, from experimental design to data interpretation.
Core Principles of ¹³C-Fructose MFA
The fundamental principle of ¹³C-MFA involves introducing a ¹³C-labeled fructose tracer into a cell culture system.[4] As cells metabolize the tracer, the ¹³C atoms are incorporated into downstream metabolites.[4] The specific pattern and extent of this enrichment, known as the Mass Isotopomer Distribution (MID), are measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][5] This MID data, along with extracellular uptake and secretion rates, is then used in computational models to estimate the flux through various metabolic pathways.[6] For most ¹³C-MFA experiments, achieving an isotopic steady state, where the labeling enrichment of intracellular metabolites becomes constant, is crucial for simplifying the computational modeling.[4]
Visualized Experimental and Metabolic Pathways
Detailed Experimental Protocols
A meticulously designed and executed experiment is paramount for obtaining high-quality data.[4]
Protocol 1: Cell Culture and Isotope Labeling
This protocol outlines the steps for labeling cultured mammalian cells with a ¹³C-fructose tracer.
Materials:
-
Mammalian cells of interest
-
Standard growth medium
-
Isotopic labeling medium (custom medium lacking unlabeled fructose, supplemented with D-Fructose-¹³C₆ or another desired tracer)[1][4]
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well plates)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to attach and grow to the desired confluency (typically 70-90%).[1][4] Ensure consistent cell numbers across all wells.
-
Steady State: Ensure cells are in a state of metabolic pseudo-steady state, often characterized by exponential growth.[1]
-
Medium Exchange: Aspirate the standard growth medium and wash the cells once with PBS.[5]
-
Isotope Labeling: Add the pre-warmed isotopic labeling medium to the cells.[5] The concentration of the ¹³C-fructose tracer will depend on the specific research question.[7]
-
Incubation: Incubate the cells for a predetermined time to approach isotopic steady state.[5] A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling duration.[5][7] For many mammalian cells, 24-48 hours is sufficient to reach isotopic steady state.[4]
-
Replicates: Use a minimum of three biological replicates for each experimental condition to ensure statistical robustness.[4]
Protocol 2: Metabolite Quenching and Extraction
Quenching is a critical step to instantly halt all metabolic activity, preserving the isotopic labeling pattern of intracellular metabolites.[8]
For Adherent Cells:
Materials:
-
Ice-cold 0.9% NaCl solution[3]
-
Liquid nitrogen[3]
-
-80°C methanol[5]
-
Cell scraper[3]
-
Microcentrifuge tubes
Procedure:
-
Quenching: Place the cell culture plate on ice or a bed of dry ice.[3][8]
-
Medium Removal: Rapidly aspirate the labeling medium.[5]
-
Washing: Immediately wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites and tracer.[3][8]
-
Flash Freezing: Add liquid nitrogen directly to the plate to flash-freeze the cells and halt metabolic activity.[3]
-
Extraction: Add a sufficient volume of -80°C methanol (B129727) to each well.[8] Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1][8]
-
Lysis & Precipitation: Vortex the tube thoroughly.[1] Incubate at -80°C for at least 15 minutes to ensure complete protein precipitation.[3]
-
Clarification: Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris.[3][8]
-
Collection: Collect the supernatant, which contains the extracted metabolites, and transfer to a new tube.[3] The extract can be stored at -80°C or dried under a nitrogen stream or using a vacuum concentrator.[3][4]
For Suspension Cells:
This protocol utilizes fast filtration to rapidly separate cells from the labeling medium before quenching.[8]
Materials:
-
Vacuum filtration apparatus with membrane filters (e.g., 0.45 µm PVDF)[8]
-
Quenching solution: 100% methanol, pre-chilled to -80°C[8]
-
Washing solution: Ice-cold 0.9% NaCl[8]
Procedure:
-
Filtration: Quickly filter the cell suspension to separate cells from the medium.[8]
-
Washing: Wash the cells on the filter with ice-cold NaCl solution.[8]
-
Quenching & Extraction: Transfer the filter with the cells into a tube containing pre-chilled -80°C methanol.[8]
-
Lysis & Precipitation: Vortex vigorously to dislodge cells and extract metabolites.[8]
-
Clarification & Collection: Proceed with centrifugation and supernatant collection as described for adherent cells.[8]
Protocol 3: Sample Analysis by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a common and powerful technique for analyzing the mass isotopomer distribution of metabolites.[2]
Materials:
-
Dried metabolite extracts
-
Derivatization reagents (e.g., methoximation and silylation agents)[5]
-
GC-MS system
Procedure:
-
Derivatization: Chemically derivatize the dried metabolite extracts to increase their volatility for gas chromatography.[4][5] A common method involves methoximation followed by silylation.[5]
-
Injection: Inject the derivatized sample into the GC-MS.[5]
-
Separation & Detection: Metabolites are separated on a GC column and detected by the mass spectrometer, which measures the mass-to-charge ratio of fragment ions.
-
Data Acquisition: The instrument collects data on the abundance of different mass isotopomers for each metabolite fragment.[9]
Protocol 4: Data and Statistical Analysis
The final phase involves computational analysis to translate raw MS data into metabolic fluxes.
Procedure:
-
MID Calculation: The raw mass spectrometry data is processed to determine the Mass Isotopomer Distribution (MID) for each measured metabolite. This involves correcting for the natural abundance of ¹³C.[10]
-
Flux Estimation: The MIDs, along with measured substrate uptake and product secretion rates, are input into a computational flux model (e.g., using software like INCA or Metran).[11][12] The software then estimates the intracellular fluxes that best reproduce the experimental labeling data.[11]
-
Statistical Analysis: A goodness-of-fit test (e.g., chi-square test) is used to assess how well the model simulation fits the experimental data.[10]
-
Confidence Intervals: Calculating confidence intervals for each estimated flux provides a measure of its precision.[10] Wide intervals may indicate that a flux is poorly determined by the available data.[10]
Quantitative Data Summary
The following tables summarize quantitative data relevant to fructose metabolism studies, adapted from tracer experiments.
Table 1: Metabolic Fate of Ingested ¹³C-Fructose vs. ¹³C-Glucose This table compares key metabolic outcomes after the ingestion of labeled fructose and glucose.
| Parameter | ¹³C-Fructose | ¹³C-Glucose | Finding |
| Glucose Synthesis | 31% - 57% of overall glucose appearance | N/A | A significant portion of ingested fructose is converted to glucose in the liver.[13] |
| Oxidation during Exercise | Lower Percentage | Higher Percentage | Ingested glucose is oxidized at a significantly higher rate than fructose during exercise.[13] |
| Lactate (B86563) Production | ~800% Lower | Higher | Pancreatic cancer cells metabolize a much smaller fraction of fructose to lactate compared to glucose.[14] |
| CO₂ Production | ~350% Lower | Higher | Fructose contributes less to oxidative metabolism for CO₂ production than glucose in pancreatic cancer cells.[14] |
| Fatty Acid Synthesis | ~150% Lower | Higher | In pancreatic cancer cells, glucose is a more significant contributor to de novo fatty acid synthesis than fructose.[14] |
| Non-oxidative PPP Flux | ~250% Higher | Lower | Fructose is preferentially metabolized via the non-oxidative pentose (B10789219) phosphate pathway for nucleic acid synthesis in pancreatic cancer cells.[14] |
Table 2: Performance Characteristics of Mass Spectrometry-Based Fructose Quantification This table shows typical performance metrics for methods used to quantify fructose in biological samples, demonstrating the robustness of the analytical techniques.
| Parameter | UPLC-MS/MS Performance | GC-MS Performance |
| Linearity (r²) | >0.99 | 0.997 |
| Intra-day/assay Precision (%CV) | 0.3 - 5.1% | 6.8% - 12.9% |
| Inter-day/assay Precision (%CV) | 0.3 - 5.1% | 5.5% - 15.9% |
| Accuracy / Spiking Recovery | ~98% | 92.1% - 124.7% |
| Lower Detection Limit | Not specified | 0.03 mg/L |
| Data adapted from validated methods for fructose quantification in serum and other matrices.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
Application Note: A Step-by-Step Guide for 13C-Fructose Sample Preparation for Mass Spectrometry
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the tracing of metabolic fates of various molecules in biological systems.[1][2] ¹³C-labeled fructose (B13574), in particular, allows researchers, scientists, and drug development professionals to investigate the intricate pathways of fructose metabolism and its contribution to various physiological and pathological conditions. Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), is a powerful analytical technique for the detection and quantification of ¹³C-labeled metabolites.[1][2]
This application note provides a detailed, step-by-step guide for the preparation of ¹³C-fructose samples for both GC-MS and LC-MS analysis. It includes protocols for sample extraction from biological matrices and derivatization methods necessary for GC-MS analysis.
Methods and Protocols
The choice between GC-MS and LC-MS for ¹³C-fructose analysis depends on the specific research question, the sample matrix, and the available instrumentation. GC-MS typically requires derivatization to increase the volatility of the polar fructose molecule, while LC-MS can often analyze fructose directly.
I. Sample Extraction from Biological Matrices
The initial step in analyzing ¹³C-fructose from biological samples is the extraction of metabolites and the removal of interfering substances like proteins.
A. Extraction from Plasma/Serum
This protocol is suitable for the extraction of fructose from plasma or serum samples.
Materials:
-
Ice-cold 80% methanol (B129727)
-
Centrifuge capable of reaching 14,000 x g and 4°C
-
Microcentrifuge tubes
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold 80% methanol.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, containing the extracted metabolites, to a new microcentrifuge tube.
-
The sample is now ready for direct LC-MS analysis or for drying and derivatization for GC-MS analysis.
B. Extraction from Adherent Cells
This protocol is designed for the quenching of metabolism and extraction of intracellular metabolites from adherent cell cultures.
Materials:
-
Ice-cold quenching solution (e.g., 60% methanol at -20°C)
-
Ice-cold extraction solution (80% methanol in water)
-
Cell scraper
-
Centrifuge
Protocol:
-
Aspirate the cell culture medium.
-
Rapidly wash the cells with an appropriate buffer (e.g., ice-cold PBS).
-
Quench the metabolic activity by adding ice-cold quenching solution to the culture dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge to pellet the cells.
-
Discard the supernatant and add ice-cold extraction solution to the cell pellet.
-
Vortex thoroughly to lyse the cells and extract the metabolites.
-
Centrifuge to remove cell debris.
-
Transfer the supernatant to a new tube for further processing.
II. Sample Preparation for GC-MS Analysis: Derivatization
Due to its low volatility, fructose must be chemically derivatized prior to GC-MS analysis.[3] The most common method is a two-step process of oximation followed by silylation.
A. Oximation-Silylation Protocol
This two-step process first "locks" the sugar in its open-chain form through oximation, preventing the formation of multiple anomeric peaks, and then increases its volatility through silylation.[3]
Materials:
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials
Protocol:
-
Drying: Dry the extracted sample completely under a stream of nitrogen gas or using a vacuum concentrator. This step is critical as moisture can interfere with the derivatization reactions.
-
Oximation:
-
Add 50 µL of methoxyamine hydrochloride solution to the dried sample in a GC vial.
-
Cap the vial tightly and vortex for 30 seconds to dissolve the sample.
-
Incubate at 37°C for 90 minutes.[3]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Final Preparation:
-
If a precipitate forms, centrifuge the vial.
-
Transfer the supernatant to a GC autosampler vial with an insert.
-
The sample is now ready for injection into the GC-MS.
-
B. Alditol Acetylation Protocol
This method reduces the sugar to its corresponding alditol, followed by acetylation. It produces a single peak per sugar, which can simplify chromatograms.
Materials:
-
Sodium borohydride (B1222165) solution (10 mg/mL in 1M ammonia)
-
Glacial acetic acid
-
Methanol
-
Acetic anhydride (B1165640)
-
Heating block or oven
Protocol:
-
Drying: Dry the extracted sample completely.
-
Reduction:
-
Add 60 µL of sodium borohydride solution to the dried sample.
-
Incubate at 37°C for 90 minutes.
-
Stop the reaction by adding 20 µL of glacial acetic acid.
-
-
Borate (B1201080) Removal:
-
Evaporate the sample to dryness.
-
Add 0.5 mL of methanol and evaporate to dryness. Repeat this step at least three times to remove borate complexes.
-
-
Acetylation:
-
Add 600 µL of acetic anhydride to the dried sample.
-
Incubate at 70°C for 60 minutes.
-
Allow the sample to cool.
-
-
Extraction:
-
Add 2.5 mL of water to the reaction.
-
Extract the alditol acetates with 2 mL of chloroform (B151607). Vortex and centrifuge to separate the layers.
-
Collect the lower chloroform layer and repeat the extraction twice more.
-
Combine the chloroform extracts and evaporate to dryness.
-
-
Reconstitution:
-
Reconstitute the dried derivative in a suitable volume of chloroform for GC-MS analysis.
-
III. Sample Preparation for LC-MS/MS Analysis
LC-MS/MS often allows for the analysis of ¹³C-fructose with minimal sample preparation beyond extraction, as derivatization is typically not required.[4]
Protocol:
-
Perform sample extraction as described in Section I.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Data Presentation
The following table summarizes typical reaction conditions for the derivatization of fructose for GC-MS analysis. Optimal conditions may vary depending on the specific laboratory setup and instrumentation.
| Parameter | Methoxyamination | Silylation (MSTFA) | Acetylation |
| Reagent | Methoxyamine HCl in Pyridine | MSTFA + 1% TMCS | Acetic Anhydride |
| Temperature | 37°C | 37°C | 70°C |
| Time | 90 minutes | 30 minutes | 60 minutes |
| Key Consideration | Locks sugar in open-chain form | Highly effective for increasing volatility | Produces a single derivative peak |
Visualizations
Caption: Experimental workflow for 13C-fructose sample preparation.
Caption: Simplified overview of the fructose metabolism pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing D-Fructose-¹³C Labeled Metabolites using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of metabolites derived from D-fructose labeled with carbon-13 (¹³C). This powerful technique allows for the precise tracing and quantification of fructose (B13574) metabolism in various biological systems, offering critical insights for research in metabolic diseases, drug development, and nutritional science.
Introduction to ¹³C-Labeled Fructose in Metabolic Research
Stable isotope tracers, particularly those labeled with ¹³C, are indispensable tools for elucidating metabolic pathways.[1][2] By introducing ¹³C-labeled fructose, such as uniformly labeled [U-¹³C₆]-fructose, into a biological system, researchers can track the incorporation of ¹³C atoms into downstream metabolites.[1][3] This enables the precise quantification of metabolic fluxes through key pathways like glycolysis, gluconeogenesis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and de novo lipogenesis (DNL).[1] The distribution of ¹³C isotopomers in metabolites is typically analyzed using NMR spectroscopy or mass spectrometry.[1][2]
Fructose metabolism primarily occurs in the liver and bypasses the main regulatory step of glycolysis, leading to a rapid influx of carbon into various metabolic pathways.[1][2] Understanding the metabolic fate of fructose is crucial, as high consumption has been linked to metabolic disorders.[2]
Key Applications of ¹³C-Fructose NMR Spectroscopy
-
Quantitative analysis of metabolic pathways: Determine the flux of fructose carbons through glycolysis, gluconeogenesis, and the TCA cycle.
-
Studying metabolic diseases: Investigate alterations in fructose metabolism in conditions like hereditary fructose intolerance (HFI), obesity, and non-alcoholic fatty liver disease (NAFLD).[3][4]
-
Drug development: Evaluate the efficacy of therapeutic agents that target enzymes involved in fructose metabolism.[5]
-
Nutritional science: Compare the metabolic fate of fructose with other sugars like glucose.[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing ¹³C-labeled fructose and NMR spectroscopy to analyze its metabolism.
Table 1: Hepatic Conversion of Fructose to Glucose in Humans
| Subject Group | Fructose Infusion Rate (mg/kg/min) | Fructose Conversion to Glucose | Reference |
| Control Children | 0.26 - 0.5 | 47% of total fructose conversion to glucose occurs via a pathway bypassing fructose-1-phosphate (B91348) aldolase. | [4] |
| HFI Patients | 0.26 - 0.5 | 27% of total fructose conversion to glucose occurs via the bypass pathway. Conversion is ~3-fold lower than in controls. | [4] |
Table 2: Glucose Synthesized from Ingested ¹³C-Labeled Fructose
| Fructose Load (g/kg) | Glucose Synthesized from Fructose (g/kg) | Percentage of Overall Glucose Appearance | Reference |
| 0.5 | 0.27 ± 0.04 | 31% | [1] |
| 1.0 | 0.51 ± 0.03 | 57% | [1] |
Experimental Protocols
Protocol 1: In Vivo Analysis of Fructose Conversion to Glucose using ¹³C NMR
This protocol is adapted from studies investigating fructose metabolism in humans.[1][4]
Objective: To quantify the hepatic conversion of D-fructose to glucose.
Materials:
-
D-[U-¹³C]fructose
-
Nasogastric tube
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
NMR spectrometer and tubes
-
Deproteinization agent (e.g., perchloric acid)
Procedure:
-
Subject Preparation: Subjects are fasted overnight.
-
Tracer Administration: A constant infusion of D-[U-¹³C]fructose is administered nasogastrically at a rate of 0.26-0.5 mg/kg per minute.[1][4]
-
Sample Collection: Blood samples are collected at regular intervals throughout the infusion period.[1]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma.
-
Deproteinization: Plasma is deproteinized to remove proteins that can interfere with NMR analysis.[1]
-
NMR Sample Preparation: The deproteinized plasma supernatant is lyophilized and reconstituted in D₂O for NMR analysis.
-
¹³C NMR Analysis:
Protocol 2: General ¹³C NMR Spectroscopy for Fructose Metabolites
This protocol provides general parameters for acquiring ¹³C NMR spectra of fructose and its metabolites.
Materials:
-
Metabolite extract
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer and tubes
-
Internal standard (optional, for quantification)
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium (B1214612) signal from the solvent.
-
Tune and match the probe for the ¹³C frequency.
-
Optimize the magnetic field homogeneity through shimming.[6]
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).[6]
-
Spectral Width: Approximately 220-240 ppm, centered around 100 ppm.[6]
-
Acquisition Time: ~1-1.5 seconds.[6]
-
Relaxation Delay (d1): 2-5 seconds. For quantitative results, the delay should be at least 5 times the longest T₁ relaxation time.[6]
-
Number of Scans (ns): 16 to 8192, depending on the sample concentration.[6][7]
-
Visualizations
Metabolic Pathways of Fructose
The following diagram illustrates the primary metabolic pathways of fructose in the liver.
Caption: Metabolic fate of D-fructose in the liver.
Experimental Workflow for ¹³C Tracer Studies
This diagram outlines the general workflow for conducting metabolic studies using ¹³C-labeled fructose.
Caption: General workflow for ¹³C fructose metabolic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. epic.awi.de [epic.awi.de]
Application Notes and Protocols for In Vivo D-Fructose-¹³C Metabolic Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose (B13574) consumption has significantly increased in the Western diet, primarily through sucrose (B13894) and high-fructose corn syrup. Unlike glucose, fructose is predominantly metabolized in the liver, intestine, and kidneys.[1][2][3] Its metabolism bypasses the primary rate-limiting step of glycolysis, leading to a rapid flux of carbon into downstream pathways such as gluconeogenesis, glycogen (B147801) synthesis, and de novo lipogenesis.[4][5][6] This distinct metabolic fate has raised concerns about its potential contribution to metabolic disorders.
Stable isotope tracing using D-Fructose labeled with carbon-13 (¹³C) is a powerful technique to quantitatively track the metabolic fate of fructose in vivo.[3][7] By introducing ¹³C-labeled fructose into a biological system, researchers can trace the incorporation of these heavy carbon atoms into various downstream metabolites. This allows for the precise measurement of metabolic fluxes and provides a dynamic understanding of how fructose metabolism is altered in various physiological and pathological states.[3][8] These studies are crucial for elucidating the mechanisms underlying fructose-induced metabolic changes and for the development of therapeutic strategies.
This document provides detailed application notes and protocols for designing and conducting in vivo D-Fructose-¹³C metabolic tracing studies.
Metabolic Pathways of Fructose
Fructose metabolism primarily occurs in the liver through a pathway known as fructolysis.[2] Upon entering hepatocytes, fructose is phosphorylated to fructose-1-phosphate (B91348) (F1P) by fructokinase.[1][9] Aldolase B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[4] DHAP can directly enter the glycolytic or gluconeogenic pathways. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P) by triokinase, which then also enters glycolysis or gluconeogenesis.[1] The carbon backbone of fructose can thus be traced into glucose, glycogen, lactate, and the intermediates of the TCA cycle, as well as contribute to the synthesis of fatty acids and triglycerides.[5][7]
Experimental Design and Protocols
A typical in vivo D-Fructose-¹³C metabolic tracing study involves the administration of the labeled tracer to an animal model, followed by the collection of biological samples at specific time points for analysis.
Protocol 1: Animal Preparation and Tracer Administration
1. Animal Model Selection and Acclimatization:
-
Animal Model: C57BL/6J mice (8-10 weeks old) are commonly used.
-
Acclimatization: House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment to minimize stress.[10]
2. Fasting:
-
Fast animals for 4-6 hours prior to the infusion to lower and stabilize endogenous glucose and fructose levels. Ensure free access to water.[10]
3. Catheterization (for intravenous infusion):
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Surgically implant a catheter into the tail vein or jugular vein for tracer infusion.[10]
-
Keep the catheter patent with a heparin-saline lock.[10] Allow for a recovery period as per institutional guidelines.
4. D-Fructose-¹³C Tracer Solution Preparation:
-
Tracer: Use uniformly labeled D-Fructose ([U-¹³C₆]-Fructose) with high isotopic enrichment (≥99%).
-
Vehicle: Prepare a sterile solution of the tracer in 0.9% saline. The concentration will depend on the desired bolus and infusion rate.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter before administration.[11]
5. Tracer Administration:
-
Route of Administration: Intravenous infusion is preferred for precise control over the tracer delivery into the systemic circulation, bypassing intestinal metabolism.[10] Oral gavage can also be used to study first-pass metabolism.
-
Bolus Injection: Administer an initial bolus of the D-Fructose-¹³C solution (e.g., 0.2 - 0.4 mg/g body weight) over 1 minute to rapidly achieve a target plasma concentration of the tracer.[10]
-
Continuous Infusion: Immediately follow the bolus with a continuous infusion at a determined rate (e.g., 0.01 - 0.02 mg/g/min) for the desired duration (e.g., 30-120 minutes) to maintain a steady-state labeling of metabolites.[10] The infusion can be performed using a programmable syringe pump.
Protocol 2: Sample Collection and Processing
1. Blood Sampling:
-
Collect small volumes of blood (20-30 µL) from the tail tip or saphenous vein at predetermined time points during the infusion.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.[10]
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate plasma.[10]
-
Store plasma samples at -80°C until analysis.[10]
2. Tissue Collection:
-
At the end of the infusion period, euthanize the animal using an IACUC-approved method.
-
Rapidly excise tissues of interest (e.g., liver, adipose tissue, skeletal muscle, intestine, kidney).[10]
-
Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to quench all metabolic activity.[12]
-
Store frozen tissues at -80°C until metabolite extraction.
3. Metabolite Extraction:
-
Pulverize the frozen tissue under liquid nitrogen to create a fine powder.
-
For polar metabolites, perform a biphasic extraction using a cold solvent mixture such as methanol (B129727):water:chloroform (4:3:2 v/v/v).[13]
-
Alternatively, a cold 80% methanol solution can be used for extraction.[12][14]
-
Add the cold extraction solvent to the tissue powder, vortex thoroughly, and incubate at -20°C or -80°C to precipitate proteins.[14]
-
Centrifuge at high speed (e.g., >13,000 g) at 4°C for 10-15 minutes.[14]
-
Collect the supernatant containing the metabolites for analysis.
Data Presentation
Quantitative data from D-Fructose-¹³C tracing studies should be meticulously documented to ensure reproducibility and allow for comparisons across different studies.
Table 1: Experimental Parameters for D-Fructose-¹³C Infusion
| Parameter | Example Value | Reference |
| Animal Model | C57BL/6J Mouse (8-10 weeks) | [10] |
| Tracer | D-[U-¹³C₆]Fructose (99% enrichment) | [15] |
| Administration Route | Intravenous (Tail Vein) | [10] |
| Fasting Duration | 4-6 hours | [10] |
| Bolus Dose | 0.2 - 0.4 mg/g body weight | [10] |
| Continuous Infusion Rate | 0.01 - 0.02 mg/g/min | [10] |
| Infusion Duration | 30 - 120 minutes | [10] |
Table 2: Summary of Metabolic Fates of Dietary Fructose in Humans
| Metabolic Fate | Percentage of Ingested Fructose | Study Conditions | Reference |
| Oxidation to CO₂ | ~45% | Non-exercising, within 3-6 hours | [7][16] |
| Conversion to Glucose | ~41% | Non-exercising, within 3-6 hours | [7][16] |
| Conversion to Lactate | ~25% | Within a few hours | [7][16] |
| Direct Conversion to Plasma Triglycerides | <1% | Short-term studies | [7][16] |
Analytical Methodologies
The analysis of ¹³C-labeled metabolites is primarily performed using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[17]
Mass Spectrometry (MS)
Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS offers high sensitivity and the ability to detect a wide range of metabolites.[17] It measures the mass-to-charge ratio of ions and can distinguish between different isotopologues of a metabolite based on the number of ¹³C atoms incorporated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a non-destructive technique that provides detailed information about the positional enrichment of ¹³C within a molecule.[17][18] This is particularly useful for resolving complex metabolic pathways and determining the specific routes of carbon transitions.[18][19]
Conclusion
In vivo D-Fructose-¹³C metabolic tracing is an indispensable tool for researchers, scientists, and drug development professionals seeking to understand the intricate details of fructose metabolism. The protocols and data presented here provide a robust framework for designing and executing these complex experiments. By carefully controlling experimental variables and utilizing advanced analytical techniques, it is possible to gain quantitative insights into the metabolic fate of fructose and its contribution to health and disease.
References
- 1. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. gssiweb.org [gssiweb.org]
- 3. benchchem.com [benchchem.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Fructolysis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. FRUCTOSE METABOLISM | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of D-Fructose-¹³C in Unraveling Cancer Cell Metabolism: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolic landscape of cancer is characterized by a profound rewiring of nutrient utilization to sustain relentless proliferation and survival. While the "Warburg effect"—the reliance on aerobic glycolysis—has long been a central tenet, the role of alternative carbon sources is increasingly recognized as a critical aspect of tumor metabolism. Fructose (B13574), a prevalent monosaccharide in the modern diet, has emerged as a significant fuel source for various cancers, promoting tumor growth, metastasis, and therapeutic resistance.[1][2] Unlike glucose, fructose metabolism bypasses key regulatory steps of glycolysis, providing a rapid and unregulated influx of carbons into central metabolic pathways.[3]
Stable isotope tracing using uniformly labeled D-Fructose-¹³C (D-Fructose-¹³C₆) offers a powerful methodology to dissect the intricate metabolic fate of fructose within cancer cells. By tracking the incorporation of ¹³C atoms into downstream metabolites, researchers can quantitatively assess the contribution of fructose to glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), the tricarboxylic acid (TCA) cycle, and biosynthetic pathways such as de novo lipogenesis and nucleotide synthesis.[3][4] This approach provides invaluable insights into the metabolic plasticity of cancer cells and can aid in the identification of novel therapeutic targets.
Metabolic Fates of D-Fructose-¹³C in Cancer Cells
Once transported into the cancer cell, primarily via the GLUT5 transporter, D-Fructose-¹³C₆ is phosphorylated by ketohexokinase (KHK) to Fructose-1-Phosphate-¹³C₆ (F1P-¹³C₆).[3] This initial step is a key departure from glucose metabolism as it circumvents the tightly regulated phosphofructokinase-1 (PFK-1) enzyme. F1P-¹³C₆ is then cleaved by aldolase (B8822740) into two triose phosphate intermediates, dihydroxyacetone phosphate (DHAP) and glyceraldehyde, both carrying the ¹³C label. These molecules can then enter several key metabolic networks:
-
Glycolysis and the TCA Cycle: The ¹³C-labeled triose phosphates enter the lower part of glycolysis to generate pyruvate (B1213749), lactate (B86563), and ATP. Labeled pyruvate can then be converted to acetyl-CoA and enter the TCA cycle to fuel oxidative phosphorylation and provide precursors for biosynthesis.[3]
-
Pentose Phosphate Pathway (PPP): Fructose-derived carbons can be shunted into the PPP, a critical pathway for generating NADPH for redox balance and ribose-5-phosphate (B1218738) for nucleotide synthesis.[3][5] Studies have shown that some cancer cells, particularly pancreatic cancer, preferentially utilize fructose through the non-oxidative branch of the PPP to fuel nucleic acid synthesis.[3][6]
-
Lipogenesis: Acetyl-CoA generated from fructose metabolism can be a significant contributor to de novo fatty acid synthesis, providing the building blocks for cell membranes and signaling molecules.[3][5]
Quantitative Insights from D-Fructose-¹³C Tracing Studies
Stable isotope tracing with D-Fructose-¹³C has provided crucial quantitative data on the metabolic reprogramming induced by fructose in various cancer models.
| Cancer Type | Key Finding | Quantitative Data | Reference |
| Pancreatic Cancer | Preferential metabolism through the non-oxidative Pentose Phosphate Pathway (PPP) for nucleic acid synthesis. | Fructose was metabolized at a 250% higher rate than glucose through the transketolase (TKT)-regulated non-oxidative PPP. | [5] |
| Pancreatic Cancer | Increased nucleic acid synthesis from fructose. | Treatment with ¹³C-labeled fructose led to an 8-fold lower production of lactate compared to glucose, indicating a shift away from glycolysis and towards biosynthesis. | [3] |
| Liver Cancer | Significant contribution of fructose to de novo lipogenesis. | In mice fed ¹³C fructose, approximately 60% of newly synthesized glycerol (B35011) in the liver was derived from fructose. | [5] |
| Acute Myeloid Leukemia (AML) | Enhanced glycolytic flux. | Fructose metabolism increased glycolytic flux in AML cells, supporting their proliferation and migration. | [3][7] |
Signaling Pathways Influenced by Fructose Metabolism
Fructose metabolism can activate several signaling pathways that promote cancer progression:
-
AMPK Signaling: In hepatocellular carcinoma (HCC), enhanced fructose metabolism in tumor endothelial cells activates the AMPK signaling pathway, which in turn promotes mitochondrial function and enhances angiogenesis.[1]
-
ChREBP and FoxO1/3α: Fructose can enhance the expression of aldolase B (ALDOB) by activating ChREBP and phosphorylating FoxO1/3α, potentially promoting vascular remodeling and tumor progression.[1]
-
ATF4 Activation: Under glucose deprivation, glioblastoma multiforme (GBM) cells can shift to fructolysis, activating the transcription factor ATF4 and inducing the expression of fructose metabolic proteins like GLUT5 and ALDOB.[1]
Caption: Fructose-activated signaling pathways in cancer.
Experimental Protocols
Protocol 1: In Vitro Stable Isotope Tracing with D-Fructose-¹³C₆
This protocol outlines the key steps for a typical stable isotope tracing experiment using ¹³C-labeled fructose in cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
D-Fructose-¹³C₆ (uniformly labeled)
-
Unlabeled D-Fructose
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Seeding:
-
Culture cancer cells to the desired confluency (typically 70-80%) in standard medium in 6-well plates. Ensure consistent cell numbers across all wells.
-
-
Media Preparation:
-
Prepare the labeling medium. This is typically a base medium (e.g., glucose-free DMEM) supplemented with dFBS, necessary amino acids, and a defined concentration of D-Fructose. For the labeled condition, replace a portion or all of the unlabeled fructose with D-Fructose-¹³C₆. A common approach is to use a medium with 10 mM total fructose, with the labeled condition containing 10 mM D-Fructose-¹³C₆. Warm the medium to 37°C.
-
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with sterile, pre-warmed PBS.
-
Add the pre-warmed D-Fructose-¹³C₆ labeling medium to each well.
-
Incubate the cells for a predetermined duration to approach isotopic steady state. This time should be determined empirically for the specific cell line and pathways of interest (e.g., by performing a time-course experiment sampling at 0, 2, 6, 12, and 24 hours).
-
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with 1 mL of ice-cold PBS.
-
Aspirate the PBS and add 1 mL of ice-cold 80% methanol to each well.
-
Place the plate on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at >13,000 x g at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant, which contains the intracellular metabolites, to a new tube.
-
Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
-
Protocol 2: Sample Analysis by Mass Spectrometry
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile metabolites after derivatization.
-
Derivatization:
-
Resuspend the dried metabolite extract in a derivatization agent. A common method is methoximation followed by silylation (e.g., using MTBSTFA).
-
Incubate the samples at an elevated temperature (e.g., 70°C) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples by GC-MS.
-
GC Parameters: Use a mid-polarity column (e.g., DB-5ms). The inlet temperature is typically set to 250-280°C. Use helium as the carrier gas. The oven temperature program should start at a low temperature and ramp up to a final temperature of 280-320°C.
-
MS Parameters: Use Electron Ionization (EI) at 70 eV. Acquire data in full scan mode to obtain mass isotopomer distributions.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is ideal for the analysis of polar and non-volatile metabolites.
-
Sample Preparation:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
-
LC-MS Analysis:
-
Analyze the samples using an LC-MS system.
-
LC Parameters: Use a column suitable for polar metabolites, such as a HILIC column. The mobile phase typically consists of a gradient of water and acetonitrile (B52724) with additives like ammonium (B1175870) acetate.
-
MS Parameters: High-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) are preferred. Acquire data in full scan mode to capture all isotopologue peaks for each metabolite.
-
Experimental Workflow Visualization
Caption: D-Fructose-¹³C₆ tracing experimental workflow.
Data Analysis and Interpretation
The primary output of a ¹³C tracing experiment is the mass isotopomer distribution (MID) for each detected metabolite. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of ¹³C atoms). This data, corrected for the natural abundance of ¹³C, can be used to:
-
Trace the carbon backbone: Determine the pathways through which fructose-derived carbons are metabolized.
-
Calculate flux ratios: Quantify the relative activity of different metabolic pathways.
-
Perform Metabolic Flux Analysis (MFA): In conjunction with computational modeling, MIDs can be used to calculate absolute metabolic fluxes throughout the metabolic network.[4]
Conclusion
D-Fructose-¹³C₆ is a powerful tool for elucidating the complex role of fructose metabolism in cancer. By enabling the quantitative analysis of fructose fate and metabolic fluxes, this stable isotope tracer provides critical insights into the metabolic reprogramming of cancer cells. The detailed protocols and information provided in this guide offer a solid foundation for researchers to design and execute robust experiments, ultimately contributing to a deeper understanding of cancer metabolism and the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. par.nsf.gov [par.nsf.gov]
Investigating De Novo Lipogenesis with D-Fructose-¹³C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo lipogenesis (DNL) is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates.[1] There is a growing body of evidence suggesting that excessive consumption of fructose (B13574) is a potent stimulator of hepatic DNL, contributing to the development of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).[1][2] The use of stable isotope tracers, specifically D-Fructose-¹³C, coupled with mass spectrometry, offers a powerful method to accurately quantify the rate of DNL both in vivo and in vitro.[1] This document provides detailed application notes and experimental protocols for utilizing ¹³C-labeled fructose to investigate its metabolic fate and contribution to lipogenesis.
Fructose metabolism differs significantly from that of glucose. Primarily metabolized in the liver, fructose bypasses the main rate-limiting step of glycolysis, providing a rapid and unregulated source of substrates for fatty acid synthesis.[1][3] This makes D-Fructose-¹³C an invaluable tool for researchers and drug development professionals seeking to understand the mechanisms of fructose-induced lipogenesis and to evaluate the efficacy of therapeutic interventions targeting this pathway.
Metabolic Pathway: From Fructose to Fatty Acids
The conversion of fructose into fatty acids is a multi-step process initiated in the liver. Upon entering hepatocytes, fructose is phosphorylated to fructose-1-phosphate, which is then cleaved into triose phosphates. These three-carbon molecules serve as precursors for both the glycerol (B35011) backbone and the acetyl-CoA required for fatty acid synthesis.[1] The influx of fructose-derived carbons activates key transcription factors, such as Carbohydrate-Responsive Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which upregulate the expression of lipogenic enzymes like Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS).[1]
Recent studies have also highlighted the role of the gut microbiota in fructose metabolism. A portion of dietary fructose can be converted by gut bacteria into short-chain fatty acids, particularly acetate (B1210297).[4] This acetate can then be absorbed and utilized by the liver as a substrate for DNL.[2][4]
Signaling Pathway Diagram
Caption: Metabolic fate of dietary fructose leading to de novo lipogenesis.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing D-Fructose-¹³C to investigate its contribution to various metabolic pools.
Table 1: Contribution of Fructose to De Novo Lipogenesis and Other Metabolic Pathways
| Parameter | Value | Condition | Reference |
| Fructose contribution to hepatic fatty acid carbons | >20% | 24 hours of fructose:glucose drinking water in mice | [2] |
| Conversion of fructose to glucose | 31% - 57% of total glucose appearance | After a 0.5 and 1 g/kg load of ¹³C-labeled fructose in children | [3] |
| Fractional DNL increase with low-dose fructose | 15 ± 2% | Healthy male subjects | [5] |
| Fractional DNL increase with high-dose fructose | 29 ± 2% | Healthy male subjects | [5] |
| Mean oxidation rate of dietary fructose | 45.0% ± 10.7 | Non-exercising subjects within 3-6 hours | [6] |
| Mean oxidation rate of dietary fructose with glucose | 66.0% ± 8.2 | Exercising subjects | [6] |
Table 2: In Vivo Tracer Administration Doses
| Tracer | Administration Route | Dose | Species | Reference |
| D-[U-¹³C]fructose | Nasogastric infusion | 0.26-0.5 mg/kg per minute | Human (children) | [7] |
| D-Fructose-¹³C₆ | Oral gavage | 2 g/kg body weight | Mouse | [4] |
| Fructose (low dose) | Oral | 5 mg·kg fat-free mass⁻¹·min⁻¹ | Human (male) | [5] |
| Fructose (high dose) | Oral | 10 mg·kg fat-free mass⁻¹·min⁻¹ | Human (male) | [5] |
| [1-¹³C₁]acetate | Intravenous infusion | - | Human (male) | [5] |
Experimental Protocols
In Vitro Stable Isotope Tracing in Cultured Cells
This protocol outlines the key steps for a typical stable isotope tracing experiment using ¹³C-labeled fructose in cultured cells, such as adipocytes or hepatocytes.[8]
1. Cell Culture and Isotopic Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
On the day of the experiment, aspirate the standard medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add pre-warmed isotopic labeling medium to the cells. A common approach is to use a medium where a certain percentage of the carbohydrate is the labeled tracer (e.g., for a 5 mM total fructose concentration, use 4.5 mM unlabeled fructose and 0.5 mM [U-¹³C₆]-D-fructose).[8]
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.[8]
2. Metabolite Extraction:
-
To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.[8]
-
Immediately add ice-cold 80% methanol (B129727) to the cells and place on dry ice.[8]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris.[8]
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.[8]
3. Lipid Extraction (Folch Method):
-
To the dried metabolite extract or directly to the cell pellet, add a 2:1 chloroform:methanol solution.
-
Vortex thoroughly and incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower phase and dry it under a stream of nitrogen.
4. Sample Analysis by Mass Spectrometry:
-
For Gas Chromatography-Mass Spectrometry (GC-MS): The dried lipid extract is typically derivatized (e.g., by transesterification to fatty acid methyl esters) to increase volatility before injection.[9]
-
For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The dried extract is reconstituted in a suitable solvent and analyzed directly.[8]
In Vivo Stable Isotope Tracing in Animal Models
This protocol provides a general framework for an in vivo study in mice to trace the metabolism of labeled fructose.[4]
1. Animal Preparation and Tracer Administration:
-
House animals in accordance with institutional guidelines.
-
Fast the animals overnight to ensure a baseline metabolic state.[4]
-
Prepare a solution of D-Fructose-¹³C₆ in a suitable vehicle (e.g., water).
-
Administer the tracer solution via oral gavage. A typical dose is 2 g/kg body weight.[4]
2. Sample Collection:
-
At predetermined time points after tracer administration, collect blood samples via a suitable method (e.g., tail vein, cardiac puncture). Collect blood into tubes containing an anticoagulant (e.g., EDTA).[4]
-
Centrifuge the blood to separate plasma and store at -80°C.[4]
-
At the end of the experiment, euthanize the animal and quickly excise tissues of interest (e.g., liver, adipose tissue).[4]
-
Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism and store at -80°C.[4]
3. Sample Processing and Analysis:
-
Plasma: Deproteinize plasma samples and extract metabolites and lipids as described in the in vitro protocol.
-
Tissues: Homogenize frozen tissues in an appropriate buffer and perform metabolite and lipid extractions.
-
Analyze the isotopic enrichment in target metabolites and lipids using GC-MS or LC-MS/MS.
Experimental Workflow Diagram
Caption: General experimental workflow for D-Fructose-¹³C tracing.
Data Analysis and Interpretation
The analysis of data from stable isotope tracing experiments involves determining the mass isotopomer distribution (MID) of the metabolites of interest. This allows for the calculation of the fractional contribution of the tracer to the product pool, providing a quantitative measure of the metabolic flux through the pathway. Specialized software is typically required to correct for the natural abundance of ¹³C and to calculate the enrichment of the tracer in the final products.
By tracing the incorporation of ¹³C from D-Fructose-¹³C into fatty acids, researchers can quantify the rate of de novo lipogenesis under various physiological, pathological, or pharmacological conditions. This powerful technique provides valuable insights into the metabolic consequences of fructose consumption and can aid in the development of novel therapeutic strategies for metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Dietary fructose feeds hepatic lipogenesis via microbiota-derived acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.physiology.org [journals.physiology.org]
D-Fructose-13C Breath Test: Application Notes and Protocols for Assessing Liver Function and Fructose Malabsorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
The D-Fructose-13C breath test is a non-invasive diagnostic tool that leverages the metabolic pathways of fructose (B13574) to assess specific physiological functions. Depending on the labeled carbon position on the fructose molecule and the analyte measured (¹³CO₂ or hydrogen and methane), this test can be applied to evaluate hepatic metabolic function and to diagnose fructose malabsorption. This document provides detailed application notes and experimental protocols for both applications.
I. Assessment of Liver Function
The utility of the D-Fructose-¹³C breath test for quantitatively assessing liver function is currently limited, with studies suggesting other substrates may be more accurate. Fructose is primarily metabolized in the liver by the enzyme fructokinase. The principle of the ¹³C-fructose breath test for liver function is that the rate of fructose metabolism, and thus the rate of ¹³CO₂ exhalation, reflects the functional capacity of the liver. However, research indicates a weaker correlation between the ¹³CO₂ exhalation from ¹³C-fructose and the severity of liver disease compared to other substrates like galactose.[1]
Experimental Protocol: ¹³C-Fructose Breath Test for Liver Function (Based on Animal Studies)
This protocol is based on a study in a rat model and is provided for research purposes. Its clinical utility in humans for this indication has not been well-established.[1]
1. Subject Preparation:
-
Fasting: Subjects should fast overnight (at least 8 hours) to ensure a stable baseline breath ¹³CO₂ level.[2] Water is permitted.
-
Anesthesia: For animal studies, appropriate anesthesia (e.g., nembutal) is administered.[1]
2. Substrate Administration:
-
Substrate: [1-¹³C]fructose.
-
Dose: 100 mg/kg body weight.[1]
-
Route: Intravenous administration via the femoral vein.[1]
3. Breath Sample Collection:
-
Baseline Sample: A breath sample is collected before the administration of the ¹³C-fructose.
-
Post-administration Sampling: Breath samples are collected at regular intervals, for example, every 5 minutes for the first 30 minutes, and then at 45, 60, and 120 minutes post-administration.[1]
4. Sample Analysis:
-
The concentration of ¹³CO₂ in the exhaled breath is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy.
-
Results are typically expressed as the change in ¹³CO₂ concentration over baseline (Δ over baseline, DOB) or as a percentage of the administered ¹³C dose recovered per hour (% dose recovered/hr).
Data Presentation: Liver Function Assessment
The following table summarizes the correlation between the ¹³C-fructose breath test and liver weight to body weight ratio (LW/BW) in a rat model of hepatectomy. A higher correlation coefficient indicates a stronger relationship.
| Substrate | Time Point for Single Point (SP) ¹³CO₂ Measurement | Correlation Coefficient (r) with LW/BW (%) | P-value | Conclusion on Accuracy |
| [1-¹³C]Fructose | 5 minutes | 0.656 | 0.0017 | Not quantitatively accurate |
| [1-¹³C]Galactose | 25 minutes | 0.923 | < 0.0001 | Quantitatively accurate |
Data from a study in a rat model of hepatectomy.[1]
Signaling Pathway and Workflow
Caption: Workflow and metabolic pathway of the ¹³C-fructose breath test for liver function.
II. Diagnosis of Fructose Malabsorption
The fructose breath test is a widely used and validated method for diagnosing fructose malabsorption.[2] The principle of this test is based on the fermentation of unabsorbed fructose by gut bacteria, which produces hydrogen (H₂) and/or methane (B114726) (CH₄) gas. These gases are absorbed into the bloodstream, transported to the lungs, and can be measured in the exhaled breath. An early and significant rise in breath H₂ or CH₄ after a fructose challenge indicates malabsorption.
Experimental Protocol: Fructose Breath Test for Malabsorption
1. Subject Preparation:
-
Dietary Restrictions (24 hours prior): Avoid high-fiber foods, such as beans, whole grains, pasta, fruits, and some vegetables.[3][4] A diet of baked or broiled chicken, fish, white rice, eggs, and white bread is often recommended.[3][4]
-
Fasting (8-12 hours prior): The subject must fast for at least 8-12 hours before the test.[5][6] Water is permissible.
-
Medication Restrictions:
-
Other Restrictions (on the day of the test): No smoking, vaping, chewing gum, or strenuous exercise for at least 1-2 hours before and during the test.[5][8] Patients may brush their teeth, but should avoid swallowing toothpaste.[3][8]
2. Substrate Administration:
-
Substrate: D-Fructose.
-
Dose: A standard dose of 25 grams of fructose is dissolved in 250 ml of water.[6][9][10]
-
Route: Oral administration.
3. Breath Sample Collection:
-
Baseline Sample: A breath sample is collected before the subject drinks the fructose solution.[9]
-
Post-ingestion Sampling: Breath samples are collected at regular intervals, typically every 15 to 30 minutes, for a total of 2 to 3 hours.[9][11]
4. Sample Analysis:
-
The concentrations of hydrogen (H₂) and methane (CH₄) in the breath samples are measured using a gas chromatograph.
-
Results are expressed in parts per million (ppm).
Data Presentation: Fructose Malabsorption Diagnosis
The following table summarizes the consensus criteria for interpreting the results of a fructose breath test.[6][12]
| Analyte | Baseline Level | Positive Test Criterion | Indication |
| Hydrogen (H₂) | < 10 ppm | Rise of ≥ 20 ppm above the lowest preceding value (or baseline) | Fructose Malabsorption |
| Methane (CH₄) | Variable | A level of ≥ 10 ppm at any point | Methane-positive (may indicate specific gut microbiota) |
| Combined H₂ + CH₄ | < 15 ppm | Rise of ≥ 15 ppm above baseline | Fructose Malabsorption |
Note: An early rise in H₂ or CH₄ (e.g., within 90 minutes) may be suggestive of small intestinal bacterial overgrowth (SIBO).[9] It is recommended to rule out SIBO with a glucose or lactulose (B1674317) breath test prior to a fructose breath test to avoid false positives for malabsorption.[6]
Logical Relationships and Workflow
Caption: Workflow and physiological principle of the fructose breath test for malabsorption.
References
- 1. [1-(13)C] breath test of galactose and fructose for quantitative liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RACGP - Fructose and lactose testing [racgp.org.au]
- 3. metsol.com [metsol.com]
- 4. testbreath.com [testbreath.com]
- 5. Fructose Malabsorption Breath Test | Rupa Health Patient Help Center [support.rupahealth.com]
- 6. metsol.com [metsol.com]
- 7. invivohealthcare.com [invivohealthcare.com]
- 8. charlottegastro.com [charlottegastro.com]
- 9. sibo-academy.de [sibo-academy.de]
- 10. metsol.com [metsol.com]
- 11. owlstonemedical.com [owlstonemedical.com]
- 12. Hydrogen and Methane-Based Breath Testing in Gastrointestinal Disorders: The North American Consensus - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Metabolic Reprogramming: D-Fructose-¹³C in Drug Discovery and Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The burgeoning field of drug discovery is increasingly focused on cellular metabolism, recognizing its critical role in the pathology of diseases ranging from cancer to metabolic syndrome. In this context, stable isotope tracers have emerged as indispensable tools for elucidating complex biochemical networks. Among these, D-Fructose-¹³C has proven to be a powerful probe for investigating the distinct metabolic pathways of fructose (B13574), a key dietary monosaccharide whose dysregulated metabolism is implicated in numerous diseases.[1][2] These application notes provide a comprehensive guide to utilizing D-Fructose-¹³C in drug discovery and development, detailing its core applications, experimental protocols, and data interpretation.
Core Applications in Drug Discovery
The use of stable isotopes like D-Fructose-¹³C offers a safe and non-invasive method to study metabolic pathways in detail.[3][4] This is particularly crucial in drug development for understanding a drug's mechanism of action, its metabolic fate, and its effects on cellular physiology.
1. Elucidating Drug Mechanism of Action: By tracing the metabolic fate of ¹³C-labeled fructose, researchers can determine how a therapeutic compound alters fructose metabolism. This is especially relevant for drugs targeting metabolic pathways in cancer, where fructose can serve as an alternative fuel source to drive proliferation.[5][6] For instance, a compound's efficacy in inhibiting a specific enzyme in the fructolysis pathway can be quantified by measuring the changes in the distribution of ¹³C in downstream metabolites.
2. Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Understanding the pharmacokinetic and pharmacodynamic profile of a drug is a cornerstone of its development.[7][8] D-Fructose-¹³C can be used as a metabolic tracer to assess how a drug affects the absorption, distribution, metabolism, and excretion of this key nutrient. This provides insights into potential drug-nutrient interactions and the overall metabolic impact of the therapeutic agent.
3. Investigating Metabolic Reprogramming in Disease: Cancer cells often exhibit profound metabolic reprogramming to sustain their rapid growth.[5][9] D-Fructose-¹³C has been instrumental in revealing how cancer cells utilize fructose to fuel glycolysis and biomass production, often bypassing the regulatory steps of glucose metabolism.[2][6] This knowledge is critical for identifying novel therapeutic targets and developing drugs that specifically disrupt these altered metabolic states.
Quantitative Data from D-Fructose-¹³C Tracer Studies
The following tables summarize key quantitative data from studies that have utilized D-Fructose-¹³C to investigate metabolic pathways. This data provides a reference for expected outcomes and aids in the design of future experiments.
Table 1: Metabolic Fate of [U-¹³C₆]-D-fructose in Human Adipocytes
| Metabolite | Tracer Contribution (at 0.1 mM Fructose) | Tracer Contribution (Dose-Dependent Increase) |
| [1,2-¹³C₂]-acetyl-CoA | ~15% of total pool | 35-40% of total pool |
Data adapted from a study using a stable isotope-based dynamic profiling method.[10]
Table 2: Fructose Metabolism in Pancreatic Cancer Cells
| Condition | Measured Parameter | Observation |
| ¹³C-labeled fructose treatment | Rate of metabolism through the non-oxidative Pentose Phosphate Pathway (PPP) | 250% higher than glucose |
| ¹³C-labeled fructose treatment | Lactate production | 8-fold lower compared to glucose, indicating a shift towards biosynthesis |
This data highlights the preferential shunting of fructose towards nucleic acid synthesis in pancreatic cancer.[5]
Table 3: Fructose Conversion to Glucose in Humans
| Fructose Load | Glucose Synthesized from Fructose | Percentage of Overall Glucose Appearance |
| 0.5 g/kg | 0.27 ± 0.04 g/kg | 31% |
| 1 g/kg | 0.51 ± 0.03 g/kg | 57% |
Data from a study in normal children demonstrating significant hepatic conversion of fructose to glucose.[11]
Key Experimental Protocols
The following are detailed protocols for common experiments utilizing D-Fructose-¹³C.
Protocol 1: Preparation of ¹³C-Fructose Labeling Medium for Cell Culture
Objective: To prepare a cell culture medium containing a defined concentration of D-Fructose-¹³C for stable isotope tracing experiments.
Materials:
-
Glucose-free cell culture medium powder (e.g., DMEM)
-
Tissue culture grade water
-
D-Fructose-¹³C₆ (uniformly labeled)
-
Sodium Bicarbonate (NaHCO₃)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
1 N HCl and 1 N NaOH for pH adjustment
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Dissolve Medium Powder: In a sterile container, dissolve the glucose-free medium powder in approximately 900 mL of tissue culture grade water. Stir gently until fully dissolved.[12]
-
Add D-Fructose-¹³C₆: Weigh the appropriate amount of D-Fructose-¹³C₆ to achieve the desired final concentration (e.g., for a 10 mM solution, add 1.86 g of D-Fructose-¹³C₆ to 1 L of medium). Add the powder to the medium solution and stir until dissolved.[13]
-
Add Sodium Bicarbonate: Add 3.7 g of sodium bicarbonate to the solution and stir until dissolved. The amount may need adjustment based on the specific medium formulation.[12]
-
Adjust pH: Measure the pH of the solution and adjust to the desired physiological range (typically 7.2-7.4) using 1 N HCl or 1 N NaOH.[12][14]
-
Bring to Final Volume: Add tissue culture grade water to bring the final volume to 1 liter.
-
Add Supplements: Add dFBS to the desired concentration (e.g., 10%) and Penicillin-Streptomycin to 1X. Using dialyzed FBS is crucial to minimize the presence of unlabeled small molecules.[13]
-
Sterile Filtration: Sterilize the complete labeling medium by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Storage: Store the prepared medium at 4°C.
Protocol 2: Stable Isotope Labeling and Metabolite Extraction from Adherent Cells
Objective: To label cells with D-Fructose-¹³C and extract intracellular metabolites for analysis.
Materials:
-
Adherent cells cultured to 70-80% confluency
-
Pre-warmed ¹³C-Fructose labeling medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 80% methanol (B129727) (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Medium Exchange: Aspirate the standard growth medium from the cultured cells. Wash the cells once with pre-warmed, sterile PBS.[15]
-
Isotope Labeling: Add the pre-warmed ¹³C-Fructose labeling medium to the cells. Incubate for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites. The optimal labeling time should be determined empirically for each cell line and pathway of interest.[12][13]
-
Metabolic Quenching: Place the culture plates on ice to rapidly halt metabolic activity. Aspirate the labeling medium.[12]
-
Washing: Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.[12]
-
Metabolite Extraction: Immediately add a sufficient volume of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.[12][13]
-
Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[13]
-
Sample Processing: Vortex the cell lysate thoroughly. Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet protein and cell debris.[13]
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis by mass spectrometry or NMR spectroscopy. The extract can be dried using a vacuum concentrator before further analysis.[12]
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex interplay of metabolic pathways and for outlining experimental procedures.
Caption: Metabolic fate of D-Fructose-¹³C in a mammalian cell.
Caption: Workflow for stable isotope tracing with D-Fructose-¹³C.
By employing D-Fructose-¹³C as a metabolic tracer and following these detailed protocols, researchers can gain profound insights into the metabolic rewiring that underpins various diseases, thereby accelerating the discovery and development of novel and more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. metsol.com [metsol.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ukisotope.com [ukisotope.com]
- 8. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fructose-induced metabolic reprogramming of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for D-Fructose-¹³C Labeling Experiments in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting stable isotope tracing studies using D-Fructose-¹³C in cell culture. The protocols outlined here are designed to facilitate the investigation of fructose (B13574) metabolism, enabling researchers to quantify metabolic fluxes and elucidate the role of fructose in various physiological and pathological states, including cancer and metabolic disorders.
Introduction
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique for quantifying the rates of intracellular metabolic pathways.[1][2] While glucose is a commonly used tracer, there is growing interest in understanding fructose metabolism, as increased fructose consumption is linked to metabolic diseases and can support cancer cell proliferation.[2][3][4] By culturing cells in a medium where a standard carbon source is replaced with a ¹³C-labeled fructose, researchers can track the incorporation of carbon-13 atoms into downstream metabolites.[2] The resulting labeling patterns, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a detailed map of cellular metabolic activity.[1][5]
This guide details the principles, experimental protocols, and data interpretation for MFA using D-Fructose-¹³C as a tracer.
Principle of ¹³C-Fructose Metabolic Flux Analysis
The core principle of ¹³C-MFA is to introduce a ¹³C-labeled substrate, such as D-Fructose-¹³C, into a biological system and monitor the incorporation of the ¹³C label into downstream metabolites.[1] Fructose metabolism differs from that of glucose, primarily in its entry into glycolysis.[2] In many tissues, fructose is phosphorylated to fructose-1-phosphate (B91348) (F1P) by fructokinase (KHK).[5] Aldolase B then cleaves F1P into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde, both of which are glycolytic intermediates.[2][5] This pathway bypasses the primary regulatory step of glycolysis catalyzed by phosphofructokinase (PFK), allowing for a rapid influx of carbons.[2][5] In other tissues, hexokinase can phosphorylate fructose to fructose-6-phosphate, which directly enters the glycolytic pathway.[1]
By tracing the fate of the ¹³C atoms from fructose, researchers can quantify the activity (flux) of these and other connected pathways, such as the pentose (B10789219) phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle.[6]
Experimental Design and Considerations
A successful labeling experiment requires careful planning, from the choice of tracer to the duration of labeling.
3.1. Selection of D-Fructose-¹³C Isotopologue
The choice of the ¹³C-labeled fructose is critical and depends on the specific metabolic pathways of interest.[6] Different labeling patterns provide different insights into cellular metabolism.
| Isotopologue | Primary Applications | Rationale |
| [U-¹³C₆]-D-Fructose | Global metabolic profiling, general flux analysis | Uniformly labeled fructose provides a comprehensive view of how fructose-derived carbons contribute to all downstream metabolites. It is ideal for obtaining a broad overview of fructose metabolism.[6] |
| [1-¹³C]-D-Fructose | Pentose Phosphate Pathway (PPP) flux | The C1 of fructose is lost as ¹³CO₂ in the oxidative PPP. Measuring the loss of this label helps quantify the activity of this pathway. |
| [6-¹³C]-D-Fructose | Glycolysis and gluconeogenesis | The C6 position is readily incorporated into pyruvate (B1213749) and lactate (B86563) via glycolysis. Its fate can be tracked to assess glycolytic flux.[6] |
| D-Fructose-¹³C₆,d₇ | Advanced flux analysis, redox metabolism | This dual-labeled tracer allows for the simultaneous tracking of both the carbon skeleton and hydrogen atoms, providing insights into redox reactions and the activity of dehydrogenases.[7] |
3.2. Cell Culture and Isotopic Steady State
For most MFA experiments, it is crucial for the cells to be in a state of metabolic pseudo-steady state, typically characterized by exponential growth.[1][8] The labeling duration should be sufficient to achieve isotopic steady state, where the isotopic enrichment of key intracellular metabolites becomes constant over time.[5][8] The time required to reach this state varies depending on the metabolic pathway and cell type.
| Metabolic Pathway | Recommended Incubation Time | Rationale |
| Glycolysis | Minutes to 1 hour | Glycolytic intermediates have high turnover rates and reach isotopic steady state quickly.[8] |
| TCA Cycle | 1 to 8 hours | TCA cycle intermediates generally have slower turnover rates compared to glycolytic intermediates.[8] |
| Amino Acids | > 6 hours | Labeling of amino acids derived from central carbon metabolism requires more time. |
| Fatty Acid Synthesis | 24 to 48 hours | De novo lipogenesis is a slower process, necessitating longer incubation times to observe significant ¹³C incorporation.[5] |
A pilot time-course experiment is always recommended to determine the optimal labeling duration for the specific experimental system.[8]
Detailed Experimental Protocol
This protocol provides a general framework for a ¹³C-fructose labeling experiment in cultured mammalian cells.
4.1. Materials
-
D-Fructose-¹³C isotopologue (e.g., [U-¹³C₆]-D-fructose)
-
Base cell culture medium lacking glucose and fructose (e.g., custom DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Cultured mammalian cells
-
Standard cell culture plates/flasks
-
Phosphate-buffered saline (PBS), sterile and pre-warmed
-
Ice-cold PBS
-
Metabolite extraction solvent (e.g., 80% methanol (B129727), pre-chilled to -80°C)[9]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >13,000 x g
4.2. Procedure
Step 1: Cell Seeding and Culture
-
Seed cells in multiple identical culture dishes (e.g., 6-well plates) to ensure they reach 70-80% confluency on the day of the experiment.[5] Prepare enough replicates for each time point and condition.
-
Culture cells in their standard growth medium until they are in the mid-logarithmic growth phase.[8]
Step 2: Preparation of ¹³C-Labeling Medium
-
Prepare the labeling medium by supplementing the base medium (lacking glucose and fructose) with the D-Fructose-¹³C isotopologue at the desired final concentration (e.g., 10 mM).[5]
-
Add other necessary components, such as dialyzed FBS and amino acids.
-
Warm the labeling medium to 37°C before use.
Step 3: Isotope Labeling
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed sterile PBS to remove residual unlabeled substrates.[5][7]
-
Add the pre-warmed ¹³C-labeling medium to the cells to initiate the experiment (T=0).[7]
-
Incubate the cells for the predetermined period to allow for label incorporation.[9]
Step 4: Metabolite Quenching and Extraction
-
At the designated time point, quickly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.[5]
-
Quench metabolism by adding ice-cold 80% methanol (-80°C) to the dish.[5][7]
-
Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
Step 5: Sample Processing
-
Vortex the cell lysate thoroughly.
-
Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet protein and cell debris.[5]
-
Transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.[5] Store samples at -80°C until analysis.
4.3. Analysis
-
Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS/MS) or NMR spectroscopy to determine the fractional enrichment of ¹³C in downstream metabolites.[5]
-
Process the raw data to correct for the natural abundance of ¹³C and determine the Mass Isotopomer Distributions (MIDs) for each measured metabolite.[2]
-
Use computational flux analysis software to calculate the intracellular fluxes.[2]
Data Presentation and Interpretation
Quantitative flux data should be presented in a clear, organized manner to facilitate comparison between different experimental conditions. The table below shows a hypothetical comparison of key metabolic fluxes in cancer cells cultured with either ¹³C-glucose or ¹³C-fructose, illustrating how fructose can be preferentially metabolized to support proliferation.[3]
| Metabolic Flux | ¹³C-Glucose | ¹³C-Fructose | Interpretation |
| Glycolytic Rate | 100 ± 8 | 150 ± 12 | Fructose can lead to a higher glycolytic flux by bypassing the PFK regulatory step.[2] |
| PPP Flux (Oxidative) | 15 ± 2 | 10 ± 1.5 | Glucose may be more readily shunted into the oxidative PPP. |
| TCA Cycle Flux | 80 ± 6 | 95 ± 7 | Fructose-derived carbons readily enter the TCA cycle. |
| Fatty Acid Synthesis | 5 ± 0.5 | 20 ± 2.2 | Fructose is a potent substrate for de novo lipogenesis, providing building blocks for cancer cell growth.[3] |
| (Flux values are hypothetical and represented as relative units) |
Visualizations
Caption: Fructose entry into central carbon metabolism.
Caption: High-level experimental workflow for ¹³C-MFA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fructose Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Gas chromatography-mass spectrometry (GC-MS) methods for D-Fructose-13C analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of D-Fructose-¹³C using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are essential for metabolic flux analysis, tracer studies, and various clinical and pharmaceutical research applications.
Introduction
Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, sugars like D-fructose are non-volatile due to their highly polar nature and strong intermolecular hydrogen bonding.[1] Therefore, chemical derivatization is a mandatory step to increase their volatility and thermal stability, making them amenable to GC-MS analysis.[2][3] This process replaces the polar hydroxyl (-OH) groups with non-polar functional groups.[2]
The use of stable isotope-labeled D-Fructose, such as D-Fructose-¹³C, is invaluable for tracing its metabolic fate through various biochemical pathways.[4] GC-MS allows for the sensitive detection and quantification of these labeled isotopomers, providing crucial insights into cellular metabolism.[5]
Derivatization Methods: An Overview
Several derivatization methods are available for the analysis of sugars by GC-MS. The most common and effective techniques for fructose (B13574) analysis are oximation followed by silylation, and alditol acetylation.[6]
-
Oximation-Silylation: This is a two-step process. First, oximation "locks" the fructose molecule in its open-chain form, which prevents the formation of multiple anomeric isomers that would result in several peaks in the chromatogram.[2][6] This is followed by silylation, where hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups, significantly increasing the molecule's volatility.[2] This method often produces two peaks corresponding to the syn and anti isomers of the oxime.[6]
-
Alditol Acetylation: This method involves the reduction of the carbonyl group to a hydroxyl group, followed by the acetylation of all hydroxyl groups.[6] A key advantage of this method is that it typically produces a single, well-defined peak for each sugar, simplifying quantification.[6]
-
Trifluoroacetylation (TFA): This is another acylation reaction that can be used to derivatize sugars, increasing their volatility for GC analysis.[3][7]
The choice of derivatization method can influence chromatographic resolution, sensitivity, and the complexity of the resulting mass spectra.[6] For quantitative analysis, it is crucial to account for all derivative peaks formed from a single analyte.[8]
Experimental Protocols
The following are detailed protocols for the derivatization and GC-MS analysis of D-Fructose-¹³C.
Protocol 1: Methoxyamination followed by Silylation
This is a widely used and robust method for the analysis of fructose.[2]
Materials:
-
D-Fructose-¹³C standard or dried biological extract
-
Anhydrous Pyridine
-
Methoxyamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Dry nitrogen or argon gas supply
Procedure:
-
Sample Preparation: Place a known amount of the D-Fructose-¹³C sample or the dried biological extract into a GC vial. Ensure the sample is completely dry by using a stream of dry nitrogen or a vacuum concentrator.[2]
-
Methoxyamination (Oximation):
-
Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.[2]
-
Add 50 µL of the methoxyamine solution to the dried sample.[2]
-
Cap the vial tightly and vortex for 15-30 seconds to ensure complete dissolution.[2]
-
Incubate the vial at 37°C for 90 minutes in a heating block.[2]
-
-
Silylation:
-
After cooling the vial to room temperature, add 80 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 15-30 seconds.
-
Incubate at 70°C for 60 minutes.
-
-
Analysis: After cooling, the sample is ready for injection into the GC-MS system.
Protocol 2: Alditol Acetate Formation
This method simplifies the chromatogram by producing a single peak per sugar.[6]
Materials:
-
D-Fructose-¹³C standard or dried biological extract
-
Sodium borohydride (B1222165) (NaBH₄) solution (10 mg/mL in 1 M NH₄OH)
-
Acetic anhydride
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Water (H₂O)
-
GC vials with inserts
-
Heating block or water bath
Procedure:
-
Reduction:
-
Dissolve the dried sample in 250 µL of the sodium borohydride solution.
-
Incubate at 40°C for 90 minutes.
-
Stop the reaction by adding 20 µL of glacial acetic acid.
-
-
Acetylation:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add 200 µL of 1-methylimidazole and 1 mL of acetic anhydride.
-
Vortex and let the reaction proceed at room temperature for 10 minutes.
-
-
Extraction:
-
Stop the reaction by adding 5 mL of water.
-
Add 2 mL of DCM, vortex, and centrifuge to separate the layers.
-
Transfer the lower DCM layer containing the alditol acetates to a clean vial.
-
Evaporate the DCM and reconstitute the sample in a suitable solvent for GC-MS analysis.
-
GC-MS Parameters
The following table summarizes typical GC-MS parameters for the analysis of derivatized D-Fructose-¹³C. These parameters may require optimization based on the specific instrument and application.
| Parameter | Methoxyamine-TMS Derivative | Alditol Acetate Derivative |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | DB-17ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 250°C | 270°C |
| Split Ratio | 10:1 to 20:1 | 10:1 to 20:1 |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 150°C, hold for 2 min, ramp at 5°C/min to 280°C, hold for 5 min | Start at 100°C, hold for 1 min, ramp at 8°C/min to 250°C, hold for 10 min |
| MS Source Temp. | 230°C | 230°C |
| MS Quad Temp. | 150°C | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 | m/z 40-500 |
| Monitored Ions | For ¹³C₆-Fructose-TMS: m/z 211, 311, 325 (specific ions will depend on the labeling pattern) | For ¹³C₆-Fructose alditol acetate: m/z 145, 217, 289 (specific ions will depend on the labeling pattern) |
Data Presentation
Quantitative data for D-Fructose-¹³C analysis is typically presented in tables that allow for easy comparison of different samples or experimental conditions.
Table 1: Example Quantitative Data for D-Fructose-¹³C Tracer Experiment
| Sample ID | Treatment | Retention Time (min) | Peak Area (¹³C-Fructose derivative) | Concentration (µg/mL) | Isotopic Enrichment (%) |
| CTRL-1 | Control | 18.52 | 1.25E+07 | 50.2 | 99.1 |
| CTRL-2 | Control | 18.53 | 1.28E+07 | 51.1 | 99.2 |
| TREAT-1 | Drug A | 18.52 | 9.87E+06 | 39.5 | 98.9 |
| TREAT-2 | Drug A | 18.53 | 9.95E+06 | 39.8 | 99.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of D-Fructose-¹³C.
Caption: General experimental workflow for GC-MS analysis of D-Fructose-¹³C.
Metabolic Pathway Context
The diagram below shows a simplified overview of glycolysis and the entry point of fructose metabolism, which is relevant for D-Fructose-¹³C tracer studies.
Caption: Simplified pathway of fructose entry into glycolysis.
References
- 1. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. benchchem.com [benchchem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Analysis of sugars by GC method - Chromatography Forum [chromforum.org]
Troubleshooting & Optimization
Technical Support Center: D-Fructose-¹³C Isotopic Labeling Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to low isotopic enrichment in D-Fructose-¹³C experiments.
Frequently Asked Questions (FAQs)
Q1: What is D-Fructose-¹³C and how is it used in metabolic research?
A1: D-Fructose-¹³C is a stable isotope-labeled version of fructose (B13574) where some or all of the carbon atoms are the heavier ¹³C isotope instead of the more common ¹²C.[1][2] It is used as a tracer in metabolic flux analysis (MFA) to investigate how cells utilize fructose.[1] By tracking the incorporation of ¹³C into various downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can map the metabolic fate of fructose and quantify the rates (fluxes) of biochemical reactions.[1][3]
Q2: What is the primary metabolic pathway for fructose in mammalian cells?
A2: In many mammalian cells, particularly in the liver, fructose is primarily metabolized via the fructolysis pathway.[1] This pathway involves the phosphorylation of fructose to fructose-1-phosphate (B91348) (F1P) by ketohexokinase (KHK), which is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[1] Both of these three-carbon molecules can then enter the glycolytic pathway.[1] A key aspect of this pathway is that it bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase (PFK).[1][4]
Q3: Why is it essential to correct for the natural abundance of ¹³C?
A3: All naturally occurring carbon contains approximately 1.1% of the ¹³C isotope.[5] This means that even in unlabeled samples, every carbon-containing metabolite will have a population of molecules with one or more ¹³C atoms.[5] This natural isotopic distribution can be mistaken for labeling from the ¹³C-fructose tracer.[5] To accurately quantify the incorporation from the tracer, it is crucial to mathematically subtract the contribution of these naturally occurring heavy isotopes, which requires specific algorithms and cannot be done by a simple subtraction.[5][6] Failure to do so will result in an overestimation of isotopic enrichment.[3][5]
Q4: What is "isotopic steady state" and why is it important?
A4: Isotopic steady state is a condition where the isotopic enrichment of intracellular metabolites becomes stable over time after the introduction of a labeled tracer.[6][7] Reaching this state is a critical assumption for many metabolic flux analysis models because the measured labeling patterns directly reflect the relative rates of metabolic pathways.[6][7] If the system is not at isotopic steady state, the data reflects a combination of flux rates and metabolite pool turnover, which complicates flux calculations.[6]
Troubleshooting Guides
Issue 1: Low Isotopic Enrichment in Target Metabolites
Q: I am observing very low ¹³C enrichment in my target metabolites after my D-Fructose-¹³C experiment. What are the potential causes and how can I troubleshoot this?
A: Low incorporation of the ¹³C label is a common issue that can arise from several experimental factors. Below is a summary of potential causes and recommended solutions.
Troubleshooting Low ¹³C Enrichment
graph "Troubleshooting_Low_Enrichment" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Low Isotopic Enrichment Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckLabelingTime [label="Was a time-course experiment\nperformed to determine\nisotopic steady state?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckFructoseMetabolism [label="Does the cell line have\nactive fructose metabolism?\n(e.g., GLUT5, KHK expression)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckMediaComposition [label="Are there unlabeled carbon\nsources in the medium?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTracerPurity [label="Was the isotopic purity of the\nD-Fructose-13C tracer verified?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_TimeCourse [label="Solution: Perform a time-course\nexperiment to find the optimal\nlabeling duration.[1][6]", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_VerifyMetabolism [label="Solution: Verify expression of fructose\ntransporters (e.g., GLUT5) and KHK.\nConsider using a different cell model.[1]", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Media [label="Solution: Use dialyzed FBS.\nEnsure basal medium is free of\nunlabeled fructose/glucose.[5][6]", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Purity [label="Solution: Use tracer purity provided by the\nmanufacturer in correction calculations.\nImpurities can dilute the label.[8][9]", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckLabelingTime; CheckLabelingTime -> Sol_TimeCourse [label="No"]; CheckLabelingTime -> CheckFructoseMetabolism [label="Yes"]; CheckFructoseMetabolism -> Sol_VerifyMetabolism [label="No"]; CheckFructoseMetabolism -> CheckMediaComposition [label="Yes"]; CheckMediaComposition -> Sol_Media [label="Yes"]; CheckMediaComposition -> CheckTracerPurity [label="No"]; CheckTracerPurity -> Sol_Purity [label="No"]; }
Caption: Troubleshooting workflow for low isotopic enrichment.Summary of Potential Causes and Solutions for Low Enrichment
| Potential Cause | Recommended Solutions |
| Insufficient Labeling Time | The experiment may be stopped before metabolites reach isotopic steady state. Perform a time-course experiment (e.g., sampling at 0, 15 min, 1 hr, 4 hrs, 8 hrs, 24 hrs) to determine the optimal labeling duration for your specific metabolites of interest.[1][6] |
| Dilution from Unlabeled Sources | Unlabeled fructose, glucose, or other carbon sources in the medium can dilute the ¹³C tracer. Use dialyzed fetal bovine serum (dFBS) to minimize small molecule contaminants.[5][6] Ensure the basal medium is free of unlabeled sugars.[5][10] |
| Low Fructose Metabolism | The cell line may have low expression of fructose transporters (e.g., GLUT5) or the primary fructose-metabolizing enzyme, ketohexokinase (KHK).[1] Verify the expression of these proteins via qPCR or Western blot.[1] If expression is low, consider using a different cell model or increasing the tracer concentration.[1] |
| Competition with Glucose | High levels of glucose can be preferentially metabolized by cells, reducing the uptake and utilization of fructose.[1] Consider reducing or removing glucose from the labeling medium, but be aware this can alter cell physiology.[1] |
| Tracer Instability/Impurity | Improper storage could lead to tracer degradation.[10] Additionally, the isotopic purity of the tracer is never 100%; this impurity can lead to an underestimation of true enrichment if not accounted for.[8] Always use the purity value provided by the manufacturer for data correction.[9] |
Issue 2: Difficulty Determining Isotopic Steady State
Q: My metabolite enrichment does not seem to plateau. How can I confirm if I have reached isotopic steady state?
A: Achieving and verifying isotopic steady state is crucial. If enrichment does not plateau, it could indicate issues with metabolic stability or that the labeling time is still insufficient.
Time to Reach Isotopic Steady State for Different Metabolite Classes
| Metabolite Class | Typical Time to Reach Steady State |
| Glycolytic Intermediates | Minutes[6][10] |
| TCA Cycle Intermediates | Hours[6] |
| Amino Acids | Hours to >24 hours |
| Nucleotides | Up to 24 hours[6] |
| Lipids | Can take much longer than 24 hours[10] |
| Note: These are general estimates. Actual times are system-dependent and must be determined experimentally for your specific model.[6] |
// Nodes Prep [label="1. Prepare Culture Medium\n(with this compound)"]; Seed [label="2. Seed Cells and Grow to\nDesired Confluency"]; StartLabeling [label="3. Introduce 13C-Labeled Medium\n(Time = 0)"]; CollectSamples [label="4. Collect Samples at\nMultiple Time Points\n(e.g., 0, 0.5, 2, 6, 12, 24h)"]; Quench [label="5. Quench Metabolism\n(e.g., Cold Methanol)"]; Extract [label="6. Extract Metabolites"]; Analyze [label="7. Analyze Samples by MS or NMR"]; Plot [label="8. Plot % Enrichment vs. Time"]; DetermineSS [label="9. Identify Time Point where\nEnrichment Curve Plateaus\n(Isotopic Steady State)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Prep -> Seed; Seed -> StartLabeling; StartLabeling -> CollectSamples; CollectSamples -> Quench; Quench -> Extract; Extract -> Analyze; Analyze -> Plot; Plot -> DetermineSS; }
Caption: Experimental workflow for determining isotopic steady state.Issue 3: Unexpected Labeling Patterns or Peaks in Mass Spectra
Q: I am observing labeled peaks in my mass spectra that do not correspond to the expected metabolites, or the labeling pattern is unusual. What could be the cause?
A: Unexpected labeling patterns often reveal the activity of alternative metabolic pathways or can be the result of analytical artifacts.
| Potential Cause | Troubleshooting Steps |
| Alternative Metabolic Pathways | Fructose carbons can be "scrambled" and enter other pathways. For instance, fructose can be converted to glucose and then enter the pentose (B10789219) phosphate pathway.[4] It's important to analyze a wide range of metabolites to get a complete picture. |
| Co-eluting Contaminants | A compound with a similar mass-to-charge ratio may be co-eluting with your metabolite of interest.[5] Review the chromatography for asymmetrical peak shapes. Adjust the chromatographic method (e.g., gradient, temperature) to improve separation.[5] |
| In-source Fragmentation | The metabolite ion may be fragmenting within the ion source of the mass spectrometer.[5] Optimize ion source parameters to minimize fragmentation. Analyze a pure standard of the metabolite to identify its characteristic fragmentation pattern.[5] |
| Isotopic Impurity of Tracer | The D-Fructose-¹³C tracer is not 100% pure and contains a distribution of isotopologues (e.g., M+0, M+1, etc.).[8] This distribution must be accounted for during data correction to avoid misinterpretation. |
Experimental Protocols
Protocol 1: Cold Methanol (B129727) Quenching and Metabolite Extraction (Adherent Cells)
This protocol is designed to rapidly halt metabolic activity and extract intracellular metabolites from adherent cell cultures.
Materials:
-
Cell culture plates with adherent cells
-
Ice-cold 0.9% (w/v) NaCl solution[11]
-
Methanol (LC-MS grade), pre-chilled to -80°C[11]
-
Dry ice or liquid nitrogen[11]
-
Pre-chilled cell scraper[11]
-
Pre-chilled microcentrifuge tubes[11]
Procedure:
-
Place the cell culture plate on a bed of dry ice or in liquid nitrogen to rapidly cool the plate and quench metabolism.[11]
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution.[11]
-
Immediately add a sufficient volume of -80°C methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[11]
-
Place the plates in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.[11]
-
Using a pre-chilled cell scraper, scrape the cell lysate from the wells.[11]
-
Transfer the lysate/methanol mixture to a pre-chilled microcentrifuge tube.[11]
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at >13,000 x g at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.[11]
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube for storage at -80°C or immediate analysis.[11]
Signaling Pathway Visualization
// Nodes Fructose_ext [label="Extracellular\nD-Fructose-13C6", fillcolor="#FFFFFF", fontcolor="#202124"]; Fructose_int [label="Intracellular\nD-Fructose-13C6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1P [label="Fructose-1-Phosphate-13C6\n(F1P)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHAP [label="Dihydroxyacetone\nPhosphate-13C3 (DHAP)", fillcolor="#FBBC05", fontcolor="#202124"]; GA [label="Glyceraldehyde-13C3\n(GA)", fillcolor="#FBBC05", fontcolor="#202124"]; G3P [label="Glyceraldehyde-3-Phosphate-13C3\n(G3P)", fillcolor="#FBBC05", fontcolor="#202124"]; Glycolysis [label="Glycolysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; TCA [label="TCA Cycle", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipogenesis [label="De Novo Lipogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Fructose_ext -> Fructose_int [label="GLUT5"]; Fructose_int -> F1P [label="Ketohexokinase (KHK)"]; F1P -> DHAP [label="Aldolase B"]; F1P -> GA [label="Aldolase B"]; GA -> G3P [label="Triose Kinase"]; DHAP -> Glycolysis; G3P -> Glycolysis; Glycolysis -> TCA; Glycolysis -> Lipogenesis; }
Caption: Simplified metabolic fate of D-Fructose-¹³C₆ in central carbon metabolism.References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Fructose Tracing & 13C Natural Abundance Correction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for correcting natural 13C abundance in fructose (B13574) tracing studies.
Frequently Asked Questions (FAQs)
Q1: What is 13C fructose tracing?
A1: 13C fructose tracing is a technique used to follow the metabolic fate of fructose within a biological system. Researchers use fructose that has been artificially enriched with the heavy isotope of carbon, 13C, as a tracer. As cells metabolize this labeled fructose, the 13C atoms are incorporated into various downstream metabolites. Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the amount of 13C in these metabolites. This allows for the mapping of fructose-utilized metabolic pathways and the calculation of metabolic rates, known as fluxes.
Q2: Why is it necessary to correct for the natural abundance of 13C?
Q3: How is the correction for natural 13C abundance performed?
A3: The correction is not a simple subtraction. It is a deconvolution process, typically performed using a matrix-based algorithm. The core steps are as follows:
-
Determine the Elemental Formula: The precise elemental composition of the metabolite, including any derivatizing agents, is required.
-
Measure the Mass Isotopologue Distribution (MID): The relative abundances of the metabolite with zero (M+0), one (M+1), two (M+2), etc., heavy isotopes are measured using a mass spectrometer.
-
Construct a Correction Matrix: A correction matrix is computationally generated based on the elemental formula and the known natural abundances of all constituent isotopes.
-
Solve for the Corrected Distribution: The measured MID is mathematically corrected using the inverse of the correction matrix. This deconvolution yields the true fractional enrichment of the metabolite from the 13C tracer. This calculation is typically performed using specialized software such as IsoCor or ICT.
Q4: What is a Mass Isotopologue Distribution (MID)?
A4: A Mass Isotopologue Distribution (MID), also known as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a specific metabolite. Isotopologues are molecules with the same chemical formula but different isotopic compositions. For a metabolite with 'n' carbon atoms, there can be several isotopologues: M+0 (no 13C atoms), M+1 (one 13C atom), M+2 (two 13C atoms), and so on, up to M+n (all carbons are 13C). The MID is a vector that lists the relative abundance of each of these isotopologues, and the sum of all fractional abundances equals 1 (or 100%).
Troubleshooting Guide
Problem 1: My corrected M+0 for an unlabeled control sample is not close to 100%.
-
Scenario: You have analyzed a biological sample that was not exposed to the 13C fructose tracer. After applying the natural abundance correction, the abundance of the M+0 isotopologue is significantly less than 100%, and you observe non-zero values for M+1, M+2, etc.
-
Possible Cause 1: Incorrect Elemental Formula. The correction algorithm is highly sensitive to the elemental formula used to build the correction matrix. This includes the atoms of the metabolite itself and any chemical groups added during derivatization for GC-MS analysis.
-
Troubleshooting Steps:
-
Carefully verify the elemental formula of your metabolite, including any derivatives.
-
Ensure the formula is correctly entered into the correction software.
-
Re-run the correction with the accurate formula.
-
-
-
Possible Cause 2: Co-eluting Contaminant. A different molecule with a similar mass-to-charge ratio might be co-eluting with your metabolite of interest, contributing to the measured ion intensity.
-
Troubleshooting Steps:
-
Improve chromatographic separation to resolve the contaminant from your target metabolite.
-
Use high-resolution mass spectrometry to distinguish between your metabolite and potential contaminants based on their exact masses.
-
-
Problem 2: The 13C enrichment in my labeled samples seems unexpectedly low.
-
Scenario: After running the experiment and correcting for natural abundance, the fractional enrichment from the 13C fructose is much lower than anticipated.
-
Possible Cause 1: Incomplete Labeling (Not Reaching Isotopic Steady State). For many metabolic flux analyses, it is assumed that the intracellular metabolite pools have reached an isotopic steady state, where the isotopic enrichment is stable over time. A short labeling period may result in low measured enrichment.
-
Troubleshooting Steps:
-
Perform a time-course experiment to determine when isotopic steady state is reached for your metabolites of interest. This could be minutes for glycolytic intermediates but hours for TCA cycle intermediates.
-
If steady state is not achievable, consider using non-stationary metabolic flux analysis methods.
-
-
-
Possible Cause 2: Dilution from Unlabeled Sources. The 13C-labeled fructose can be diluted by unlabeled fructose or other carbon sources in the cell culture medium or within the cells.
-
Troubleshooting Steps:
-
Use dialyzed fetal bovine serum (dFBS) in your cell culture medium to minimize the concentration of unlabeled glucose and fructose.
-
Ensure your basal medium is free of unlabeled fructose and that glucose concentrations are known and controlled.
-
Consider intracellular stores of unlabeled metabolites (e.g., glycogen) that could dilute the labeled pools.
-
-
Problem 3: My corrected data shows negative abundance values.
-
Scenario: After applying the correction, some of the mass isotopologue abundances are negative.
-
Possible Cause: Low Signal Intensity or Incorrect Background Subtraction. Negative abundance values are a common issue that can arise from several factors, including low signal intensity, missing peaks, or incorrect background subtraction.
-
Troubleshooting Steps:
-
Manually review the peak integration for the affected metabolites.
-
Adjust integration parameters in your software to ensure accurate peak area calculation.
-
Ensure that background subtraction is performed correctly.
-
Optimize instrument parameters to increase signal intensity.
-
-
Data Presentation
Table 1: Natural Abundance of Relevant Isotopes
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Carbon | 12C | 12.000000 | 98.93 |
| 13C | 13.003355 | 1.07 | |
| Hydrogen | 1H | 1.007825 | 99.9885 |
| 2H (D) | 2.014102 | 0.0115 | |
| Oxygen | 16O | 15.994915 | 99.757 |
| 17O | 16.999131 | 0.038 | |
| 18O | 17.999160 | 0.205 | |
| Nitrogen | 14N | 14.003074 | 99.632 |
| 15N | 15.000109 | 0.368 |
Data sourced from IUPAC reports.
Table 2: Example Mass Isotopologue Distribution (MID) Data for Pyruvate (B1213749)
This table shows a hypothetical example of raw and corrected MID data for pyruvate (a downstream metabolite of fructose) from a 13C fructose tracing experiment.
| Mass Isotopologue | Raw Measured MID (Labeled Sample) | Corrected MID (Labeled Sample) |
| M+0 | 25.0% | 20.0% |
| M+1 | 45.0% | 48.0% |
| M+2 | 25.0% | 27.0% |
| M+3 | 5.0% | 5.0% |
Experimental Protocols
**Protocol 1: 1
Optimizing D-Fructose-13C tracer concentration for cell culture studies
Welcome to the technical support center for D-Fructose-¹³C labeling experiments. This resource provides researchers, scientists, and drug development professionals with detailed guidance, troubleshooting, and frequently asked questions to optimize experimental design and resolve common issues encountered during cell culture studies.
Frequently Asked Questions (FAQs)
Q1: What is D-Fructose-¹³C and why is it used in cell culture experiments?
A1: D-Fructose-¹³C is a stable isotope-labeled form of fructose (B13574) where some or all of the carbon atoms are the heavier isotope, carbon-13 (¹³C). It is used as a tracer in metabolic flux analysis (MFA) to investigate how cells process fructose.[1] By tracking the incorporation of ¹³C into various downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rates (fluxes) of metabolic reactions.[1][2] This provides critical insights into the contributions of fructose to pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][3]
Q2: What is the difference between metabolic and isotopic steady state?
A2: Metabolic steady state is a condition where the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time.[4][5] Isotopic steady state is achieved when the isotopic enrichment of a metabolite becomes stable after the introduction of a labeled tracer like D-Fructose-¹³C.[4][5] It is crucial to ensure the biological system is at a metabolic pseudo-steady state (e.g., cells in the exponential growth phase) before interpreting data from isotopic labeling experiments.[4]
Q3: Why is achieving isotopic steady state important?
Q4: How long does it take to reach isotopic steady state?
A4: The time required varies significantly depending on the metabolic pathway, the specific metabolite, and the cell type.[4] It is primarily influenced by the turnover rate of the metabolite pool.[4] Glycolytic intermediates often reach a steady state within minutes to a few hours, while intermediates in the TCA cycle can take longer.[4][7] Nucleotides and lipids may require 24 hours or more to reach a steady state.[4][8] A pilot time-course experiment is always recommended to determine the appropriate duration for a specific experimental system.[4][7]
Q5: Why is it necessary to correct for the natural abundance of ¹³C?
A5: All naturally occurring carbon is a mixture of isotopes, primarily ¹²C and about 1.1% ¹³C.[7] This means that even in an unlabeled sample, every carbon-containing metabolite will have a small population of molecules that contain one or more ¹³C atoms.[7] This natural isotopic distribution contributes to the mass spectrum and can be mistaken for labeling from the experimental tracer.[7] To accurately quantify the incorporation of the ¹³C tracer, it is essential to mathematically subtract the contribution of these naturally occurring heavy isotopes, which requires specific algorithms.[4][7]
Q6: What is a good starting concentration for the D-Fructose-¹³C tracer?
A6: The optimal concentration is cell-type dependent and should be determined empirically.[9][10] A common approach is to use a medium where the labeled fructose constitutes a fraction of the total fructose concentration. For example, to achieve 10% labeling at a total fructose concentration of 5 mM, one would use 4.5 mM unlabeled fructose and 0.5 mM of the ¹³C-labeled tracer.[3][11] The total fructose concentration can range from physiological levels (0.05-2 mM) to higher concentrations (up to 10 mM or more) depending on the experimental goals.[9] A dose-response experiment to test a range of concentrations is highly recommended.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during your D-Fructose-¹³C labeling experiments.
Problem 1: Low ¹³C Enrichment or Label Incorporation
Scenario: After analysis, the fractional enrichment from the ¹³C-fructose tracer is much lower than anticipated.
| Possible Cause | Troubleshooting Steps |
| Insufficient Incubation Time | The labeling period may be too short for the system to reach isotopic steady state.[7] Glycolytic intermediates label quickly, but TCA cycle intermediates and other downstream metabolites can take hours.[4][7] Solution: Perform a time-course experiment (e.g., sampling at 2, 6, 12, 24 hours) to determine when isotopic steady state is reached for your metabolites of interest.[1] |
| Dilution from Unlabeled Sources | The ¹³C tracer can be diluted by unlabeled carbon sources in the medium or from intracellular stores.[7] Standard fetal bovine serum (FBS) contains significant amounts of glucose and fructose.[12] Solution: Use dialyzed FBS (dFBS) to minimize unlabeled small molecules.[4][7] Ensure your basal medium is free of unlabeled fructose and that glucose concentrations are known and controlled.[7] |
| Low Fructose Uptake/Metabolism | The cell line may have low expression of the primary fructose transporter (GLUT5) or the key metabolic enzyme ketohexokinase (KHK).[1][9] Solution: Verify the expression of GLUT5 and KHK in your cell line via qPCR or Western blot.[1][9] If expression is low, consider using a different cell model or genetically engineering your cells to overexpress these proteins.[1] |
| Competition with Glucose | High levels of glucose in the medium can be preferentially metabolized by cells, reducing fructose uptake and utilization.[1] Solution: Consider reducing the glucose concentration or using a glucose-free medium for the labeling period.[9] Be aware that this can significantly alter cell metabolism and viability, so a balance must be found.[1][9] |
Problem 2: High Variability Between Replicates
Scenario: You observe significant differences in isotopic enrichment for the same metabolite across your biological replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Differences in cell density, growth phase, or media composition can lead to metabolic variability.[6] Solution: Ensure all replicates are seeded at the same density and harvested during the same growth phase (e.g., mid-logarithmic).[4] Maintain consistent media conditions across all plates. |
| Inconsistent Timing or Execution of Quenching/Extraction | The quenching and extraction steps are critical for halting metabolic activity instantly.[2] Any delay or inconsistency can alter metabolite profiles. Solution: Standardize the quenching and extraction protocol. Ensure rapid and consistent execution for all replicates, for instance, by placing plates on dry ice simultaneously and using pre-chilled solvents.[2] |
Problem 3: Altered Cell Phenotype or Cytotoxicity
Scenario: After adding the D-Fructose-¹³C tracer, you observe increased cell death, changes in morphology, or reduced proliferation.
| Possible Cause | Troubleshooting Steps |
| Fructose Toxicity | High concentrations of fructose can be cytotoxic to some cell lines.[1][9][10] Rapid phosphorylation of fructose by KHK can lead to a significant drop in cellular ATP levels, inducing stress.[1] Solution: Perform a dose-response experiment to determine the maximum non-toxic concentration of fructose for your cell line.[1][9] Monitor cell viability using assays like MTT or trypan blue exclusion.[9] |
| Osmotic Stress | A significant increase in the sugar concentration of the medium can cause osmotic stress, affecting cell health.[9] Solution: When adding a high concentration of fructose, ensure the total osmolarity of the medium is not drastically altered. You may need to adjust the concentrations of other components to compensate.[9] |
| Nutrient Depletion | During long incubation periods, essential nutrients in the medium may be depleted, leading to cell stress or death.[1] Solution: Ensure you are using a complete, nutrient-rich base medium. For experiments lasting longer than 24 hours, consider replenishing the medium.[1] |
Experimental Protocols
Protocol 1: Determining Optimal Tracer Concentration (Dose-Response)
This protocol helps identify the optimal, non-toxic concentration of fructose for your cell line.
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well for viability assays, 6-well for metabolite analysis) at a density that ensures they are in the exponential growth phase at the time of analysis.
-
Media Preparation: Prepare a glucose-free and fructose-free basal medium. Supplement with dialyzed FBS and other necessary components. Create a series of media with increasing total fructose concentrations (e.g., 0, 1, 5, 10, 25, 50 mM).[10] The D-Fructose-¹³C tracer can be kept at a constant percentage (e.g., 10-50%) of the total fructose.
-
Media Exchange: Aspirate the standard growth medium, wash cells once with sterile PBS, and add the prepared experimental media.
-
Incubation: Incubate the cells for a standard labeling period (e.g., 24 hours).
-
Analysis: Assess cell viability using an appropriate method (e.g., MTT, trypan blue). For metabolite analysis, perform quenching and extraction to measure ¹³C incorporation at each concentration.
-
Optimization: Select the highest concentration that does not negatively impact cell viability and provides sufficient label incorporation for detection.
Protocol 2: Verifying Isotopic Steady State (Time-Course Experiment)
This protocol determines the minimum time required to reach isotopic steady state for your metabolites of interest.
-
Cell Seeding: Seed cells in multiple identical plates or wells, one for each time point.
-
Labeling: At time zero, replace the standard growth medium with the experimental medium containing the optimized D-Fructose-¹³C concentration.
-
Time-Point Collection: Harvest cells at multiple time points (e.g., 0, 2, 4, 8, 16, 24 hours).[1]
-
Quenching and Extraction: At each time point, perform rapid metabolic quenching and metabolite extraction (see Protocol 3).
-
Analysis: Analyze the extracts using MS to determine the isotopic enrichment of key downstream metabolites (e.g., lactate, citrate, glutamate).
-
Determination of Steady State: Plot the fractional enrichment of each metabolite against time. Isotopic steady state is reached when the enrichment value plateaus and remains constant over subsequent time points.[4][6]
Protocol 3: General Metabolite Quenching and Extraction
This is a critical step to halt enzymatic activity and preserve the in vivo metabolic state.[2]
-
Quenching: Quickly aspirate the labeling medium. To instantly halt metabolism, place the culture plate on a bed of dry ice or add liquid nitrogen directly to the plate to flash-freeze the cells.[2][3]
-
Washing (Optional but Recommended): Quickly wash the cells with ice-cold 0.9% NaCl solution or PBS to remove extracellular metabolites.[3][10] Aspirate the wash solution completely.
-
Extraction: Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol (B129727) in water) to the cells.[2][3][9]
-
Cell Lysis: Use a cell scraper to detach the cells and ensure they are fully submerged in the extraction solvent. Transfer the cell lysate to a pre-chilled microcentrifuge tube.[6][10]
-
Protein Precipitation: Vortex the mixture thoroughly and incubate at -80°C for at least 15 minutes to precipitate proteins.[3][10]
-
Centrifugation: Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris.[9][10]
-
Collection: Collect the supernatant containing the extracted metabolites and transfer it to a new tube.[9][10] The sample can be dried under nitrogen or in a vacuum concentrator and stored at -80°C until analysis.[3][9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Minimizing experimental variability in D-Fructose-13C metabolic flux analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in D-Fructose-¹³C metabolic flux analysis (MFA).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high variability in ¹³C-MFA results?
A: High variability in ¹³C-MFA often stems from inconsistencies in experimental execution. Key factors include failing to achieve a metabolic and isotopic steady state, improper quenching of metabolic activity, and incomplete metabolite extraction.[1][2] A meticulously designed and executed experiment is paramount for obtaining high-quality, reproducible data.[3]
Q2: How do I select the appropriate D-Fructose-¹³C isotopologue for my experiment?
A: The choice of the D-Fructose-¹³C isotopologue depends on the specific metabolic pathways you are investigating.[4]
-
[U-¹³C₆]-D-Fructose: Ideal for global metabolic fate analysis as it provides a comprehensive overview of fructose (B13574) carbon distribution throughout central carbon metabolism.[3][4]
-
[1-¹³C]-D-Fructose: Primarily used for Pentose Phosphate Pathway (PPP) flux analysis. The ¹³C label at the C1 position is lost as ¹³CO₂ in the oxidative phase of the PPP, offering a direct measure of pathway activity.[4]
-
[6-¹³C]-D-Fructose: Useful for studying glycolysis and gluconeogenesis, as the C6 label is readily incorporated into pyruvate (B1213749) and lactate.[4]
-
D-Fructose-1,2,3-¹³C₃: This tracer provides detailed insights into the upper part of glycolysis and its connection with the PPP.[5]
Q3: What is "isotopic steady state" and how do I ensure my experiment has reached it?
A: Isotopic steady state is the point at which the isotopic enrichment of intracellular metabolites remains constant over time.[3] This indicates that the ¹³C label has fully equilibrated throughout the metabolic network.[3] To confirm that an isotopic steady state has been achieved, it is recommended to measure the isotopic labeling at two separate time points (e.g., 18 and 24 hours) after introducing the ¹³C-labeled fructose. If the labeling patterns are identical, the steady state is confirmed.[1][6] For mammalian cells, this typically takes 24-48 hours.[3]
Q4: What are the most critical steps in the sample preparation workflow to minimize variability?
A: The most critical steps are metabolic quenching and metabolite extraction.
-
Metabolic Quenching: This step must be performed rapidly to halt all enzymatic activity instantly and preserve the in vivo metabolic state.[3] This is often achieved by flash-freezing the cells in liquid nitrogen or using a pre-chilled quenching solution like 80% methanol (B129727) at -80°C.[3][7]
-
Metabolite Extraction: A consistent and efficient extraction method is crucial. Using a cold extraction solvent (e.g., 80% methanol) and ensuring complete cell lysis are key to obtaining a representative metabolite sample.[5][8]
Troubleshooting Guides
Issue 1: Poor Goodness-of-Fit Between Simulated and Measured Labeling Data
A high chi-square (χ²) value indicates a significant deviation between your model's simulated isotopic labeling patterns and your experimental data.[1]
| Possible Cause | Troubleshooting Steps |
| Inaccurate or Incomplete Metabolic Network Model | Verify Reactions: Scrutinize all reactions in your model for biological accuracy and completeness for your specific organism and experimental conditions.[1][2] Check Atom Transitions: Ensure the atom mapping for each reaction is correct.[1][2] Consider Compartmentalization: For eukaryotic cells, accurately representing metabolic compartments (e.g., cytosol vs. mitochondria) is critical.[1][2] |
| Failure to Reach Isotopic Steady State | Verify Steady State: As described in Q3, perform a time-course experiment to confirm that isotopic steady state has been achieved.[1][2] Consider Non-Stationary MFA: If isotopic steady state cannot be achieved, consider using Isotopically Non-Stationary MFA (INST-MFA) methods.[2][8] |
| Tracer Impurities | Determine Tracer Purity: Do not assume 100% isotopic purity of your D-Fructose-¹³C. Obtain the purity information from the supplier or analyze it independently and incorporate this into your model.[2] |
| Gross Measurement Errors | Review Sample Handling: Check for errors in sample collection, processing, or derivatization. Instrument Calibration: Ensure your mass spectrometer is properly calibrated. |
Issue 2: Wide Confidence Intervals for Estimated Fluxes
Wide confidence intervals suggest that the calculated fluxes are not well-resolved and have a high degree of uncertainty.
| Possible Cause | Troubleshooting Steps |
| Insufficient Labeling Information | Optimize Tracer Selection: The chosen D-Fructose-¹³C isotopologue may not be optimal for resolving the fluxes of interest.[2] Consider using a different tracer or performing parallel labeling experiments with multiple tracers (e.g., ¹³C-fructose and ¹³C-glutamine).[1][6] |
| High Measurement Variability | Improve Analytical Precision: Optimize sample preparation and instrument settings to reduce measurement noise.[1] Increase Biological Replicates: Use a minimum of three biological replicates for each experimental condition to ensure statistical robustness.[3] |
| Model Complexity | Model Reduction: If certain pathways are known to be inactive under your experimental conditions, consider removing them from the model to reduce complexity.[1] |
Experimental Protocols
Detailed Methodology for a Typical ¹³C-MFA Experiment
This protocol outlines the key steps for a ¹³C-MFA experiment using D-Fructose-¹³C in cultured mammalian cells.
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture plates (e.g., 6-well plates).
-
Allow cells to attach and grow to a desired confluency (typically 70-80%), ensuring consistent cell numbers across all wells.[3]
-
-
Isotopic Labeling:
-
Prepare a defined culture medium where unlabeled fructose is replaced with the desired concentration of D-Fructose-¹³C.[3]
-
Remove the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).[3]
-
Replace the medium with the pre-warmed experimental medium containing the ¹³C-fructose tracer.[3]
-
Incubate the cells for the predetermined duration to achieve isotopic steady state (typically 24-48 hours for mammalian cells).[3]
-
-
Metabolic Quenching and Metabolite Extraction:
-
Place the culture plate on a bed of dry ice or on ice.[3][7]
-
Aspirate the labeling medium.
-
Immediately add a pre-chilled quenching solution (e.g., 80% methanol at -80°C).[3]
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.[3]
-
Vortex the mixture thoroughly.[3]
-
Centrifuge at high speed (e.g., 13,000 x g) at 4°C for 10-30 minutes to pellet cell debris.[3][5]
-
Transfer the supernatant, which contains the intracellular metabolites, to a new tube.[3]
-
Dry the metabolite extract completely using a vacuum concentrator or nitrogen stream.[3]
-
-
Sample Preparation for GC-MS Analysis:
-
The dried metabolite extract is chemically derivatized to increase volatility.[3][8]
-
A common method is to resuspend the dried extract in a derivatization agent (e.g., a mixture of methoxyamine hydrochloride in pyridine (B92270) followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) and heat as required.[3][8]
-
-
Data Acquisition and Analysis:
-
Run the derivatized samples on a GC-MS or LC-MS/MS instrument to obtain the mass spectra of metabolites.[3]
-
Process the raw data to correct for the natural abundance of ¹³C and determine the Mass Isotopomer Distributions (MIDs) for each measured metabolite.[3][5]
-
Use a computational flux analysis software package (e.g., 13CFLUX2, OpenFLUX, INCA) to calculate the intracellular fluxes.[9][10]
-
Quantitative Data Summary
The following table provides an illustrative comparison of key metabolic fluxes in cells cultured with either ¹³C-glucose or ¹³C-fructose, based on findings that fructose metabolism can enhance anabolic pathways.[3]
| Metabolic Pathway | Flux (Relative Units) with ¹³C-Glucose | Flux (Relative Units) with ¹³C-Fructose |
| Glycolysis | ||
| Glucose/Fructose Uptake | 100.0 ± 5.0 | 120.0 ± 6.0 |
| Pyruvate Kinase | 85.0 ± 4.2 | 95.0 ± 4.8 |
| Pentose Phosphate Pathway | ||
| G6PDH | 15.0 ± 1.5 | 12.0 ± 1.2 |
| TCA Cycle | ||
| Pyruvate Dehydrogenase | 30.0 ± 2.5 | 40.0 ± 3.0 |
| Citrate Synthase | 35.0 ± 2.8 | 45.0 ± 3.5 |
| Anaplerosis | ||
| Pyruvate Carboxylase | 5.0 ± 0.5 | 10.0 ± 1.0 |
| Fatty Acid Synthesis | ||
| Acetyl-CoA Carboxylase | 10.0 ± 1.0 | 20.0 ± 2.0 |
Visualizations
Caption: High-level workflow for a D-Fructose-¹³C Metabolic Flux Analysis experiment.
Caption: Troubleshooting logic for a poor goodness-of-fit in ¹³C-MFA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
Technical Support Center: 13C-Fructose Metabolic Labeling Experiments
Welcome to the technical support center for 13C-fructose labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems and provides actionable solutions for your 13C-fructose tracing experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly Low 13C Enrichment | 1. Incomplete Labeling (Not Reaching Isotopic Steady State): The labeling duration may be too short for the intracellular metabolite pools to become fully labeled.[1] 2. Dilution from Unlabeled Sources: The 13C-labeled fructose (B13574) can be diluted by unlabeled carbon sources in the cell culture medium (e.g., glucose, glutamine) or from intracellular stores.[1][2] 3. Low Fructose Uptake/Metabolism: The chosen cell type may have low expression of fructose transporters (e.g., GLUT5) or low metabolic activity for fructose.[2] | 1. Perform a time-course experiment: Measure isotopic enrichment at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the time required to reach isotopic steady state.[1][2] 2. Use dialyzed fetal bovine serum (dFBS): This minimizes the concentration of unlabeled small molecules like glucose and fructose.[1] Ensure the base medium is free of unlabeled fructose.[2] 3. Confirm transporter expression: Verify the expression of fructose transporters in your cell model. Consider using a different cell line if uptake is a persistent issue.[2] |
| Unexpected Labeling Patterns | 1. Contribution from Alternative Metabolic Pathways: Fructose can enter glycolysis through different routes, or carbons can be shuttled through unexpected pathways.[2] 2. In Vivo Studies - Contribution from Other Tissues/Microbiome: In animal studies, other organs or the gut microbiome can metabolize the tracer, contributing to the observed labeling patterns.[2] 3. Incorrect Tracer Used: Using a positionally labeled fructose tracer instead of a uniformly labeled one (or vice-versa) will result in different labeling patterns.[2] | 1. Review literature: Consult existing research on fructose metabolism in your specific biological system to understand potential alternative pathways.[2] 2. Careful experimental design: For in vivo studies, consider dual-isotope methods or other strategies to account for contributions from different tissues.[2] 3. Verify tracer identity: Confirm that the supplied tracer is the correct isotopologue for your experimental goals (e.g., [U-13C6]-D-fructose for tracing all six carbons).[2] |
| High Variability Between Replicates | 1. Inconsistent Cell Numbers: Variations in the number of cells seeded per well or plate can lead to differences in metabolic activity. 2. Inconsistent Quenching/Extraction: The timing and execution of the quenching and extraction steps are critical for preserving the metabolic state of the cells.[2] 3. Analytical Variability: Inconsistencies during sample analysis (e.g., by mass spectrometry) can introduce variability.[2] | 1. Ensure uniform cell seeding: Normalize metabolite levels to cell count or total protein content to account for any variations.[2] 2. Standardize protocols: Use a standardized and rapid procedure for quenching and extraction. Automated liquid handlers can improve consistency.[2] 3. Use internal standards: Include internal standards in your samples to control for analytical variance during MS analysis.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between metabolic steady state and isotopic steady state?
A: Metabolic steady state refers to a condition where the concentrations of intracellular metabolites are constant over time. This is often assumed when cells are in a stable growth phase (e.g., mid-logarithmic phase).[2] Isotopic steady state is reached when the isotopic enrichment of a metabolite from a labeled tracer becomes constant.[3] Achieving isotopic steady state is crucial for many metabolic flux analysis studies as it ensures that the measured labeling patterns accurately reflect the underlying metabolic fluxes.[3]
Q2: Why is it necessary to correct for the natural abundance of 13C?
A: Naturally occurring carbon contains approximately 1.1% 13C.[1] This means that even in unlabeled samples, there will be a small fraction of molecules containing one or more 13C atoms. This natural isotopic distribution can be mistaken for labeling from the experimental tracer.[1] Therefore, it is essential to mathematically correct for this natural abundance to accurately quantify the incorporation of the 13C tracer and avoid overestimation of tracer incorporation.[1]
Q3: How do I choose the right 13C-fructose tracer for my experiment?
A: The choice of tracer depends on the specific metabolic pathway you want to investigate.
-
[U-13C6]-D-fructose: Uniformly labeled fructose is commonly used as it labels all six carbons, providing comprehensive labeling information throughout central carbon metabolism.[4]
-
Positionally labeled fructose (e.g., [1-13C]-D-Fructose, [6-13C]-D-Fructose): These tracers are useful for probing specific pathways. For example, [1-13C]-D-Fructose can be used to measure flux through the oxidative pentose (B10789219) phosphate (B84403) pathway.[5]
Q4: What are the key steps in a typical 13C-fructose labeling experiment?
A: A generalized workflow includes:
-
Cell Culture and Isotopic Labeling: Cells are cultured in a medium where unlabeled fructose is replaced with the 13C-labeled tracer.[5]
-
Metabolite Quenching: Metabolism is rapidly halted, typically by using a cold solution to preserve the in vivo metabolic state.[4]
-
Metabolite Extraction: Metabolites are extracted from the cells using a solvent mixture.[5]
-
Analytical Procedure: The extracted metabolites are analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distributions.[5][6]
-
Data Analysis: The raw data is corrected for natural 13C abundance, and metabolic fluxes are calculated using appropriate software.[5]
Experimental Protocols
Protocol 1: In Vitro 13C-Fructose Labeling for Metabolic Flux Analysis
This protocol outlines a typical workflow for quantifying metabolic fluxes in cultured cells.
-
Cell Culture and Isotopic Labeling:
-
Culture cells to the desired confluency (e.g., 70-80%) in standard growth medium.
-
Prepare an isotopic labeling medium by replacing the standard carbon source with [U-13C6]-D-fructose at the desired concentration.
-
Remove the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the labeling medium.
-
Incubate the cells for a predetermined time to achieve isotopic steady state.[4]
-
-
Metabolite Quenching (Critical Step):
-
To instantly halt all enzymatic activity, place the culture plate on a bed of dry ice.
-
Aspirate the medium and immediately add a pre-chilled quenching solution (e.g., 80% methanol (B129727) at -80°C).[4]
-
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 13,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant, which contains the intracellular metabolites, to a new tube.[4]
-
-
Sample Preparation for Analysis (GC-MS Example):
-
Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen.
-
The dried extract is then ready for derivatization and analysis.
-
-
Data Analysis:
-
Process the raw data to correct for the natural abundance of 13C and determine the Mass Isotopomer Distributions (MIDs) for each measured metabolite.
-
Use computational flux analysis software to calculate the intracellular fluxes.[4]
-
Visualizations
References
Technical Support Center: Enhancing Mass Isotopologue Distribution Analysis of Fructose
Welcome to the technical support center for mass isotopologue distribution (MID) analysis of fructose (B13574). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Mass Isotopologue Distribution (MID) and why is it important in fructose metabolism studies?
Mass Isotopologue Distribution (MID) refers to the set of relative abundances of a molecule with zero (M+0), one (M+1), two (M+2), or more heavy isotopes.[1] In the context of fructose metabolism, stable isotope-labeled fructose (e.g., ¹³C-labeled fructose) is introduced into a biological system. By using techniques like mass spectrometry (MS), we can measure the incorporation of these heavy isotopes into fructose and its downstream metabolites. This allows for the precise tracing of carbon atoms through intricate biochemical networks, enabling the mapping of metabolic pathways and the calculation of metabolic rates, known as fluxes.[1][2]
Q2: Why is correcting for the natural abundance of heavy isotopes crucial for accurate MID analysis?
Naturally occurring elements are composed of a mixture of isotopes. For instance, carbon consists of approximately 98.9% ¹²C and 1.1% ¹³C. This means that even in a sample not exposed to an isotopic tracer, any carbon-containing metabolite will have a natural distribution of isotopologues.[1] This natural isotopic distribution can be mistaken for labeling from the experimental tracer, leading to an overestimation of tracer incorporation and inaccurate metabolic flux calculations.[1] Therefore, it is essential to mathematically subtract the contribution of these naturally occurring heavy isotopes to accurately quantify the tracer's incorporation.[1]
Q3: How is the correction for natural isotope abundance performed?
The correction is a deconvolution process, not a simple subtraction. It is typically performed using matrix-based algorithms available in specialized software. The fundamental steps are:
-
Determine the Elemental Formula: The precise elemental composition of the metabolite and any derivatizing agents is required.[1]
-
Construct a Correction Matrix: A computational matrix is generated that accounts for the probabilities of naturally occurring heavy isotopes for every element in the molecule (e.g., C, H, N, O, Si).[1]
-
Measure the Isotopologue Distribution: The MID of the metabolite from the labeling experiment is measured using a mass spectrometer.[1]
-
Solve for the Corrected Distribution: The measured MID is mathematically corrected using the inverse of the correction matrix to yield the true fractional enrichment from the ¹³C tracer.[1]
Troubleshooting Guides
This section addresses common problems encountered during fructose MID analysis and provides actionable solutions.
Issue 1: Inaccurate Baseline Correction
Problem: My corrected M+0 for an unlabeled control sample is not close to 100%, and I observe non-zero values for M+1, M+2, etc.[1]
| Possible Cause | Troubleshooting Steps |
| Incorrect Elemental Formula | The correction algorithm is highly sensitive to the elemental formula used. Double-check the formula for the metabolite and any chemical groups added during derivatization for GC-MS analysis.[1] |
| Co-eluting Contaminants | Another compound with a similar mass-to-charge ratio may be co-eluting with your metabolite of interest. Review the chromatography for asymmetrical peak shapes, which may indicate co-elution. Adjust your chromatography method (e.g., gradient, temperature) to improve separation. Use high-resolution mass spectrometry to differentiate based on exact masses.[1] |
| In-source Fragmentation | The metabolite ion may be fragmenting within the ion source of the mass spectrometer. Optimize ion source parameters (e.g., voltages) to minimize fragmentation. Analyze a pure standard of your metabolite to identify its characteristic fragmentation pattern under your experimental conditions.[1] |
Issue 2: Low Isotopic Enrichment
Problem: The measured isotopic enrichment in my metabolites of interest is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Insufficient Labeling Time | The time required to reach isotopic steady state can vary from minutes for glycolytic intermediates to hours for TCA cycle intermediates.[1] Perform a time-course experiment to determine the optimal labeling duration for your metabolites of interest. If steady state is not achievable, consider non-stationary metabolic flux analysis methods.[1][3] |
| Dilution from Unlabeled Sources | The ¹³C-labeled fructose can be diluted by unlabeled fructose or other carbon sources in the cell culture medium or within the cells.[1] Ensure your basal medium is free of unlabeled fructose and that glucose concentrations are controlled.[1] Use dialyzed fetal bovine serum (FBS) to minimize unlabeled sources.[3] Consider the impact of intracellular stores of unlabeled metabolites, such as glycogen.[1] |
| Poor Tracer Uptake | The cell line may have low expression or activity of fructose transporters (e.g., GLUT5). Verify transporter expression and optimize the concentration of the labeled fructose in the medium.[4] |
Issue 3: Unexpected Labeled Peaks in Mass Spectra
Problem: I am observing peaks in my mass spectrum that do not correspond to the expected M+n isotopologues of my target metabolite.[1]
| Possible Cause | Troubleshooting Steps |
| Co-eluting Contaminants | As mentioned previously, a co-eluting compound with a similar m/z ratio can interfere. Improve chromatographic separation or use high-resolution mass spectrometry for better specificity.[1] |
| In-source Fragmentation | Fragmentation in the ion source can generate unexpected ions. Optimize source conditions to minimize this effect.[1] |
| Alternative Metabolic Pathways | Unexpected labeling patterns can indicate the activity of alternative or "scrambled" metabolic pathways.[4] Review the literature for the specific metabolic characteristics of your biological system. |
| Deuterium Loss (for Deuterium Tracers) | Deuterium atoms can be lost during sample preparation or in the ion source (H/D exchange). Use aprotic solvents when possible and optimize ion source conditions to minimize this phenomenon.[4] |
Issue 4: High Variability Between Technical Replicates
Problem: There is a high degree of variation in the results between my technical replicates.[5]
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Variations in sample preparation, extraction, or quenching can introduce significant variability. Review and standardize all protocols. Process samples in a randomized order to minimize batch effects.[5] |
| Instrument Instability | Fluctuations in the mass spectrometer's performance can affect results. Include quality control (QC) samples (a pooled mixture of all experimental samples) injected periodically throughout the analytical run to monitor instrument performance.[5] |
| Inconsistent Cell Numbers | Variations in the number of cells per sample will lead to different metabolite levels. Ensure uniform cell seeding and consider normalizing metabolite levels to cell count or total protein content.[3] |
Experimental Protocols
Protocol 1: General Workflow for a ¹³C-Fructose Labeling Experiment in Cell Culture
This protocol provides a general outline. Specific details may need to be optimized for your particular cell line and experimental question.[4]
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.[4]
-
Media Preparation: Prepare the labeling medium by supplementing a base medium (lacking unlabeled fructose and glucose) with the desired concentration of ¹³C-labeled fructose.[4]
-
Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate for the desired period, as determined by time-course experiments to establish isotopic steady-state.[4]
-
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium.
-
Wash the cells with ice-cold PBS.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris.[4]
-
-
Sample Analysis:
-
Dry the supernatant containing the metabolites.
-
Reconstitute the sample in a suitable solvent for your analytical platform (e.g., LC-MS or GC-MS).
-
Analyze the samples to determine the mass isotopologue distribution of your target metabolites.[4]
-
-
Data Analysis:
-
Correct the raw data for natural isotope abundance.[4]
-
Calculate the fractional enrichment of the labeled metabolites.
-
Perform metabolic flux analysis using appropriate software.
-
Protocol 2: Derivatization of Fructose for GC-MS Analysis
To increase volatility for gas chromatography, fructose and other sugars require derivatization.[6][7] A common two-step method involves oximation followed by silylation.[6]
-
Drying: Ensure the metabolite extract is completely dry, as silylating reagents are sensitive to moisture.[6][7]
-
Oximation:
-
Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract.
-
Incubate at an elevated temperature (e.g., 70°C) for a specified time (e.g., 60 minutes) to form methoxime derivatives.[8] This step reduces the number of tautomeric forms, simplifying the resulting chromatogram.[9]
-
-
Silylation:
-
Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
-
Incubate at an elevated temperature to form trimethylsilyl (B98337) (TMS) ethers.
-
-
Analysis: The derivatized sample is then ready for injection into the GC-MS.
Visualizations
Caption: Generalized workflow for a stable isotope labeling experiment.
Caption: Troubleshooting decision tree for low isotopic enrichment.
Caption: Simplified metabolic fate of ¹³C-Fructose in central carbon metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ajrsp.com [ajrsp.com]
- 7. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 8. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
Strategies for achieving isotopic steady state in D-Fructose-13C labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving isotopic steady state in D-Fructose-¹³C labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between metabolic steady state and isotopic steady state?
A: Metabolic steady state is a condition where the concentrations of intracellular metabolites and the rates of metabolic fluxes are constant over time.[1] Isotopic steady state is achieved when the isotopic enrichment of a metabolite becomes stable after the introduction of a labeled tracer like D-Fructose-¹³C.[1][2][3] It is crucial to ensure the biological system is at a metabolic pseudo-steady state before interpreting data from isotopic labeling experiments.[1]
Q2: Why is achieving isotopic steady state important?
A: Isotopic steady state is a prerequisite for many metabolic flux analysis (MFA) models.[1] When the isotopic enrichment of metabolites is stable, the measured labeling patterns directly reflect the relative rates of the metabolic pathways.[1] If the system is not at isotopic steady state, the data reflects a combination of flux rates and pool size turnover, which complicates flux calculations.[1]
Q3: How long does it take to reach isotopic steady state?
A: The time required to reach isotopic steady state varies significantly depending on the metabolic pathway, the specific metabolite, and the cell type.[1][3] Glycolytic intermediates often reach steady state within minutes, while intermediates in the TCA cycle can take a couple of hours, and nucleotides may require up to 24 hours.[1][4] A pilot time-course experiment is always recommended to determine the appropriate duration for your specific system.[1]
Q4: How does cell proliferation affect the experiment?
A: For proliferating cells in the exponential growth phase where nutrient supply is not a limiting factor, the system is generally considered to be in a "metabolic pseudo-steady state".[1] This state is typically sufficient for achieving isotopic steady state within a few hours, but it is best to confirm this with a time-course experiment.[1]
Q5: How do I correct for the natural abundance of ¹³C?
A: The natural abundance of ¹³C is approximately 1.1%. Raw mass spectrometry data must be corrected to distinguish between ¹³C incorporated from the tracer and naturally occurring ¹³C. This cannot be done by simple subtraction; it requires specific algorithms that account for the contribution of natural isotopes to the entire mass isotopologue distribution.[1]
Troubleshooting Guides
Problem 1: Low Isotopic Enrichment
| Possible Cause | Troubleshooting Steps |
| 1. Contamination from unlabeled carbon sources (e.g., glucose, glutamine) in the medium or serum. | 1. Use dialyzed fetal bovine serum (FBS). Ensure the base medium is free of unlabeled fructose (B13574) or glucose.[1][5] |
| 2. The chosen cell type has low fructose uptake/metabolism. | 2. Confirm fructose transporter (e.g., GLUT5) expression. Consider using a different cell model.[1] |
| 3. Insufficient incubation time. | 3. Perform a time-course experiment to ensure sufficient incubation (see Protocol below).[1][5] |
Problem 2: Enrichment Does Not Reach a Plateau
| Possible Cause | Troubleshooting Steps |
| 1. The system is not at metabolic steady state (e.g., cells are past the exponential growth phase). | 1. Ensure cells are harvested during the mid-logarithmic growth phase.[1] |
| 2. Rapid exchange of intracellular metabolites with a large, unlabeled extracellular pool. | 2. This is a known challenge for some metabolites like certain amino acids. Analyze the labeling kinetics carefully; non-stationary MFA may be required.[1][3] |
| 3. Insufficient time points were collected to observe the plateau. | 3. Extend the time-course experiment to include later time points (e.g., 24, 48 hours).[1] |
Problem 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| 1. Inconsistent cell numbers per well. | 1. Ensure uniform cell seeding. Consider normalizing metabolite levels to cell count or total protein content.[1] |
| 2. Inconsistent timing or execution of the quenching/extraction steps. | 2. Standardize the protocol for quenching and extraction. Use automated liquid handling if possible.[1] |
| 3. Analytical variability during MS analysis. | 3. Run quality control samples and internal standards to monitor instrument performance. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Isotopic Steady State
This protocol outlines a time-course experiment to determine the minimum time required to reach isotopic steady state for key metabolites after introducing D-Fructose-¹³C₆.[1]
-
Preparation of Media:
-
Unlabeled Medium: Prepare the standard culture medium.
-
Labeled Medium: Prepare an identical medium where the standard carbon source is replaced with a ¹³C-labeled version, such as uniformly labeled [U-¹³C₆]-fructose.[6]
-
-
Cell Culture and Isotopic Labeling:
-
Seed mammalian cells in multi-well plates and culture to the desired confluency.[7]
-
Aspirate the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and then add the prepared isotopic labeling medium.[7]
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This should be determined empirically for the specific cell line and experimental conditions, but typically ranges from several hours to overnight.[7]
-
-
Sample Collection:
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 16, 24 hours), collect samples from a set of replicate wells.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by placing the culture plates on ice.[7]
-
Aspirate the labeling medium and wash the cells with ice-cold PBS.[8]
-
Quench metabolic activity by adding a cold solvent, typically 80% methanol (B129727) pre-chilled to -80°C.[8]
-
Lyse the cells and extract metabolites.
-
-
Sample Analysis and Data Interpretation:
-
Analyze the samples by mass spectrometry (LC-MS or GC-MS).
-
Determine the Mass Isotopologue Distribution (MID) or the fractional enrichment of the metabolite pool for key downstream metabolites.[1]
-
Plot the fractional enrichment against time for each metabolite. Isotopic steady state is reached at the time point where the enrichment value no longer increases and reaches a plateau.[1]
-
Quantitative Data Summary
Table 1: Estimated Time to Reach Isotopic Steady State for Different Metabolite Classes
| Metabolite Class | Estimated Time to Steady State | Reference |
| Glycolytic Intermediates | Minutes | [1][4] |
| TCA Cycle Intermediates | Hours | [1][4] |
| Amino Acids | Can be slow due to exchange with extracellular pools | [3] |
| Nucleotides | Up to 24 hours | [1][4] |
| Fatty Acids | Hours to Days | [9] |
Note: These are general estimates. Actual times are system-dependent and must be verified experimentally.[1]
Table 2: Effect of Fructose Concentration on Metabolic Fluxes in Human Adipocytes
| Metabolic Flux | Fructose Concentration | Observation | Reference |
| TCA Cycle Anaplerosis | 2.5 mM | Maximally decreased TCA cycle anaplerosis | [9] |
| Acetyl-CoA Enrichment | 0.1 mM to 10 mM | Dose-dependent increase from ~15% to 35-40% of the total pool was tracer-labeled | [7] |
| Glutamate Synthesis | ≥2.5 mM | Significant increase in extracellular [¹³C]-glutamate | [7] |
| De Novo Fatty Acid Synthesis | Dose-dependent increase | Increased enrichment of ¹³C-labeled acetyl units in palmitate and oleate | [7] |
Visualizations
Caption: Workflow for determining optimal D-Fructose-¹³C labeling time.
Caption: Troubleshooting decision tree for failure to reach isotopic steady state.
Caption: Simplified metabolic fate of D-Fructose-¹³C in central carbon metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for quenching and extraction of D-Fructose-13C labeled samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quenching and extraction of D-Fructose-13C labeled samples.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Issue | Possible Causes | Solutions |
| Low or No Detectable 13C-Labeled Metabolites | Inefficient Quenching: Metabolism continued after sample collection, diluting the 13C label.[1] | - Ensure the quenching solution is sufficiently cold (-40°C to -80°C) before use.[1] - For adherent cells, minimize the time between medium removal and adding the quenching solution.[1] - For suspension cells, use rapid filtration instead of slow pelleting.[1] |
| Metabolite Leakage: The quenching or washing solution caused cell lysis, leading to the loss of intracellular metabolites.[1] | - Avoid using 100% methanol (B129727) for quenching as it can cause leakage. A 60%-80% methanol solution is often a better choice.[1] - Use an ice-cold isotonic solution like 0.9% saline for washing to maintain cell integrity.[1] | |
| Suboptimal Extraction: The chosen extraction solvent is not efficient for the metabolites of interest.[1] | - For a broad range of polar metabolites, a cold methanol-based solvent system is effective.[1] - For a mix of polar and non-polar metabolites, a two-phase liquid-liquid extraction (e.g., methanol/chloroform/water) may be necessary.[1][2] | |
| Sample Degradation: Metabolites degraded during sample handling and storage.[1] | - Keep samples on dry ice or at -80°C throughout the process.[1] - Minimize the time between quenching, extraction, and analysis.[1] - Avoid repeated freeze-thaw cycles.[1][3] | |
| High Variability Between Replicates | Inconsistent Cell Numbers: Different numbers of cells per well or sample. | - Ensure uniform cell seeding and that cells are in the mid-logarithmic growth phase.[4] - Normalize metabolite levels to cell count or total protein content.[4] |
| Inconsistent Quenching/Extraction: Variations in the timing or execution of quenching and extraction steps.[4][5] | - Standardize the protocol for quenching and extraction.[4] - Consider using automated liquid handlers if possible.[4] | |
| Analytical Variability: Inconsistent sample analysis. | - Include internal standards in your samples to control for analytical variance.[4] | |
| Unexpected Labeling Patterns | Contribution from Alternative Pathways: Fructose (B13574) may be entering different metabolic pathways than expected. | - Review the literature for fructose metabolism in your specific biological system.[4] |
| Contamination from Unlabeled Sources: The medium or serum contains unlabeled carbon sources.[4][5] | - Use dialyzed fetal bovine serum (FBS) to reduce small molecule contaminants.[4][5] - Ensure the base medium is free of unlabeled fructose or glucose.[4] | |
| Isotopic Enrichment Does Not Reach a Plateau | System Not at Metabolic Steady State: Cells are past the exponential growth phase. | - Ensure cells are harvested during the mid-logarithmic growth phase.[4] |
| Insufficient Incubation Time: The incubation with the tracer was not long enough. | - Perform a time-course experiment to determine the necessary incubation time.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in metabolomics?
A1: Quenching is the process of rapidly stopping all enzymatic reactions within a biological sample. This is a critical step to preserve the metabolic state at the exact moment of sampling, as metabolites can turn over in seconds. Ineffective quenching can lead to altered metabolite concentrations and isotopic labeling patterns, which can compromise experimental results.[3][6]
Q2: What are the most common methods for quenching cell metabolism?
A2: Common quenching methods involve rapid temperature reduction and/or exposure to organic solvents. These include:
-
Cold Solvent Quenching: Using pre-chilled solvents like 60%-80% methanol at temperatures between -20°C and -80°C.[3]
-
Liquid Nitrogen (LN2) Flash-Freezing: Directly freezing samples in liquid nitrogen.[3][7]
Q3: What is the best quenching method for adherent versus suspension cells?
A3:
-
Adherent Cells: The recommended method is to aspirate the medium and directly add a pre-chilled quenching solution (e.g., -80°C 80% methanol) to the culture dish.[1][4] Alternatively, snap-freezing the entire dish in liquid nitrogen is also effective.[1]
-
Suspension Cells: The best practice is rapid filtration to separate the cells from the medium, followed by immediate immersion of the filter with the cells into a cold quenching solution. This is generally preferred over centrifugation, which can be slow and alter the cellular metabolic state.[1][6]
Q4: How critical is the washing step before quenching?
A4: The washing step is important for removing extracellular metabolites that could interfere with the analysis of the intracellular metabolome. However, this step must be performed very quickly with an ice-cold isotonic solution (e.g., 0.9% NaCl) to prevent leakage of intracellular metabolites.[6]
Q5: What are the best practices for sample handling and storage?
A5: To ensure sample integrity, always keep samples on ice or dry ice during processing.[1][3] For long-term storage, metabolite extracts should be kept at -80°C.[3][6] It is also crucial to avoid repeated freeze-thaw cycles.[1][3]
Experimental Protocols
Protocol 1: Quenching and Extraction of Adherent Cells
This protocol is suitable for adherent cells grown in multi-well plates.
-
Preparation: Pre-chill 80% methanol (LC-MS grade) to -80°C.
-
Medium Removal: At the desired time point, aspirate the culture medium from the plate.
-
Washing: Quickly wash the cell monolayer twice with ice-cold 0.9% NaCl solution, aspirating immediately after each wash.[6]
-
Quenching: Immediately add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate).[1][4]
-
Extraction:
-
Sample Clarification:
-
Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube for analysis or storage at -80°C.[6]
Protocol 2: Quenching and Extraction of Suspension Cells
This protocol is optimized for suspension cell cultures to minimize metabolite leakage.
-
Preparation: Prepare a vacuum filtration apparatus. Pre-chill 100% methanol to -80°C in 50 mL centrifuge tubes.[6]
-
Filtration and Washing:
-
Quenching: Using forceps, quickly transfer the filter with the cell biomass into the centrifuge tube containing the pre-chilled methanol. Ensure the filter is fully submerged.[6]
-
Extraction:
-
Sample Clarification and Collection: Follow steps 6 and 7 from Protocol 1.
Quantitative Data Summary
Table 1: Comparison of Quenching Method Efficiency for Different Cell Types
| Cell Type | Quenching Method | Observations |
| Corynebacterium glutamicum | -20°C 40% methanol | Effective quenching with good recovery of intracellular metabolites.[6] |
| CHO cells | Buffered methanol | Not suitable as it affected cellular membrane integrity.[6] |
| CHO cells | Precooled PBS (0.5°C) | Optimal for these suspension cells.[6] |
| Synechocystis sp. PCC 6803 | 60% cold methanol (-65°C) | Caused significant metabolite loss.[6] |
| Synechocystis sp. PCC 6803 | Fast Filtration followed by 100% cold (-80°C) methanol | Demonstrated the highest quenching efficiency.[6] |
| Suspended animal cells | Fast filtration | Showed low cell disruption (5% LDH release) and no ATP leakage.[6] |
| Suspended animal cells | Methanol-based methods | Showed up to 14% ATP leakage.[6] |
Table 2: Comparison of Common Extraction Solvents
| Extraction Solvent | Primary Metabolites Extracted | Advantages | Disadvantages |
| 80% Methanol | Polar metabolites | Simple, single-phase extraction.[1] | Inefficient for lipids and other non-polar metabolites.[1] |
| Methanol/Chloroform/Water | Polar and non-polar metabolites | Broad coverage of the metabolome through phase separation.[1] | More complex, multi-step protocol.[1] |
| Acetonitrile | Polar metabolites | Can be effective for a range of polar compounds.[1] | May not be as comprehensive as methanol-based systems for certain metabolite classes.[1] |
| Boiling Ethanol | Broad range of metabolites | Can be very effective for microbial and yeast metabolomics.[1] | The heat can potentially degrade labile metabolites.[1] |
Visualizations
Caption: Experimental workflows for quenching and extraction.
Caption: Troubleshooting decision tree for low 13C enrichment.
References
Data interpretation pitfalls in D-Fructose-13C tracer studies and how to avoid them
Welcome to the technical support center for D-Fructose-¹³C tracer studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the experimental design, execution, and data interpretation of these powerful metabolic analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using D-Fructose-¹³C tracers in metabolic research?
A: D-Fructose-¹³C tracers are stable, non-radioactive isotopes used to trace the metabolic fate of fructose (B13574) within a biological system.[1] By replacing standard fructose with a ¹³C-labeled version, researchers can track the incorporation of carbon-13 atoms into various downstream metabolites.[2][3] This allows for the precise quantification of metabolic fluxes through key pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, providing critical insights into cellular bioenergetics and disease-related metabolic dysregulation.[4]
Q2: How do I choose the correct D-Fructose-¹³C isotopologue for my experiment?
A: The selection of the appropriate D-Fructose-¹³C isotopologue is dictated by the specific research question and the metabolic pathways of interest.[4] The labeling pattern on the fructose molecule determines which carbon atoms are tracked and, consequently, which enzymatic activities and pathway fluxes can be most accurately resolved.[4] For a global, comprehensive overview of fructose carbon distribution, uniformly labeled [U-¹³C₆]-D-fructose is ideal.[2][4] In contrast, specifically labeled isotopologues like [1-¹³C]-D-fructose are superior for dissecting the activity of specific pathways, such as the oxidative PPP, where the ¹³C label at the C1 position is lost as ¹³CO₂.[4]
Q3: Why is it crucial to correct for the natural abundance of ¹³C in my data?
Q4: What does it mean to reach an "isotopic steady state," and why is it important?
A: Isotopic steady state is the point at which the isotopic enrichment of intracellular metabolites becomes constant over time after the introduction of a ¹³C tracer.[3][8][9] This indicates that the labeling has fully equilibrated throughout the metabolic network.[3] For many standard ¹³C-Metabolic Flux Analysis (¹³C-MFA) models, achieving isotopic steady state is a core assumption that simplifies the computational calculations required to determine metabolic fluxes.[9][10]
Troubleshooting Guides
Problem 1: My corrected M+0 for an unlabeled control sample is not close to 100%.
-
Scenario: You have analyzed a biological sample that was not exposed to the ¹³C fructose tracer. After applying the natural abundance correction, the abundance of the M+0 isotopologue is significantly less than 100%, and you observe non-zero values for M+1, M+2, etc.[8]
-
Possible Cause 1: Incorrect Elemental Formula. The correction algorithm is highly sensitive to the elemental formula used. This includes the atoms of the metabolite itself and any chemical groups added during derivatization (e.g., for GC-MS analysis).[8]
-
Troubleshooting Steps:
-
Double-check the molecular formula used in your correction software.
-
Ensure the formula accounts for all atoms from both the metabolite and any derivatization agents.
-
-
-
Possible Cause 2: Co-eluting Contaminants. A co-eluting compound with a similar mass-to-charge ratio can interfere with the mass spectrum of your target metabolite, leading to an incorrect MID.
-
Troubleshooting Steps:
-
Review the chromatography to ensure there is a single, sharp peak for your metabolite of interest.
-
If co-elution is suspected, optimize the chromatography method to improve separation.
-
-
Problem 2: The ¹³C enrichment in my labeled samples is unexpectedly low.
-
Scenario: After running the experiment and correcting for natural abundance, the fractional enrichment from the ¹³C fructose is much lower than anticipated.[8]
-
Possible Cause 1: Incomplete Labeling (Not Reaching Isotopic Steady State). If the labeling period is too short, the intracellular metabolite pools may not have reached isotopic steady state.[8] Glycolytic intermediates may label within minutes, while TCA cycle intermediates can take hours.[11][12]
-
Possible Cause 2: Dilution from Unlabeled Sources. The ¹³C-labeled fructose can be diluted by unlabeled carbon sources present in the cell culture medium or from intracellular stores.[8]
Problem 3: My ¹³C-MFA model has a poor goodness-of-fit (high Sum of Squared Residuals - SSR).
-
Scenario: The chi-square (χ²) test results in a high value, indicating a significant deviation between the model's simulated isotopic labeling patterns and the experimentally measured data.[9]
-
Possible Cause 1: Inaccurate or Incomplete Metabolic Model. The metabolic network model is a foundational component of ¹³C-MFA. Errors such as missing reactions, incorrect atom transitions, or neglecting compartmentalization (e.g., cytosol vs. mitochondria) are a primary cause of poor model fit.[9][10]
-
Troubleshooting Steps:
-
Scrutinize all reactions in your model for biological accuracy and relevance to your specific organism and experimental conditions.[9][10]
-
Verify that the atom mappings for each reaction are correct.[9][10]
-
For eukaryotic cells, ensure that metabolic compartmentalization is accurately represented.[9][10]
-
-
-
Possible Cause 2: Impurity of the Labeled Tracer. Commercially available ¹³C-labeled substrates are not 100% pure and contain a small fraction of unlabeled substrate.[10]
Data Presentation
Table 1: Natural Abundance of Stable Isotopes in Common Elements.
| Element | Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Silicon | ²⁸Si | 27.976927 | 92.2297 |
| ²⁹Si | 28.976495 | 4.6832 | |
| ³⁰Si | 29.973770 | 3.0872 |
Data sourced from BenchChem Technical Support.[5]
Table 2: Example of Quantitative Metabolic Flux Data Comparison.
This table illustrates a hypothetical comparison of key metabolic fluxes in cells cultured with either ¹³C-glucose or ¹³C-fructose, a common application of tracer studies.
| Metabolic Flux | Relative Flux (Normalized to Substrate Uptake) |
| [U-¹³C₆]-Glucose | |
| Glycolysis (Pyruvate Production) | 1.0 |
| Pentose Phosphate Pathway (Oxidative) | 0.15 |
| TCA Cycle (Citrate Synthase) | 0.8 |
| Anaplerosis (Pyruvate Carboxylase) | 0.2 |
| De Novo Fatty Acid Synthesis | 0.1 |
This table presents hypothetical data for illustrative purposes, based on the principle that fructose metabolism can lead to a more rapid influx of carbons into downstream pathways.[2][3][13]
Experimental Protocols
Protocol 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA) in Cultured Cells using [U-¹³C₆]-D-Fructose
This protocol outlines a typical workflow for quantifying metabolic fluxes in vitro.[4]
-
Cell Culture and Isotopic Labeling:
-
Culture cells to the desired confluency in standard medium.[4]
-
Prepare an isotopic labeling medium containing a specific concentration of the ¹³C tracer (e.g., [U-¹³C₆]-D-fructose) and other necessary nutrients. Use dialyzed serum to minimize unlabeled carbon sources.[2][8]
-
Replace the standard medium with the labeling medium and incubate for a predetermined period to allow for the incorporation of the tracer and to reach isotopic steady state.[2]
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).[2]
-
Extract metabolites using a cold solvent, such as 80% methanol, and incubate at a low temperature (e.g., -20°C) to precipitate proteins.[11][14]
-
Centrifuge the samples to pellet the protein and collect the supernatant containing the metabolites.[14]
-
-
Sample Analysis by Mass Spectrometry:
-
Data Analysis:
-
Determine the mass isotopomer distributions (MIDs) for key metabolites by integrating the peak areas for each fragment.[4]
-
Correct the raw data for the natural abundance of ¹³C.[2][4]
-
Use flux analysis software to calculate intracellular metabolic fluxes by fitting the experimental MIDs to a metabolic model.[4]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cancer.northwestern.edu [cancer.northwestern.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Unraveling a Tale of Two Sugars: A Comparative Guide to Metabolic Tracing with D-Fructose-¹³C and ¹³C-Glucose
For researchers, scientists, and drug development professionals, understanding the distinct metabolic fates of fructose (B13574) and glucose is paramount. This guide provides an objective comparison of their metabolic pathways, leveraging experimental data from ¹³C stable isotope tracer studies to illuminate their divergent roles in cellular metabolism and implications for health and disease.
While both are simple sugars, fructose and glucose traverse markedly different metabolic routes upon entering the body. ¹³C tracer studies have been instrumental in delineating these differences, revealing that fructose metabolism is primarily hepatic and less regulated than that of the ubiquitously utilized glucose. These distinctions have profound consequences for metabolic health, influencing everything from energy production to the synthesis of lipids.
Quantitative Comparison of Metabolic Fates
The metabolic pathways of fructose and glucose diverge significantly, leading to different physiological outcomes. While both are hexose (B10828440) sugars, their initial uptake and phosphorylation are handled by distinct enzymatic machinery, which dictates their subsequent metabolic routing.[1] The following tables summarize key quantitative data from studies utilizing ¹³C-labeled fructose and glucose to trace their metabolic fates.
| Parameter | D-Fructose-¹³C | ¹³C-Glucose | Key Findings |
| Primary Site of Metabolism | Liver, small intestine, kidneys[2][3][4] | Ubiquitous (most cells)[1] | Fructose metabolism is concentrated in specific organs, whereas glucose is a universal fuel source. |
| Regulation | Not insulin-dependent; bypasses phosphofructokinase-1 (PFK-1), a key rate-limiting step in glycolysis.[2][3][4] | Tightly regulated by insulin (B600854) and allosteric mechanisms, including PFK-1.[2] | Fructose metabolism is less controlled, leading to a rapid influx of carbons into downstream pathways.[2] |
| Oxidation During Exercise | 38.8 (± 2.6) g oxidized over 120 min.[5] | 40.5 (± 3.4) g oxidized over 120 min.[5] | During exercise, ingested glucose is oxidized at a slightly higher rate than fructose.[1] |
| Conversion to Glucose | 0.27 ± 0.04 g/kg and 0.51 ± 0.03 g/kg after a 0.5 and 1 g/kg load, respectively, representing 31% and 57% of the overall glucose appearance.[1] | Not applicable | A significant portion of ingested fructose is converted to glucose in the liver.[1] |
| Contribution to De Novo Lipogenesis (DNL) | More potent inducer of hepatic DNL.[1] | Less potent inducer of hepatic DNL. | The unregulated influx of fructose-derived carbons can overwhelm the TCA cycle, leading to an accumulation of acetyl-CoA, the primary building block for fatty acid synthesis.[1] Postprandial DNL is significantly increased in individuals on a high-fructose diet compared to a high-glucose diet.[1] |
Visualizing the Metabolic Divergence
The distinct metabolic pathways of glucose and fructose are visualized below. Glucose enters glycolysis through phosphorylation by hexokinase, a tightly regulated step. In contrast, fructose is primarily phosphorylated by fructokinase in the liver, bypassing the key regulatory checkpoint of phosphofructokinase-1. This fundamental difference has significant downstream consequences.
Caption: Comparative metabolic pathways of glucose and fructose.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo stable isotope tracing experiments to compare fructose and glucose metabolism.
In Vitro Stable Isotope Tracing in Cultured Cells
This protocol outlines the key steps for a typical stable isotope tracing experiment using ¹³C-labeled fructose or glucose in cultured cells.
1. Cell Culture and Labeling:
-
Seed cells in appropriate culture plates and grow to the desired confluency.
-
Remove the standard growth medium and wash the cells once with phosphate-buffered saline (PBS).
-
Introduce the labeling medium containing either [U-¹³C₆]-D-fructose or [U-¹³C₆]-glucose. A common approach is to use a medium with a known concentration of the labeled substrate.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the ¹³C label into downstream metabolites.
2. Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add ice-cold 80% methanol (B129727) to the cells and place the plates on dry ice to quench metabolism.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
3. Sample Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The dried metabolite extract is often derivatized to increase the volatility of the metabolites. A common method involves methoximation followed by silylation. The derivatized sample is then injected into the GC-MS for analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The dried extract is reconstituted in a suitable solvent and analyzed directly by LC-MS/MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The extract is reconstituted in a deuterated solvent for analysis by NMR.
The following diagram illustrates a general experimental workflow for such in vitro studies.
Caption: General experimental workflow for ¹³C tracer studies.
In Vivo Stable Isotope Infusion in Human Subjects
This protocol provides a general framework for an in vivo study in humans to trace the metabolism of labeled fructose or glucose.
1. Subject Preparation:
-
Subjects should fast overnight prior to the study.
-
A catheter is inserted into a forearm vein for the infusion of the labeled substrate and another catheter is placed in a contralateral hand vein, which is heated to arterialize the venous blood for sampling.
2. Primed, Constant Infusion:
-
A priming bolus of the ¹³C-labeled substrate (e.g., [U-¹³C₆]-D-fructose or [U-¹³C₆]-glucose) is administered to rapidly achieve isotopic steady-state.
-
This is followed by a constant infusion of the labeled substrate for a predetermined period (e.g., 120 minutes).
3. Sample Collection:
-
Blood samples are collected at baseline and at regular intervals throughout the infusion period.
-
Breath samples are also collected to measure the enrichment of ¹³CO₂ in expired air, which reflects the oxidation of the labeled substrate.
4. Sample Processing and Analysis:
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
Plasma metabolites are extracted and analyzed by GC-MS or LC-MS/MS to determine the isotopic enrichment of various metabolites, such as glucose, lactate, and amino acids.
-
The ¹³CO₂ enrichment in breath samples is measured using isotope ratio mass spectrometry.
5. Data Analysis:
-
The rates of appearance and disappearance of the substrate and its metabolites are calculated using tracer kinetic models.
-
The rate of substrate oxidation is calculated from the rate of ¹³CO₂ excretion in breath.
Conclusion
¹³C tracer studies have unequivocally demonstrated that fructose and glucose follow distinct metabolic pathways with significant physiological consequences. Fructose metabolism, primarily occurring in the liver, bypasses key regulatory steps of glycolysis, leading to a rapid and substantial influx of carbon skeletons into pathways of gluconeogenesis and de novo lipogenesis.[1] In contrast, glucose metabolism is more tightly regulated and occurs in a wider range of tissues.[1] For researchers, scientists, and drug development professionals, understanding these differences is paramount for designing and interpreting metabolic studies and for developing therapeutic strategies for metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of exogenous glucose, fructose and galactose oxidation during exercise using 13C-labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Fructose-13C and D-Fructose-d7 for Enhanced Metabolic Research
In the intricate landscape of metabolic research, stable isotope tracers are indispensable for elucidating the dynamics of biochemical pathways. For scientists and drug development professionals, the selection of an appropriate tracer is a critical decision that shapes experimental outcomes. This guide provides a comprehensive comparative analysis of two powerful isotopic tracers, D-Fructose-13C and D-Fructose-d7, to inform the design of rigorous metabolic studies. By leveraging the distinct properties of carbon-13 and deuterium (B1214612), researchers can unravel the complexities of fructose (B13574) metabolism, a key player in numerous physiological and pathological processes.
Probing Fructose Metabolism with Stable Isotopes
Fructose metabolism, primarily occurring in the liver, follows a unique pathway that bypasses the main regulatory steps of glycolysis.[1] This distinct route has significant implications for metabolic health, linking excess fructose consumption to conditions like non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance.[2][3] Stable isotope-labeled fructose allows for the precise tracking of its metabolic fate, providing quantitative insights into fructolysis, glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), the tricarboxylic acid (TCA) cycle, and de novo lipogenesis (DNL).[1][4]
This compound , typically uniformly labeled ([U-13C6]-D-fructose), enables the tracing of the carbon backbone of the fructose molecule.[3] This is invaluable for metabolic flux analysis, where the distribution of 13C atoms in downstream metabolites is measured by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to quantify the activity of various metabolic pathways.[3][5]
D-Fructose-d7 , often deuterated at specific positions such as in [6,6′-2H2]fructose, is a powerful tool for deuterium metabolic imaging (DMI).[6][7] This non-invasive in vivo technique allows for the real-time monitoring of fructose uptake and metabolism.[6][7] Deuterium labeling can also be used in conjunction with MS to trace metabolic pathways.[2]
Quantitative Data Summary: A Comparative Overview
The following tables summarize key quantitative data from metabolic studies utilizing this compound and D-Fructose-d7. It is important to note that direct head-to-head comparative studies under identical conditions are limited; therefore, the data presented is a synthesis from various studies.
Table 1: In Vivo Metabolism of this compound in Humans
| Parameter | Value (Mean ± SD) | Study Population | Monitoring Period |
| Mean Oxidation Rate (Non-exercising) | 45.0% ± 10.7% | Adult Subjects | 3-6 hours |
| Mean Oxidation Rate (Exercising) | 45.8% ± 7.3% | Adult Subjects | 2-3 hours |
| Conversion to Glucose | 41% ± 10.5% | Adult Subjects | 3-6 hours |
| Data synthesized from studies investigating the metabolic fate of ingested 13C-labeled fructose.[8] |
Table 2: In Vitro Production Rates of Deuterated Metabolites from [6,6′-2H2]fructose in HepG2 Liver Cancer Cells
| Metabolite | Production Rate (nmol/h/10⁶ cells) |
| Deuterated Lactate | 15.6 ± 1.2 |
| Deuterated Glutamate/Glutamine (Glx) | 3.4 ± 0.5 |
| Deuterated Alanine | 1.8 ± 0.3 |
| Deuterated Water (HDO) | 25.3 ± 3.1 |
| Data adapted from in vitro studies on HepG2 cells incubated with 10 mM [6,6′-2H2]fructose. Rates were determined by fitting the time-course of metabolite concentrations measured by 2H NMR.[9] |
Table 3: In Vivo Hepatic Metabolism of Deuterated Fructose vs. Glucose in Mice
| Parameter | [6,6'-2H2]fructose | [6,6'-2H2]glucose | Fold Difference (Fructose vs. Glucose) |
| Initial Tissue Concentration (mM) | 35 | 15 | >2-fold higher |
| Signal Decay Time Constant (s) | 8.0 | 19.8 | 2.5-fold faster |
| Deuterated Water Labeling | Faster | Slower | - |
| Data from a study on mouse liver using dynamic deuterium metabolic imaging after a bolus injection.[7][10] |
Visualizing Metabolic Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows for this compound and D-Fructose-d7 tracer studies.
Experimental Protocols: Methodologies for Key Experiments
Reproducible and robust experimental design is critical for successful metabolic tracer studies. Below are detailed methodologies for key experiments using this compound and D-Fructose-d7.
Protocol 1: In Vitro 13C Metabolic Flux Analysis in Cultured Cells
Objective: To determine the metabolic fate of fructose in cultured cells using [U-13C6]-D-fructose.
Methodology:
-
Cell Culture and Isotope Labeling: Culture cells to the desired confluence in standard growth medium.[11] Replace the standard medium with a medium containing a known concentration of [U-13C6]-D-fructose (e.g., a 10% labeling of the total fructose concentration) for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).[3]
-
Metabolite Extraction: To quench metabolic activity, rapidly aspirate the labeling medium, wash the cells with ice-cold PBS, and add ice-cold 80% methanol.[3]
-
Sample Preparation: Collect the cell extracts and separate the polar and nonpolar fractions. Dry the fractions under a stream of nitrogen.[11]
-
Derivatization for GC-MS Analysis: Derivatize the dried metabolite extracts to increase their volatility for gas chromatography.[11]
-
Mass Spectrometry Analysis: Analyze the samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to measure the incorporation of 13C into various downstream metabolites.[10][11]
-
Data Analysis: Correct the mass isotopomer distributions for natural 13C abundance and calculate the fractional contribution of the tracer to the total metabolite pool to determine metabolic fluxes.[5]
Protocol 2: In Vivo Deuterium Metabolic Imaging (DMI)
Objective: To non-invasively monitor the in vivo kinetics of fructose metabolism.
Methodology:
-
Tracer Administration: Administer [6,6′-2H2]fructose intravenously, either as a rapid bolus injection or a slow infusion.[7][10]
-
Data Acquisition: Perform dynamic deuterium magnetic resonance imaging (DMI) to acquire 2H MR spectra from the target tissue (e.g., liver) over time.[7][10]
-
Spectral Processing: Process the acquired spectra to identify and quantify the signals from deuterated fructose and its downstream metabolites, such as deuterated water and glutamate/glutamine.
-
Kinetic Modeling: Apply kinetic models to the time-course data of the deuterated metabolites to determine rates of fructose uptake, conversion, and clearance.
Concluding Remarks
Both this compound and D-Fructose-d7 are powerful tools for investigating the complexities of fructose metabolism. The choice between these tracers should be guided by the specific research question, the available analytical instrumentation, and the biological system under investigation.
-
This compound is the gold standard for detailed metabolic flux analysis, providing a comprehensive map of how the carbon atoms of fructose are distributed throughout central carbon metabolism.[4][12]
-
D-Fructose-d7 excels in non-invasive, in vivo studies using DMI, offering real-time kinetic data on fructose uptake and metabolism.[6][7]
For researchers, scientists, and drug development professionals, a thorough understanding of the strengths and limitations of each tracer is paramount. By carefully selecting the appropriate isotopic tool and employing robust experimental designs, it is possible to gain deeper insights into the intricate role of fructose in health and disease, ultimately paving the way for novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]
- 8. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 13C-Fructose and 14C-Fructose for In Vivo Research
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that dictates the scope, safety, and precision of in vivo metabolic studies. This guide provides an objective, data-driven comparison of two key tracers used to investigate the metabolic fate of fructose (B13574): the stable isotope 13C-fructose and the radioisotope 14C-fructose.
The primary distinction between these tracers lies in their nuclear properties. 13C-fructose is labeled with a stable, non-radioactive isotope of carbon, while 14C-fructose contains a radioactive carbon isotope that undergoes beta decay.[1][2] This fundamental difference governs their detection methods, safety profiles, and the richness of the data they can provide.
Quantitative Data Summary
The following tables summarize key quantitative parameters for metabolic studies utilizing 13C-fructose and 14C-fructose. It is important to note that direct head-to-head comparative studies under identical conditions are limited; therefore, the data presented is a synthesis from various in vivo human studies investigating fructose metabolism.
Table 1: Key Performance Indicators of 13C-Fructose vs. 14C-Fructose
| Feature | 13C-Fructose (Stable Isotope) | 14C-Fructose (Radioisotope) |
| Safety | Non-radioactive, posing no radiation risk to subjects or researchers. | Radioactive, requires specialized handling, licensing, and disposal procedures to minimize radiation exposure. |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | Liquid Scintillation Counting, Autoradiography. |
| Sensitivity | Lower than 14C; requires higher tracer enrichment levels for detection. NMR, in particular, has inherently low sensitivity.[3][4] | Higher than 13C; can detect very small quantities of labeled molecules. |
| Resolution & Information Richness | High; MS provides detailed mass isotopomer distributions, and NMR offers positional information, enabling in-depth metabolic flux analysis.[1] | Lower; typically measures the total radioactivity in a sample, providing whole-body metabolic flux data rather than detailed pathway insights.[1] |
| Typical In Vivo Human Dosage | 0.5 to 1.0 g/kg body weight for bolus administration; constant nasogastric infusion at rates of 0.26-0.5 mg/kg per minute has also been used.[5][6][7] | Tracer doses, typically in the microcurie (µCi) range. |
| Cost | Generally lower cost for the labeled compound. | Generally higher cost, with additional expenses for radioactive material handling and disposal. |
| In Vivo Human Studies | Widely used and generally permissible for human research. | Restricted use in human studies due to the associated radioactivity. |
Table 2: Metabolic Fate of Ingested Fructose in Humans (Data from Isotopic Tracer Studies)
| Metabolic Outcome | 13C-Fructose Studies | 14C-Fructose Studies | Source(s) |
| Mean Oxidation Rate (Non-exercising) | ~45.0% ± 10.7% (over 3-6 hours) | Data has been used to establish similar metabolic fates to 13C studies. | [1][8] |
| Mean Oxidation Rate (Exercising) | ~45.8% ± 7.3% (over 2-3 hours) | Used in dual-labeling studies to confirm metabolic pathways. | [1][8] |
| Conversion to Glucose | ~41% ± 10.5% (over 3-6 hours) | Historically used to trace gluconeogenesis from fructose. | [1][8] |
| Conversion to Lactate | ~25-28% of ingested fructose | - | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo studies using 13C-fructose and 14C-fructose.
Protocol 1: 13C-Fructose Breath Test for Whole-Body Oxidation
Objective: To quantify the rate of exogenous fructose oxidation by measuring the appearance of 13CO2 in expired breath.
Methodology:
-
Subject Preparation: Subjects typically fast overnight to ensure a metabolic baseline.
-
Tracer Administration: A baseline breath sample is collected. Subsequently, the subject ingests a known amount of 13C-labeled fructose (e.g., uniformly labeled [U-13C6]-D-fructose) dissolved in water.[2]
-
Sample Collection: Expired air samples are collected into specialized bags or tubes at regular intervals (e.g., every 15-30 minutes) for a period of 3 to 6 hours.[2]
-
Sample Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS).[2]
-
Data Analysis: The rate of 13CO2 appearance is used to calculate the rate of exogenous fructose oxidation, often in conjunction with indirect calorimetry to measure total energy expenditure and substrate utilization.[2]
Protocol 2: 14C-Fructose Administration for Whole-Body Metabolism
Objective: To quantify the whole-body oxidation of fructose and its conversion to other metabolites like glucose.
Methodology:
-
Subject Preparation: Subjects undergo an overnight fast.
-
Tracer Administration: A tracer dose of 14C-fructose is administered, either orally or intravenously.
-
Sample Collection:
-
Breath Samples: Expired air is collected at regular intervals to measure the rate of 14CO2 exhalation, which is indicative of 14C-fructose oxidation.
-
Blood Samples: Venous blood is drawn at timed intervals to measure plasma concentrations of [14C]glucose and other metabolites.
-
-
Sample Analysis:
-
14CO2 Measurement: The radioactivity in the expired air is quantified using a liquid scintillation counter.
-
Plasma Analysis: Plasma is deproteinized, and glucose is isolated using chromatography. The radioactivity of the isolated glucose is then determined by scintillation counting.
-
-
Data Analysis: The data is used to calculate the percentage of the administered 14C-fructose dose that is oxidized to CO2 and converted to plasma glucose over the study period.
Visualizing Metabolic Pathways and Workflows
Diagrams created using the DOT language provide clear visualizations of complex processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. D-Fructose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1553-0.5 [isotope.com]
- 4. D-Fructose, [14C(U)]- - Amerigo Scientific [amerigoscientific.com]
- 5. D-Fructose (2-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1527-1 [isotope.com]
- 6. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Health implications of fructose consumption: A review of recent data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of D-Fructose-¹³C Metabolic Flux Analysis with Orthogonal Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, a deep understanding of cellular metabolism is essential for advancing research in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1] D-Fructose-¹³C Metabolic Flux Analysis (MFA) is a powerful technique for quantifying intracellular metabolic rates.[2][3][4] However, to ensure the robustness and accuracy of scientific findings, cross-validation with orthogonal methods is crucial.[5] This guide provides an objective comparison of D-fructose-¹³C MFA with key orthogonal methods, supported by experimental data and detailed protocols.
Comparative Analysis of Methodologies
The selection of an analytical method dictates the type and resolution of the metabolic data obtained. While ¹³C-MFA offers a detailed map of intracellular fluxes, other techniques provide complementary information on cellular bioenergetics and underlying molecular regulation.[5]
| Feature | D-Fructose-¹³C Metabolic Flux Analysis (MFA) | Seahorse Extracellular Flux (XF) Analysis | Transcriptomics |
| Principle | Traces the metabolic fate of a ¹³C-labeled fructose (B13574) substrate through metabolic pathways using mass spectrometry or NMR.[1][6] | Real-time, label-free measurement of extracellular fluxes of oxygen and protons to determine mitochondrial respiration and glycolysis.[1][6] | High-throughput sequencing to quantify the expression levels of genes related to metabolic pathways. |
| Primary Readouts | Mass isotopomer distributions of intracellular metabolites, leading to the calculation of absolute or relative intracellular reaction rates (fluxes).[1][5] | Oxygen Consumption Rate (OCR), Extracellular Acidification Rate (ECAR), and Proton Efflux Rate (PER).[6] | Differentially expressed genes (DEGs) and enriched metabolic pathways.[7][8] |
| Key Insights | Provides a direct, quantitative measure of pathway activity and can resolve fluxes in parallel pathways and cycles.[5] | Offers a top-level view of metabolic rates, overall rates of mitochondrial respiration and glycolysis, and ATP production rates.[5][6] | Reveals the cellular response to fructose at the gene expression level, identifying potential regulatory mechanisms.[7][8] |
| Limitations | Technically demanding, requires specialized instrumentation, and data analysis is computationally intensive.[5] Provides a steady-state snapshot and less direct information on overall metabolic rates.[9] | Does not identify the specific substrates being utilized without the use of inhibitors.[9] Provides less detail on intracellular pathway activity.[6] | The relationship between metabolic flux and gene or protein expression is often not linear due to complex regulatory mechanisms.[5] |
Quantitative Data Comparison
The following tables summarize hypothetical but illustrative quantitative data obtained from D-fructose-¹³C MFA and Seahorse XF Analysis to highlight their complementary nature.
Table 1: Illustrative Data from D-Fructose-¹³C Metabolic Flux Analysis [9]
| Metabolic Flux (Relative to Fructose Uptake) | Control Cells | Fructose-Treated Cells | Interpretation |
| Glycolysis | |||
| Fructose -> Lactate | 1.0 | 5.2 | Increased glycolytic flux in response to fructose. |
| TCA Cycle | |||
| Fructose -> Citrate | 0.8 | 3.5 | Enhanced entry of fructose-derived carbons into the TCA cycle. |
| De Novo Lipogenesis | |||
| Fructose -> Palmitate | 0.2 | 1.8 | Fructose promotes fatty acid synthesis.[10] |
Table 2: Illustrative Data from Seahorse XF Glycolysis Stress Test [9]
| Parameter (pmol/min) | Control Cells | Fructose-Treated Cells | Interpretation |
| Basal Glycolysis (ECAR) | 25 | 60 | Higher basal glycolytic rate in fructose-treated cells. |
| Glycolytic Capacity (ECAR) | 50 | 110 | Increased maximum glycolytic capacity upon fructose treatment. |
| Glycolytic Reserve | 25 | 50 | Fructose-treated cells have a greater capacity to respond to increased energy demand via glycolysis. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results.
Protocol 1: D-Fructose-¹³C Metabolic Flux Analysis
This protocol outlines a generalized workflow for ¹³C-MFA in mammalian cells using a [U-¹³C₆]-D-fructose tracer.[1][2]
-
Cell Culture and Isotopic Labeling:
-
Seed cells in 6-well plates and culture to the desired confluency.[1]
-
On the day of the experiment, replace the standard culture medium with a medium containing a known concentration of [U-¹³C₆]-D-fructose (e.g., 10 mM).[1]
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the ¹³C label into various metabolic pathways and to reach an isotopic steady state.[1][11]
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold 0.9% NaCl solution.[1]
-
Immediately add 1 mL of -80°C methanol (B129727) to each well to quench metabolic activity.[1]
-
Scrape the cells and collect the cell extract.
-
Centrifuge to pellet cell debris.[5]
-
-
Sample Analysis (GC-MS):
-
Data Analysis:
Protocol 2: Seahorse XF Glycolysis Stress Test
This protocol describes a standard Seahorse XF Glycolysis Stress Test to assess glycolytic function.[1][6]
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[6]
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.[6]
-
-
Assay Preparation:
-
Replace the growth medium with a Seahorse XF base medium supplemented with glutamine and warm to 37°C.
-
Incubate the cells at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.
-
Load the injection ports of the sensor cartridge with glucose, oligomycin (B223565) (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glycolysis inhibitor).
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibration plate with the cell plate.
-
Run the assay, which involves sequential injections of the compounds and measurement of ECAR.
-
-
Data Analysis:
-
The Seahorse XF software automatically calculates ECAR values.
-
Key parameters such as basal glycolysis, glycolytic capacity, and glycolytic reserve are determined from the ECAR profile.[1]
-
Visualizing Metabolic Pathways and Workflows
Diagrams created using Graphviz illustrate key pathways and experimental workflows.
Caption: Fructose metabolism pathway and its entry into central carbon metabolism.
Caption: A typical workflow for a ¹³C Metabolic Flux Analysis experiment.[2]
By integrating data from D-fructose-¹³C MFA and orthogonal methods like Seahorse XF analysis and transcriptomics, researchers can build a more robust and comprehensive model of fructose metabolism. This cross-validation approach is essential for generating high-confidence data to advance our understanding and treatment of metabolic diseases.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Differential Metabolic and Multi-tissue Transcriptomic Responses to Fructose Consumption among Genetically Diverse Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Using Unlabeled Fructose as a Control in D-Fructose-¹³C Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental outcomes when using D-Fructose-¹³C₆ as a metabolic tracer versus an unlabeled fructose (B13574) control. Stable isotope tracing is a powerful technique for quantifying the contribution of specific substrates to downstream metabolic pathways. In these experiments, the unlabeled control is not merely a formality; it is an essential component for generating accurate, interpretable, and reliable data. This document outlines the rationale, experimental protocols, and data interpretation, underscoring the critical role of the unlabeled control in metabolic flux analysis.
The Rationale for the Unlabeled Fructose Control
In stable isotope tracing experiments, researchers introduce a substrate, such as fructose, enriched with a heavy isotope like Carbon-13 (¹³C).[1][2] Analytical instruments like mass spectrometers then measure the incorporation of this ¹³C label into downstream metabolites, revealing their metabolic fate.[3] The use of an unlabeled fructose control group, identical in every way except for the isotopic label, is crucial for two primary reasons:
-
Correcting for Natural Isotopic Abundance: Carbon in nature is composed of approximately 98.9% ¹²C and 1.1% ¹³C.[4] This means that any metabolite containing carbon will have a baseline level of ¹³C, creating a background signal in the mass spectrometer. The unlabeled control group allows for the precise measurement of this natural abundance.[4] By subtracting this baseline, researchers can accurately quantify the true enrichment derived from the ¹³C-labeled tracer, preventing significant overestimation of metabolic contributions.[4]
-
Isolating Substrate Effects from Isotope Effects: The introduction of fructose can, by itself, alter cellular metabolism, independent of the isotope.[5] For instance, fructose is known to be a potent lipogenic substrate.[5] The unlabeled control ensures that observed metabolic shifts are a result of the metabolic processing of fructose-derived carbons, rather than a general cellular response to fructose or a kinetic isotope effect.
Experimental Design and Workflow
A typical stable isotope tracing experiment involves parallel treatment of biological samples with the labeled tracer and an unlabeled control. The workflow ensures that any observed differences in isotopic enrichment can be confidently attributed to the metabolism of the tracer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility and Robustness of D-Fructose-13C Tracer Data: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in unraveling the complexities of cellular metabolism, the precision and reliability of experimental techniques are paramount. Stable isotope tracers, particularly those labeled with carbon-13 (13C), are indispensable tools in metabolic research.[1][2] The use of D-Fructose-13C isotopologues enables researchers to dissect the metabolic fate of fructose (B13574) and quantify fluxes through various pathways. This guide provides a comparative overview of the reproducibility and robustness of this compound tracer data, contextualized by data from well-established alternative tracers, to aid in the design and interpretation of metabolic studies.
Data Presentation: A Comparative Look at Tracer Performance
While direct head-to-head comparative studies on the reproducibility of all this compound isotopologues are limited, data from individual studies and computational evaluations of other tracers provide valuable insights into expected performance.[3] The choice of a 13C-labeled tracer significantly impacts the precision and accuracy of metabolic flux analysis (MFA).[4] The ideal tracer maximizes the information obtained for the specific pathways under investigation.[4]
Table 1: Comparison of Common 13C Tracers for Metabolic Flux Analysis
| Feature | This compound Tracers | 13C-Glucose Tracers | 13C-Glutamine Tracers |
| Primary Application | Investigating fructose metabolism, glycolysis, gluconeogenesis, and de novo lipogenesis. | General metabolic mapping, glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle.[4] | TCA cycle, anaplerosis, amino acid metabolism. |
| Advantages | Directly probes fructose-specific metabolic pathways. Bypasses the initial steps of glycolysis, offering a unique perspective on carbon entry into central metabolism. | Well-characterized with extensive literature support. A variety of positional labeling options are available for probing specific pathways. [1,2-¹³C₂]glucose provides high precision for glycolysis and PPP flux estimates.[5] | Excellent for studying TCA cycle dynamics and the contribution of glutamine to anaplerosis. [U-¹³C₅]glutamine is a preferred tracer for TCA cycle analysis.[5] |
| Disadvantages | Less universally applicable than glucose tracers. Direct comparative reproducibility data is not as widely available. | Can lead to complex labeling patterns that require sophisticated computational analysis, especially with uniform labeling ([U-¹³C₆]glucose).[4] | Provides limited information on glycolysis and the PPP. |
| Expected Reproducibility | High reproducibility is expected with careful control of experimental conditions, with anticipated standard deviations of metabolic fluxes being low. | Well-conducted studies report high reproducibility, with standard deviations of metabolic fluxes as low as ≤2%.[6] | High reproducibility is achievable with standardized protocols. |
Table 2: Quantitative Performance of Select 13C Tracers in Experimental Settings
| Tracer | Pathway | Key Finding | Reference Study |
| [U-13C6]-D-Fructose | TCA Cycle Activity & Anabolic Processes in Human Adipocytes | A significant, dose-dependent increase in released 13CO2 and robust stimulation of glutamate (B1630785) and de novo fatty acid synthesis was observed.[3] | A study on the metabolism of uniformly labeled fructose in human adipocytes.[3] |
| [1,2-¹³C₂]glucose | Glycolysis and Pentose Phosphate Pathway (PPP) | Provides the most precise estimates for glycolysis and PPP fluxes compared to other glucose tracers.[5] | Computational evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.[5] |
| [U-¹³C₅]glutamine | Tricarboxylic Acid (TCA) Cycle | Emerged as the preferred isotopic tracer for the analysis of the TCA cycle.[5] | Computational evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.[5] |
| [1,6-¹³C₂]glucose | General Central Carbon Metabolism | Identified as one of the best-performing single tracers for overall flux precision in E. coli.[4] | Study on optimal tracers for parallel labeling experiments and 13C metabolic flux analysis. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results in stable isotope tracing studies.[7] Below are generalized methodologies for key experiments involving this compound tracers.
In Vitro 13C Metabolic Flux Analysis using this compound
This protocol outlines a typical workflow for quantifying metabolic fluxes in cultured cells.
1. Cell Culture and Isotopic Labeling:
-
Culture cells to the desired confluency in standard medium.
-
Prepare an isotopic labeling medium containing a specific concentration of unlabeled D-fructose and a known percentage (e.g., 10-50%) of the desired this compound isotopologue (e.g., [U-13C6]-D-fructose).[3]
-
Replace the standard medium with the labeling medium and incubate for a predetermined time to achieve isotopic steady state. The time required varies depending on the pathway of interest; glycolysis reaches isotopic steady-state within minutes, while the TCA cycle may take several hours.
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with an ice-cold saline solution.[3]
-
Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol, chilled to -80°C.
-
Separate the polar and nonpolar phases by centrifugation.
3. Analytical Procedure (GC-MS):
-
Dry the polar metabolite extracts.
-
Derivatize the metabolites to increase their volatility for gas chromatography (GC).
-
Analyze the derivatized samples by GC-MS to separate and detect the mass-to-charge ratio (m/z) of metabolite fragments.
4. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of 13C to determine the mass isotopomer distribution (MID).
-
Use metabolic flux analysis software to estimate intracellular fluxes by fitting the measured MIDs to a metabolic model.
In Vivo 13C Fructose Tracer Studies
This protocol provides a general framework for in vivo fructose metabolism studies.
1. Animal Preparation and Tracer Administration:
-
Fast animals overnight to achieve a baseline metabolic state.
-
Administer the this compound tracer via oral gavage or intravenous infusion. The method and dosage will depend on the specific research question.
2. Sample Collection:
-
Collect blood samples at various time points to analyze plasma metabolites and their isotopic enrichment.
-
Collect tissues of interest at the end of the experiment and immediately freeze-clamp them in liquid nitrogen to halt metabolic activity.
3. Metabolite Extraction and Analysis:
-
Extract metabolites from plasma and tissues using appropriate solvent systems.
-
Analyze the isotopic enrichment of key metabolites using LC-MS/MS or GC-MS.
4. Flux Calculation:
-
Use appropriate metabolic models and software to calculate metabolic fluxes from the in vivo labeling data.
Mandatory Visualization
Diagrams are essential for understanding the flow of carbons and the experimental process.
Caption: Metabolic fate of this compound in central carbon metabolism.
Caption: A generalized workflow for 13C-Metabolic Flux Analysis (MFA).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Software applications toward quantitative metabolic flux analysis and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
Benchmarking Novel Fructose Tracers Against the Gold Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate tracing of metabolic pathways is crucial for advancing our understanding of health and disease. While [U-13C]fructose stands as the well-established gold standard for studying fructose (B13574) metabolism, the emergence of novel tracers necessitates a comprehensive framework for their validation. This guide provides an objective comparison of methodologies and data expectations for benchmarking new fructose tracers against [U-13C]fructose, ensuring the rigorous evaluation of their performance.
Metabolic tracing with stable isotopes like carbon-13 (¹³C) is a powerful technique that allows researchers to follow the journey of a molecule, such as fructose, through various biochemical reactions within a biological system.[1] By labeling fructose with ¹³C, scientists can track its conversion into different metabolites, offering dynamic insights into metabolic pathway activity and nutrient utilization.[1] This approach provides a safe, non-radioactive method for both in vivo and in vitro studies.[1]
While direct comparative studies validating new tracers like D-fructose-d-1 against [U-13C]fructose are not yet widely available in scientific literature, this guide focuses on the established methodologies and data derived from the use of [U-13C]fructose, presenting it as the benchmark for validating any new fructose tracer.[1]
Quantitative Data Comparison
When validating a new fructose tracer, it is essential to compare its performance against the established [U-13C]fructose. The following table illustrates the type of quantitative data that should be collected and compared. The values presented here are hypothetical and serve as a template for presenting experimental results.
Table 1: In Vitro Metabolic Fate of Fructose Tracers in Human Adipocytes
| Parameter | [U-13C]fructose (Gold Standard) | New Fructose Tracer | p-value |
| Tracer Contribution to Metabolite Pools | |||
| [1,2-¹³C₂]-acetyl-CoA (% of total pool) | ~15% | Data | |
| ¹³C-Palmitate (% labeled) | ~5% | Data | |
| ¹³C-Oleate (% labeled) | ~3% | Data | |
| ¹³C-Glutamate (% labeled) | ~10% | Data | |
| Metabolic Flux Rates (nmol/mg protein/hr) | |||
| Glycolytic Flux | Value | Data | |
| TCA Cycle Flux | Value | Data | |
| De Novo Lipogenesis | Value | Data |
Table 2: In Vivo Whole-Body Fructose Metabolism in Human Subjects
| Parameter | [U-13C]fructose (Gold Standard) | New Fructose Tracer | p-value |
| Oxidation Rate | |||
| Mean Oxidation Rate (Non-exercising) | ~45.0% ± 10.7% (over 3-6 hours)[2] | Data | |
| Mean Oxidation Rate (Exercising) | ~45.8% ± 7.3% (over 2-3 hours)[2] | Data | |
| Conversion to Other Substrates | |||
| Conversion to Glucose | ~41% ± 10.5% (over 3-6 hours)[2] | Data | |
| Conversion to Lactate | ~28% of ingested fructose[2] | Data |
Experimental Protocols
Detailed methodologies are critical for the accurate comparison of tracer performance. The following are established protocols for [U-13C]fructose that can be adapted for new tracers.
Protocol 1: ¹³C Fructose Labeling in Adherent Cell Culture (e.g., Human Adipocytes)
This protocol outlines a typical stable isotope tracing experiment using [U-¹³C₆]-D-fructose in an adherent cell culture model.[3]
Objective: To quantify the flux of fructose-derived carbons into key metabolic pathways, including glycolysis, the TCA cycle, and de novo lipogenesis.[1]
Materials:
-
Cell line of interest (e.g., human preadipocytes)[1]
-
Complete cell culture medium (e.g., DMEM)[3]
-
Dialyzed Fetal Bovine Serum (dFBS)[3]
-
Glucose-free and fructose-free basal medium[3]
-
[U-¹³C₆]-D-fructose and unlabeled D-fructose[3]
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis[1]
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate human preadipocytes into mature adipocytes.[1]
-
Preparation of Labeling Medium: Prepare an isotopic labeling medium using glucose-free and fructose-free basal medium supplemented with dFBS. Add unlabeled and [U-¹³C₆]-D-fructose to achieve the desired final concentration and labeling percentage (e.g., 10 mM fructose with 50% labeling).[3]
-
Isotopic Labeling: Aspirate the standard culture medium, wash the cells with sterile PBS, and then add the pre-warmed labeling medium.[3]
-
Metabolite Extraction: After the desired labeling period, rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).[2]
-
Sample Preparation and Analysis: Dry the metabolite extract and derivatize if necessary for GC-MS analysis. Analyze the samples to determine the mass isotopologue distribution (MID) of key metabolites.[2][3]
Protocol 2: In Vivo Fructose Tracing in Human Subjects
This protocol describes a classic in vivo experiment to measure the systemic metabolic fate of fructose.
Objective: To quantify the whole-body oxidation of fructose and its conversion to other metabolites like glucose.
Methodology:
-
Subject Preparation: Subjects should be fasted overnight.
-
Tracer Administration: A known amount of the fructose tracer (e.g., [U-¹³C]fructose) is administered orally or via a constant nasogastric infusion.[4]
-
Sample Collection:
-
Sample Analysis:
-
Data Analysis: The rate of appearance of ¹³CO₂ is used to calculate the fructose oxidation rate. The appearance of ¹³C in plasma glucose quantifies the rate of gluconeogenesis from fructose.[4][5]
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for illustrating the complex processes involved in fructose metabolism and tracer studies.
Caption: Key metabolic pathway of fructose in a hepatocyte.
Fructose enters the hepatocyte and is rapidly phosphorylated to fructose-1-phosphate.[6][7] It is then cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde, which are further metabolized to glyceraldehyde-3-phosphate.[6][7] These three-carbon units can then enter glycolysis, gluconeogenesis, or be used for de novo lipogenesis.[6]
Caption: General experimental workflow for a fructose tracing study.
A typical workflow for a stable isotope tracer study involves several key stages, from the introduction of the labeled substrate to the analysis and interpretation of the results.[1]
The validation of a new metabolic tracer is a rigorous process that requires careful experimental design and comparison against a well-established standard. By following similar experimental protocols and comparing key metabolic readouts as outlined in this guide, the scientific community can confidently evaluate the utility and reliability of new tracers for advancing our understanding of fructose metabolism and its role in health and disease.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. clinicianresources.bcm.edu [clinicianresources.bcm.edu]
- 7. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
A Comparative Guide to Validating NMR Data of D-Fructose-¹³C with Mass Spectrometry Results
For researchers, scientists, and drug development professionals, the accurate structural elucidation and confirmation of isotopically labeled compounds are paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) data for D-Fructose-¹³C, offering supporting experimental data and protocols to facilitate the validation process.
This document outlines the expected quantitative data from both analytical techniques, details the methodologies for data acquisition, and presents a logical workflow for cross-validation, ensuring the integrity of research findings where ¹³C-labeled fructose (B13574) is utilized as a tracer in metabolic studies.
Data Presentation: A Comparative Overview
The validation of D-Fructose-¹³C data relies on the complementary nature of NMR and MS. While NMR provides detailed information about the carbon skeleton and the specific location of the ¹³C label, MS confirms the overall mass of the labeled molecule and can reveal information about its fragmentation.
Mass Spectrometry Data
Mass spectrometry of uniformly ¹³C-labeled D-fructose (D-Fructose U-¹³C₆) is expected to show a molecular ion peak corresponding to the increased mass due to the six ¹³C atoms.
| Parameter | Expected Value for D-Fructose (Unlabeled) | Expected Value for D-Fructose U-¹³C₆ |
| Molecular Formula | C₆H₁₂O₆ | ¹³C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol | 186.11 g/mol [1] |
| Precursor Ion (m/z) [M-H]⁻ | 179.1 | 185.1 |
| Exemplary Fragment Ion (m/z) | 89.1[2] | 95.1 (anticipated) |
Note: The exemplary fragment ion for the ¹³C labeled fructose is an anticipated value assuming the fragment retains all six ¹³C atoms. Fragmentation patterns can be complex and depend on the ionization method.
NMR Spectroscopy Data
In solution, D-fructose exists as an equilibrium mixture of several tautomers, primarily β-pyranose, β-furanose, α-furanose, and α-pyranose forms.[3] This results in a complex ¹³C NMR spectrum with multiple peaks for each carbon position. The chemical shifts are sensitive to the local electronic environment in each tautomeric form.
| Carbon Position | β-pyranose (ppm) | β-furanose (ppm) | α-furanose (ppm) | α-pyranose (ppm) |
| C-1 | 64.9 | 63.8 | 62.7 | 64.6 |
| C-2 | 98.8 | 101.9 | 104.9 | 99.0 |
| C-3 | 68.1 | 76.5 | 77.5 | 68.3 |
| C-4 | 70.4 | 80.8 | 79.8 | 70.1 |
| C-5 | 70.8 | 83.2 | 81.3 | 70.6 |
| C-6 | 63.2 | 62.4 | 63.5 | 63.1 |
Data compiled from literature values for D-fructose in D₂O.[3] The presence of ¹³C labeling will not significantly alter the chemical shifts but will enable the observation of ¹³C-¹³C coupling constants, providing further structural confirmation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for both NMR and mass spectrometry.
Mass Spectrometry: LC-MS/MS Protocol for ¹³C-Labeled Fructose Analysis
This protocol is adapted for the analysis of ¹³C-labeled fructose in biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of a biological sample (e.g., plasma, cell culture supernatant), add 10 µL of an appropriate internal standard (e.g., ¹³C₆-Glucose).
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube for LC-MS analysis.
2. Liquid Chromatography Conditions
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating polar analytes like fructose.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium (B1175870) acetate).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for sugars.[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
D-Fructose U-¹³C₆: Precursor ion [M-H]⁻ at m/z 185.1. The product ion will depend on the fragmentation and should be determined empirically.
-
-
Source Parameters: Optimize source temperature, capillary voltage, and cone voltage for the specific instrument.[2]
NMR Spectroscopy: ¹³C NMR Protocol for Fructose Analysis
This protocol outlines the general steps for acquiring a ¹³C NMR spectrum of D-Fructose-¹³C.
1. Sample Preparation
-
Dissolve 5-10 mg of the D-Fructose-¹³C sample in 0.6-0.7 mL of high-purity Deuterium (B1214612) Oxide (D₂O).
-
If required, add an internal standard for chemical shift referencing (e.g., DSS or TMSP).
-
Vortex the solution for 30-60 seconds to ensure it is fully dissolved and homogeneous.[3]
-
Transfer the solution to an NMR tube.
2. NMR Instrument Setup
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency using the deuterium signal from the D₂O solvent.
-
Tune and match the probe for the ¹³C frequency.
3. Data Acquisition
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: Approximately 220-240 ppm, centered around 100 ppm.
-
Acquisition Time: Around 1-1.5 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei.
-
Number of Scans (ns): 16 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K (25°C).[3]
Mandatory Visualization
The following diagram illustrates the logical workflow for validating NMR data of D-Fructose-¹³C with mass spectrometry results.
Caption: Workflow for NMR and MS data validation.
This structured approach of comparing quantitative data from both NMR and MS, supported by robust experimental protocols, provides a high degree of confidence in the identity and isotopic labeling of D-Fructose-¹³C. This validation is a critical step in ensuring the accuracy and reliability of metabolic flux analysis and other tracer-based research.
References
A Comparative Guide to D-Fructose-¹³C and Deuterated Fructose Tracers in Metabolic Research
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision in elucidating the complexities of fructose (B13574) metabolism. This guide provides an objective comparison of the performance of D-Fructose-¹³C and deuterated fructose tracers, supported by experimental data, detailed methodologies, and visual representations of key metabolic pathways and workflows.
The study of fructose metabolism has gained significant attention due to its association with a rising prevalence of metabolic disorders. Stable isotope tracers, particularly those labeled with carbon-13 (¹³C) or deuterium (B1214612) (²H), are indispensable tools for mapping metabolic pathways and quantifying metabolic fluxes. The choice between these tracers is crucial as their distinct physical properties can lead to different kinetic isotope effects (KIEs), potentially influencing the interpretation of experimental results. This guide aims to provide a comprehensive overview to aid in the selection of the most suitable fructose tracer for specific research questions.
Principles of Kinetic Isotope Effects with Fructose Tracers
A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] This effect is more pronounced when the relative mass difference between the isotopes is larger.
D-Fructose-¹³C: The substitution of ¹²C with ¹³C results in a small mass increase of approximately 8%.[1] Consequently, the kinetic isotope effects for ¹³C-labeled fructose are generally small, often considered negligible in many metabolic reactions.[2] This makes ¹³C-fructose tracers a robust choice for studies aiming to accurately quantify metabolic fluxes, as they are less likely to alter the natural reaction rates.[2]
Deuterated Fructose: Replacing hydrogen (¹H) with deuterium (²H) doubles the atomic mass, which can lead to a significant primary kinetic isotope effect, with reaction rates potentially being reduced by a factor of 7 or more.[1] This pronounced KIE can be a powerful tool for investigating reaction mechanisms, particularly those involving the cleavage of a C-H bond in the rate-determining step. However, it also means that deuterated fructose tracers may not always accurately reflect the metabolic rate of unlabeled fructose, potentially leading to an underestimation of metabolic fluxes.[2]
Data Presentation: A Comparative Look at Fructose Metabolism
The following tables summarize quantitative data from studies utilizing D-Fructose-¹³C and deuterated fructose tracers. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here are from different experimental systems.
| Parameter | [6,6'-²H₂]fructose | [6,6'-²H₂]glucose | Fold Difference (Fructose vs. Glucose) | Reference |
| Initial Tissue Conc. (mM) | 35 | 15 | >2-fold higher | [3] |
| Signal Decay Time (s) | 8.0 | 19.8 | 2.5-fold faster | [3] |
| Deuterated Water Labeling | Faster | Slower | - | [3] |
| Data from a study on mouse liver using dynamic deuterium metabolic imaging after a bolus injection.[3] |
| Metabolite | Tracer Contribution (at 0.1 mM Fructose) | Tracer Contribution (Dose-Dependent Increase) | Reference |
| [1,2-¹³C₂]-acetyl-CoA | ~15% of total pool | 35-40% of total pool | [3] |
| Data from a study using a stable isotope-based dynamic profiling method in human adipocytes.[3] |
| Condition | Mean Oxidation Rate | Reference |
| Non-exercising subjects (3-6h) | 45.0% ± 10.7% (SD) | [3] |
| Exercising subjects (2-3h) | 45.8% ± 7.3% (SD) | [3] |
| Data from studies on the oxidation of ingested ¹³C-Fructose in humans.[3] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate network of metabolic pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the core fructolysis pathway and a typical workflow for a tracer study.
Caption: Overview of the fructolysis pathway and its entry into glycolysis.
Caption: A generalized workflow for a metabolic study using fructose tracers.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols for studying fructose metabolism using isotopic tracers.
Protocol 1: In Vivo Fructose Metabolism using Dynamic Deuterium Metabolic Imaging (DMI)
-
Objective: To non-invasively measure the uptake and metabolism of deuterated fructose in vivo.[4]
-
Tracer: [6,6'-²H₂]fructose.[4]
-
Administration: Intravenous bolus injection or slow infusion of the deuterated fructose.[5]
-
Data Acquisition: Dynamic ³H magnetic resonance spectroscopy (MRS) is performed to acquire spectra from the target organ (e.g., liver) over time.[3]
-
Analysis: The temporal changes in the resonance signals of deuterated fructose and its metabolites (e.g., deuterated water) are quantified to determine uptake rates and metabolic turnover.[4]
Protocol 2: Metabolic Fate of [U-¹³C₆]-d-fructose in Cell Culture
-
Objective: To trace the metabolic fate of ¹³C-labeled fructose in a specific cell type.[3]
-
Tracer: [U-¹³C₆]-d-fructose.[3]
-
Cell Culture: Differentiated cells (e.g., human adipocytes) are incubated in a medium containing the ¹³C-labeled fructose.[3]
-
Metabolite Extraction: After incubation, metabolites are extracted from the cells.[3]
-
Analysis: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to measure the incorporation of ¹³C into various downstream metabolites (e.g., acetyl-CoA, glutamate, fatty acids).[3][6]
-
Flux Analysis: The fractional contribution of the tracer to the total metabolite pool is calculated to determine metabolic fluxes.[3]
Protocol 3: Oxidation of Ingested ¹³C-Fructose using Breath Test
-
Objective: To measure the whole-body oxidation rate of ingested fructose.[3]
-
Tracer: ¹³C-labeled fructose (e.g., uniformly labeled or naturally abundant).[3]
-
Tracer Ingestion: Subjects ingest a known amount of the ¹³C-labeled fructose.[3]
-
Breath Sample Collection: Expired air samples are collected at regular intervals.[3]
-
Analysis: Isotope ratio mass spectrometry (IRMS) is used to measure the ratio of ¹³CO₂ to ¹²CO₂ in the expired air.[3]
-
Calculation of Oxidation Rate: The rate of appearance of ¹³CO₂ is used to calculate the rate of exogenous fructose oxidation.[3]
Conclusion: Selecting the Appropriate Tracer
The choice between D-Fructose-¹³C and deuterated fructose tracers is contingent on the specific research objectives.
D-Fructose-¹³C tracers are the preferred choice for quantitative metabolic flux analysis. Their minimal kinetic isotope effect ensures that the measured metabolic rates are a close representation of the endogenous, unlabeled fructose metabolism.[2] This is particularly crucial for studies aiming to accurately model metabolic networks and their response to various stimuli or interventions.
Deuterated fructose tracers, on the other hand, are powerful probes for investigating enzymatic mechanisms. The significant KIE associated with deuterium labeling can provide valuable insights into the rate-determining steps of metabolic pathways.[1] Furthermore, techniques like Deuterium Metabolic Imaging (DMI) offer a non-invasive approach to study in vivo fructose metabolism, which is a significant advantage for preclinical and clinical research.[2][4]
Researchers must carefully consider the potential for KIEs when using deuterated tracers and may need to conduct parallel experiments to quantify their magnitude.[2] Ultimately, a thorough understanding of the strengths and limitations of each tracer type, as outlined in this guide, will enable the selection of the most appropriate tool to advance our understanding of fructose metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]
- 6. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
The D-Fructose-13C Breath Test: A Comparative Guide to Non-Invasive Liver Function Assessment
Evaluating Hepatic Metabolic Capacity with Carbon Isotope Breath Tests
In the pursuit of non-invasive methodologies for assessing liver function, ¹³C-breath tests have emerged as a promising tool for researchers, scientists, and drug development professionals. These tests offer a dynamic view of the liver's metabolic capacity by tracing the metabolism of a ¹³C-labeled substrate administered to a patient. The rate of appearance of ¹³CO₂ in the exhaled breath serves as a direct indicator of specific enzymatic activities within the liver. This guide provides a comparative analysis of the D-Fructose-¹³C breath test and its correlation with other established liver function tests, supported by available experimental data.
The principle behind ¹³C-breath tests is the administration of a substrate that is selectively metabolized by the liver.[1] The stable, non-radioactive ¹³C isotope labels the substrate, and upon metabolism, ¹³CO₂ is produced, which is then exhaled.[1] The rate of ¹³CO₂ exhalation can be measured using isotope ratio mass spectrometry or infrared spectroscopy, providing a quantitative measure of hepatic metabolic function.[2][3]
The D-Fructose-¹³C Breath Test: Principle and Performance
The D-Fructose-¹³C breath test is predicated on the liver's primary role in fructose (B13574) metabolism. Following administration, ¹³C-labeled fructose is predominantly taken up by hepatocytes and phosphorylated by fructokinase to fructose-1-phosphate. This is subsequently cleaved by aldolase (B8822740) B into glyceraldehyde and dihydroxyacetone phosphate, which enter the glycolytic and gluconeogenic pathways, ultimately leading to the production of ¹³CO₂.
However, the available evidence on the direct correlation and utility of the D-Fructose-¹³C breath test for quantitatively assessing liver function, particularly in humans, is notably limited. An animal study in a rat model of hepatectomy investigated the correlation between the [1-¹³C]fructose breath test and the remaining liver weight. The study found a statistically significant but weak correlation, concluding that the intravenously administered [1-¹³C]fructose breath test could not accurately evaluate the extent of hepatopathy quantitatively.[4] In contrast, the same study demonstrated a strong correlation for the [1-¹³C]galactose breath test.[4]
Due to the scarcity of human studies directly comparing the D-Fructose-¹³C breath test with standard liver function markers, a comprehensive quantitative comparison is not feasible at this time. This suggests that other ¹³C-labeled substrates may have demonstrated greater clinical and research utility.
Established Non-Invasive Alternatives for Liver Function and Fibrosis Assessment
Given the limitations of the D-Fructose-¹³C breath test based on current literature, a comparison with well-validated non-invasive alternatives is crucial for a comprehensive understanding of the landscape of liver function assessment. These alternatives include other ¹³C-breath tests and a range of serum and imaging-based markers.
Other ¹³C-Breath Tests
Several other substrates for ¹³C-breath tests have been more extensively studied and show better correlation with liver disease severity.
-
¹³C-Galactose Breath Test (GBT): This test assesses the cytosolic liver function.[5] Studies have shown a significant difference in GBT results between healthy controls and patients with chronic hepatitis C, with results correlating with the stage of liver fibrosis.[5] The GBT has demonstrated the ability to distinguish between healthy individuals and those with cirrhosis, as well as to stratify cirrhotic patients based on their Child-Pugh score.[6]
-
¹³C-Methacetin Breath Test (MBT): The MBT evaluates the microsomal function of the liver and has been shown to reliably differentiate between early cirrhotic and non-cirrhotic patients.[7]
-
¹³C-Aminopyrine Breath Test: This is another test of hepatic microsomal enzyme function.[7]
-
¹³C-Phenylalanine Breath Test: This test assesses cytosolic liver function and has been used to predict the severity of liver cirrhosis.[1]
Serum Biomarkers and Scoring Systems
Simple, calculated scores based on routine blood tests are widely used to predict liver fibrosis.
| Test/Score | Components | Utility |
| APRI (AST to Platelet Ratio Index) | Aspartate Aminotransferase (AST), Platelet Count | Predicts significant fibrosis and cirrhosis. A score > 1.0 has a sensitivity of 76% and specificity of 72% for predicting cirrhosis.[8] |
| FIB-4 (Fibrosis-4) Index | Age, AST, Platelet Count, Alanine Aminotransferase (ALT) | Predicts advanced fibrosis. A score < 1.45 has a high negative predictive value (90%) for advanced fibrosis, while a score > 3.25 has a high specificity (97%).[8] |
| NAFLD Fibrosis Score (NFS) | Age, BMI, Impaired Fasting Glucose/Diabetes, AST/ALT ratio, Platelet Count, Albumin | Developed to identify advanced fibrosis in patients with Non-Alcoholic Fatty Liver Disease (NAFLD). |
Advanced Non-Invasive Tests
More sophisticated non-invasive tests are also available, often providing higher accuracy.
| Test | Principle | Key Performance Metrics |
| Transient Elastography (FibroScan®) | Measures liver stiffness (an indicator of fibrosis) using ultrasound and shear waves. | For diagnosing significant fibrosis (F≥2), the AUROC is approximately 0.80-0.87. For diagnosing cirrhosis, the AUROC is around 0.94-0.95.[9][10] |
| Enhanced Liver Fibrosis (ELF™) Test | A serum test measuring a panel of direct fibrosis markers (hyaluronic acid, PIIINP, TIMP-1). | For diagnosing significant fibrosis (F≥2), the AUROC is approximately 0.78-0.85. For cirrhosis, the AUROC is around 0.90-0.92.[9][10] |
| FibroTest™ (FibroSURE® in the US) | A serum test using an algorithm of five biochemical markers (alpha-2-macroglobulin, haptoglobin, apolipoprotein A1, bilirubin, GGT). | For diagnosing significant fibrosis (F≥2), the AUROC is approximately 0.69-0.84. For cirrhosis, the AUROC is around 0.88-0.91.[9][10] |
Quantitative Data Summary
The following table summarizes the performance of various non-invasive tests for liver fibrosis assessment. Data for the D-Fructose-¹³C breath test in humans is not available for direct comparison.
| Test | Indication | Sensitivity (%) | Specificity (%) | AUROC |
| FibroScan® | Advanced Fibrosis | 92 | 88 | 0.90-0.95 |
| FIB-4 | Advanced Fibrosis | 85 | 78 | 0.82 |
| APRI | Significant Fibrosis | 76 | 70 | 0.74 |
| ELF™ Test | Advanced Fibrosis | - | - | 0.90 |
| FibroTest™ | Cirrhosis | - | - | 0.91 |
| ¹³C-Galactose Breath Test | Cirrhosis | 93 | 87 | - |
Note: Sensitivity, specificity, and AUROC values can vary between studies and patient populations. The values presented are representative figures from the cited literature.[6][9][10]
Experimental Protocols
General Protocol for a ¹³C-Liver Function Breath Test
While a specific protocol for the D-Fructose-¹³C breath test for liver function is not well-established, a general methodology for ¹³C-breath tests is as follows:
-
Patient Preparation: Patients are required to fast overnight (typically 8-12 hours). They should be at rest during the test to minimize variations in endogenous CO₂ production.[2][11]
-
Baseline Breath Sample: Before administration of the substrate, a baseline breath sample is collected into a collection bag or tube.[2]
-
Substrate Administration: The ¹³C-labeled substrate (e.g., ¹³C-fructose) is dissolved in water and administered orally. The exact dose would be determined by the specific protocol.
-
Post-Dose Breath Sampling: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a duration of 2 to 4 hours.[3][6]
-
Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is analyzed using isotope ratio mass spectrometry or infrared spectroscopy.[2]
-
Data Calculation: The results are typically expressed as the percentage of the administered ¹³C dose recovered per hour (% dose recovered/hr) or the cumulative percentage of the dose recovered over time.
Protocol for Transient Elastography (FibroScan®)
-
Patient Preparation: The patient should fast for at least 3 hours prior to the examination.
-
Procedure: The patient lies in the dorsal decubitus position with their right arm in maximal abduction. The probe is placed on the skin in an intercostal space over the right lobe of the liver.
-
Measurement: The operator acquires at least 10 valid measurements. The device software calculates the median stiffness value in kilopascals (kPa).
Visualizations
Hepatic Fructose Metabolism Pathway
Caption: Simplified pathway of hepatic fructose metabolism leading to ¹³CO₂ production.
General Experimental Workflow for a ¹³C-Breath Test
Caption: General workflow for conducting a ¹³C-liver function breath test.
Conclusion
The D-Fructose-¹³C breath test is a conceptually straightforward method for probing hepatic metabolism. However, the current body of scientific literature, particularly in human subjects, does not provide sufficient evidence to support its use as a reliable quantitative measure of liver function, especially when compared to other available non-invasive methods. Animal studies suggest potential limitations in its accuracy. In contrast, other ¹³C-breath tests, such as the ¹³C-galactose breath test, along with serum-based scoring systems like FIB-4 and advanced techniques like Transient Elastography (FibroScan®) and the ELF™ test, are better validated and provide more robust data for the assessment of liver fibrosis and function. For researchers and drug development professionals, the choice of a non-invasive liver function test should be guided by the specific research question, the required level of accuracy, and the existing validation of the method in the target population. While the D-Fructose-¹³C breath test may hold theoretical appeal, its clinical and research utility remains to be established through rigorous human studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Breath Testing in Clinical Practice in North America - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [1-(13)C] breath test of galactose and fructose for quantitative liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [13C]-Galactose breath test: correlation with liver fibrosis in chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison between the oral and intravenous L-[1-13C]phenylalanine breath test for the assessment of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation and comparison of six noninvasive tests for prediction of significant or advanced fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blood Biomarkers of Fibrosis as Alternatives to FibroScan® in Metabolic Dysfunction-associated Fatty Liver Disease: A Single-center Comparative Analysis [japi.org]
- 11. gastrohealth.com [gastrohealth.com]
Safety Operating Guide
Proper Disposal of D-Fructose-¹³C: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are integral to laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of D-Fructose-¹³C, a stable, non-radioactive, isotopically labeled sugar. Adherence to these protocols is crucial for maintaining a safe and compliant laboratory environment.
Pre-Disposal Safety and Handling
Before initiating any disposal process, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. While D-Fructose-¹³C is not classified as a hazardous substance, proper handling is essential to minimize exposure and maintain a safe working environment.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use disposable nitrile or latex gloves.[1]
-
Body Protection: A laboratory coat should be worn.[1]
Ventilation: Handle the material in a well-ventilated area to prevent the inhalation of any dust particles.[1]
Spill Management: In the event of a spill, sweep up or vacuum the material and place it in a suitable, sealed container for disposal.[1] Avoid generating dust.
Disposal Classification and Data
D-Fructose-¹³C is labeled with a stable isotope of carbon (¹³C), which is not radioactive. Therefore, it does not require special handling as radioactive waste. According to the Globally Harmonized System (GHS), D-Fructose-¹³C is not classified as a hazardous substance or mixture.[2][3]
| Parameter | Classification | Notes |
| GHS Hazard Classification | Not a hazardous substance or mixture[2][3] | No specific hazard pictograms or statements are required. |
| Radioactivity | Non-radioactive | The ¹³C isotope is stable and does not decay. |
| Waste Type | Non-hazardous solid chemical waste | Should be segregated from hazardous and radioactive waste streams.[4] |
Step-by-Step Disposal Protocol
The disposal of D-Fructose-¹³C follows a standardized procedure for non-hazardous chemical waste management. The primary recommendation is to engage a licensed professional waste disposal service.[4]
-
Containerization and Labeling:
-
Place the waste D-Fructose-¹³C, including any contaminated disposables like weighing paper or gloves, into a clean, dry, and sealable container.
-
Clearly label the container with the full chemical name ("D-Fructose-¹³C") and any other identifiers required by your institution's waste management program.
-
-
Waste Segregation:
-
Store the sealed waste container with other non-hazardous solid chemical waste.
-
Ensure it is kept separate from incompatible materials and segregated from hazardous or radioactive waste streams.[4]
-
-
Institutional Coordination:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management personnel to schedule a pickup.
-
Provide them with the necessary information about the waste material.
-
-
Documentation:
-
Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in your laboratory inventory or waste log.
-
Disposal Workflow
Caption: D-Fructose-¹³C Disposal Workflow.
Disclaimer: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5] The information provided here is a guide and should be supplemented by your institution's specific waste disposal policies.
References
Essential Safety and Logistics for Handling D-Fructose-¹³C
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling D-Fructose-¹³C, a non-hazardous, stable isotope-labeled compound. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE) and Safety Precautions
While D-Fructose-¹³C is not classified as a hazardous substance, standard laboratory best practices for chemical handling should always be observed to minimize any potential risks.[1][2] The primary routes of occupational exposure are inhalation of the powder and skin or eye contact.[3]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles.[4] | Protects eyes from accidental splashes or aerosolized powder. |
| Hand Protection | Nitrile or other chemically resistant gloves.[4] | Prevents direct skin contact with the compound. |
| Body Protection | A standard laboratory coat.[4] | Protects clothing and skin from contamination. |
General Handling Guidelines:
-
Work in a well-ventilated area. For handling larger quantities or if there is a risk of generating dust, a chemical fume hood is recommended.[4]
-
Avoid generating dust.
-
Wash hands thoroughly after handling the compound.[4]
-
Avoid eating, drinking, or smoking in the laboratory.[4]
Experimental Workflow for Handling D-Fructose-¹³C
The following diagram outlines the standard operating procedure for the safe handling and disposal of D-Fructose-¹³C in a laboratory setting.
Disposal Plan
Since D-Fructose-¹³C is a stable isotope-labeled compound and not radioactive, its disposal procedures are generally the same as for the unlabeled compound.[4] Stable isotope-labeled waste is typically managed as standard chemical waste.[]
Key Disposal Steps:
-
Characterization: Confirm that the waste is non-hazardous. D-Fructose-¹³C itself is not hazardous, but mixtures may be.
-
Segregation: Do not mix non-hazardous waste with hazardous waste streams.
-
Containment: Collect waste in a suitable, labeled container.
-
Disposal: Dispose of the waste in accordance with your institution's and local regulations for non-hazardous chemical waste.[4][6] Solid, non-hazardous materials may often be disposed of in the regular trash, while non-hazardous liquids may be suitable for drain disposal, pending institutional approval.[6] Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
